molecular formula C15H24ClNO3 B1682549 Trimoxamine hydrochloride CAS No. 7082-27-1

Trimoxamine hydrochloride

Numéro de catalogue: B1682549
Numéro CAS: 7082-27-1
Poids moléculaire: 301.81 g/mol
Clé InChI: IXIZLCOBHRPNNI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trimoxamine hydrochloride is a chemical compound with research applications as an alpha-adrenergic blocking agent. According to scientific literature on a closely related compound, thymoxamine hydrochloride, this class of substance acts through the competitive antagonism of norepinephrine at alpha-adrenergic receptors . This mechanism has been investigated in various research models, with studies exploring its effects on systems such as the isolated rabbit corneal endothelium . Research into alpha-adrenergic blockers like thymoxamine has highlighted their potential value in studying physiological processes such as aqueous dynamics . As a research chemical, this compound provides a tool for scientists exploring adrenergic pathways. Suppliers provide this product exclusively for laboratory research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laboratory safety standards and regulations.

Propriétés

Numéro CAS

7082-27-1

Formule moléculaire

C15H24ClNO3

Poids moléculaire

301.81 g/mol

Nom IUPAC

N-methyl-1-(3,4,5-trimethoxyphenyl)pent-4-en-2-amine;hydrochloride

InChI

InChI=1S/C15H23NO3.ClH/c1-6-7-12(16-2)8-11-9-13(17-3)15(19-5)14(10-11)18-4;/h6,9-10,12,16H,1,7-8H2,2-5H3;1H

Clé InChI

IXIZLCOBHRPNNI-UHFFFAOYSA-N

SMILES canonique

CNC(CC=C)CC1=CC(=C(C(=C1)OC)OC)OC.Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Trimoxamine hydrochloride

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to Trimoxamine Hydrochloride: Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimoxamine (B99492) hydrochloride, with the IUPAC name N-methyl-1-(3,4,5-trimethoxyphenyl)pent-4-en-2-amine hydrochloride, is recognized for its potential as an antihypertensive agent.[1] Its mechanism of action is attributed to the inhibition of vasoconstriction, leading to a reduction in blood pressure.[1] This technical guide provides a comprehensive overview of the chemical properties of trimoxamine hydrochloride and outlines a plausible synthetic route based on established organic chemistry principles. Due to the limited availability of detailed experimental protocols in publicly accessible literature, this guide also proposes a generalized experimental procedure for its synthesis and characterization.

Chemical and Physical Properties

This compound is a salt, with the active compound being the amine, trimoxamine. The hydrochloride salt enhances the compound's stability and solubility for potential pharmaceutical applications. A summary of its key chemical and physical properties is presented below.

PropertyValueReference
IUPAC Name N-methyl-1-(3,4,5-trimethoxyphenyl)pent-4-en-2-amine hydrochloride[1]
Synonyms Trimoxamine HCl, NDR-5523A[1]
Molecular Formula C₁₅H₂₄ClNO₃[1]
Molecular Weight 301.81 g/mol [1]
Appearance White to off-white solid
Melting Point Not available
Solubility Soluble in water and polar organic solvents
Stability Stable under standard conditions

Synthesis of this compound

Proposed Synthesis Pathway

The proposed synthesis of this compound can be envisioned through the following key transformations:

  • Wittig or Horner-Wadsworth-Emmons Reaction: To form the carbon backbone, 3,4,5-trimethoxybenzaldehyde (B134019) can be reacted with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion to introduce the pentenyl moiety.

  • Reduction of a Ketone Intermediate: The initial product of the coupling reaction would likely be an α,β-unsaturated ketone. This ketone would then be reduced to the corresponding alcohol.

  • Introduction of the Amine: The alcohol can be converted to a leaving group (e.g., a tosylate or mesylate) and then displaced with methylamine. Alternatively, a reductive amination of the ketone intermediate could be employed.

  • Formation of the Hydrochloride Salt: The final free base, trimoxamine, would be treated with hydrochloric acid to yield the desired this compound salt.

A simplified logical workflow for the proposed synthesis is depicted in the following diagram.

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Final Product 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde Addition Nucleophilic Addition 3,4,5-Trimethoxybenzaldehyde->Addition Allylating_Agent Allylating Agent (e.g., Allyl Grignard or Wittig Reagent) Allylating_Agent->Addition Intermediate_Alcohol Intermediate Alcohol Addition->Intermediate_Alcohol Oxidation Oxidation Intermediate_Ketone Intermediate Ketone Oxidation->Intermediate_Ketone Reductive_Amination Reductive Amination (with Methylamine) Trimoxamine_Free_Base Trimoxamine (Free Base) Reductive_Amination->Trimoxamine_Free_Base Salt_Formation Hydrochloride Salt Formation Trimoxamine_HCl This compound Salt_Formation->Trimoxamine_HCl Intermediate_Alcohol->Oxidation Intermediate_Ketone->Reductive_Amination Trimoxamine_Free_Base->Salt_Formation

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized experimental protocol for the synthesis of this compound based on the proposed pathway. This protocol is intended for informational purposes only and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of 1-(3,4,5-trimethoxyphenyl)pent-4-en-1-one

  • To a solution of 3,4,5-trimethoxybenzaldehyde in a suitable anhydrous solvent (e.g., tetrahydrofuran), add a solution of allylmagnesium bromide in a dropwise manner at 0 °C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.

  • Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane) and treat with an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or perform a Swern oxidation.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction mixture appropriately to isolate the crude ketone.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-(3,4,5-trimethoxyphenyl)pent-4-en-1-one.

Step 2: Synthesis of N-methyl-1-(3,4,5-trimethoxyphenyl)pent-4-en-2-amine (Trimoxamine)

  • To a solution of 1-(3,4,5-trimethoxyphenyl)pent-4-en-1-one in a suitable solvent (e.g., methanol), add a solution of methylamine.

  • Stir the mixture for a short period, then add a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) in portions.

  • Monitor the reaction by TLC until completion.

  • Carefully quench the reaction and adjust the pH to basic with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography to obtain pure trimoxamine.

Step 3: Preparation of this compound

  • Dissolve the purified trimoxamine free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrochloric acid in the same solvent (or bubble gaseous HCl) while stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Mechanism of Action

This compound is described as an antihypertensive agent that acts by inhibiting vasoconstriction.[1] While the precise molecular target has not been extensively detailed in the available literature, its action suggests an interference with the signaling pathways that lead to the contraction of smooth muscle in blood vessel walls.

A potential mechanism could involve the blockade of adrenergic receptors (alpha or beta) or the inhibition of calcium channels, both of which are critical for vasoconstriction. Further pharmacological studies are required to elucidate the specific molecular interactions responsible for the hypotensive activity of trimoxamine. The logical relationship of its proposed mechanism is illustrated below.

MechanismOfAction Trimoxamine_HCl This compound Inhibition Inhibits Trimoxamine_HCl->Inhibition Vasoconstriction Vasoconstriction Inhibition->Vasoconstriction Blood_Pressure Decreased Blood Pressure Vasoconstriction->Blood_Pressure Leads to

Caption: Proposed mechanism of action for this compound.

Experimental Characterization

The synthesized this compound should be characterized using a variety of analytical techniques to confirm its identity and purity.

Analytical Techniques
TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure of the compound by analyzing the ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern of the compound.
Melting Point Analysis To assess the purity of the synthesized compound. A sharp melting point range is indicative of high purity.
Elemental Analysis To determine the elemental composition (C, H, N, Cl) of the compound, which should match the theoretical values for C₁₅H₂₄ClNO₃.
Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the analytical characterization of the synthesized this compound.

CharacterizationWorkflow Synthesized_Product Synthesized Trimoxamine HCl Purification Purification (Recrystallization/Chromatography) Synthesized_Product->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Final_Characterization Final Characterized Product Purity_Assessment->Final_Characterization Melting Point, Elemental Analysis Structural_Elucidation->Final_Characterization NMR, IR, MS

Caption: Workflow for the characterization of synthesized Trimoxamine HCl.

Conclusion

This compound presents an interesting scaffold for the development of new antihypertensive drugs. This guide has provided a comprehensive overview of its known chemical properties and a plausible, though hypothetical, synthetic route and characterization workflow. Further research is necessary to develop a validated and optimized synthesis protocol and to fully elucidate its pharmacological profile and mechanism of action. The information presented herein serves as a foundational resource for researchers and scientists interested in the further exploration of this promising compound.

References

Pharmacological Profile of Trimoxamine Hydrochloride: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trimoxamine hydrochloride, also known by its developmental code NDR-5523A, is a compound identified as an antihypertensive agent.[1][2] Its primary pharmacological effect is the reduction of blood pressure, which is achieved through the inhibition of vasoconstriction.[1][2] This technical guide aims to provide a comprehensive overview of the pharmacological profile of this compound. However, it is important to note that publicly available information on this compound is limited, with much of the data originating from a single primary research publication from 1970. As such, a complete profile with extensive quantitative data and detailed experimental protocols, as is standard for more widely studied compounds, cannot be fully compiled from the available resources.

Mechanism of Action

The core mechanism of action attributed to this compound is its ability to lower blood pressure by inhibiting vasoconstriction.[1][2] Vasoconstriction is the narrowing of blood vessels, which leads to increased vascular resistance and, consequently, elevated blood pressure. By counteracting this process, this compound promotes vasodilation, the widening of blood vessels, resulting in reduced blood pressure.

The precise molecular targets and signaling pathways through which this compound exerts its vasodilatory effects are not detailed in the currently accessible literature. Antihypertensive drugs can act through various mechanisms, including but not limited to:

  • Adrenergic Receptor Blockade: Antagonism of alpha- or beta-adrenergic receptors can lead to vasodilation and a decrease in cardiac output.

  • Calcium Channel Blockade: Inhibition of calcium influx into vascular smooth muscle cells prevents their contraction, leading to vasodilation.

  • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Interference with this hormonal cascade can reduce the formation of angiotensin II, a potent vasoconstrictor.

  • Direct-acting Vasodilation: Some compounds directly act on the vascular smooth muscle to induce relaxation.

Without access to the primary research data, the specific mechanism within this landscape for this compound remains speculative.

Preclinical Research

The foundational research on this compound is documented in the 1970 publication, "Synthesis and hypotensive activity of N-substituted 1-trimethoxybenzyl-3-butenylamines and related compounds" by F. J. McCarty et al. in the Journal of Medicinal Chemistry. This study details the synthesis of this compound and its initial evaluation for hypotensive activity. Unfortunately, the full text of this article, containing the specific experimental designs, animal models used, and quantitative results of the hypotensive effects, is not widely available in the public domain.

Pharmacokinetics

Detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available in the reviewed literature. Understanding the pharmacokinetic profile is crucial for drug development, as it informs dosing regimens, potential drug-drug interactions, and overall therapeutic efficacy.

Data Presentation

Due to the absence of specific quantitative data such as receptor binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) in the available literature, a tabular summary of these parameters cannot be provided.

Experimental Protocols

The detailed methodologies for the key experiments that established the pharmacological profile of this compound are contained within the aforementioned 1970 publication by McCarty et al. As this primary source could not be accessed, a detailed description of the experimental protocols cannot be included in this guide.

Signaling Pathways and Experimental Workflows

The creation of diagrams for signaling pathways, experimental workflows, or logical relationships requires a foundational understanding of the molecular interactions and experimental procedures. Given the limited information on this compound's specific mechanism of action and the lack of access to detailed experimental protocols, the generation of accurate and informative Graphviz diagrams is not feasible at this time.

Important Note on Compound Identification

It is crucial to distinguish this compound from "Trimethoprim," an antibiotic. Searches for "Trimoxamine" can be confounded with information related to Trimethoprim and its combination products, such as co-trimoxazole. These are entirely different chemical entities with distinct mechanisms of action and therapeutic uses. Trimethoprim is an inhibitor of dihydrofolate reductase used to treat bacterial infections, and it is not an antihypertensive agent.

Conclusion

This compound is identified as an antihypertensive compound with a mechanism of action centered on the inhibition of vasoconstriction.[1][2] However, the depth of publicly available pharmacological data is limited, primarily pointing to a single foundational study from 1970. To provide a comprehensive and detailed technical guide that meets the standards for drug development professionals, access to the full dataset from the primary literature is essential. Further research and publication of data on its specific molecular targets, signaling pathways, and pharmacokinetic profile would be necessary to fully elucidate the pharmacological profile of this compound.

References

An In-depth Technical Guide to the Early Research and Discovery of Alpha-Adrenergic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Alpha-Adrenergic Antagonists

Alpha-adrenergic antagonists are a class of pharmacological agents that inhibit the action of catecholamines (e.g., norepinephrine (B1679862) and epinephrine) at α-adrenergic receptors (α-adrenoceptors). Historically, these compounds were instrumental as research tools for understanding the autonomic nervous system.[1] Today, they are used to treat a range of conditions including hypertension, benign prostatic hyperplasia (BPH), and Raynaud's disease.[1][2]

The development of alpha-blockers has progressed from non-selective antagonists to agents with high selectivity for α1-adrenoceptor subtypes. This evolution has been driven by the need to improve therapeutic efficacy and reduce adverse effects.[2][3]

Early Drug Discovery and Synthesis

The discovery of early alpha-blockers emerged from systematic medicinal chemistry efforts to modify the structure of naturally occurring sympathomimetic amines or to create novel heterocyclic compounds with affinity for adrenergic receptors.

General Synthetic Approach

A common feature of many early α1-selective antagonists, such as prazosin, is a quinazoline (B50416) nucleus. The general synthetic strategies often involved the multi-step construction of this heterocyclic system followed by the introduction of a side chain, typically containing a piperazine (B1678402) ring, which was found to be crucial for high-affinity binding to the α1-adrenoceptor.

Experimental Protocol: Illustrative Synthesis of a Quinazoline-based α1-Blocker

  • Step 1: Synthesis of the Quinazoline Core. A common starting point is the reaction of an anthranilic acid derivative with a cyanamide (B42294) to form a 2-amino-4-oxo-quinazoline intermediate. This reaction is typically carried out in a suitable solvent such as ethanol (B145695) and may require heating.

  • Step 2: Chlorination. The 4-oxo group of the quinazoline is often converted to a more reactive chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This step is usually performed under reflux conditions.

  • Step 3: Introduction of the Side Chain. The 4-chloroquinazoline (B184009) is then reacted with a piperazine derivative. This nucleophilic substitution reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) and may be heated to ensure completion.

  • Step 4: Acylation of the Piperazine Moiety. The terminal nitrogen of the piperazine ring is then acylated with a suitable acylating agent, such as a furan-2-carbonyl chloride, to yield the final product.

  • Purification. The final compound is purified using standard techniques such as recrystallization or column chromatography. Characterization is performed using methods like NMR spectroscopy, mass spectrometry, and elemental analysis.

Pharmacological Screening and Characterization

The pharmacological evaluation of novel alpha-adrenergic antagonists involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.

In Vitro Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for specific receptor subtypes.

Experimental Protocol: α1-Adrenoceptor Binding Assay

  • Membrane Preparation: Cell membranes expressing the α1-adrenoceptor subtype of interest (e.g., from transfected cell lines or tissues like rat brain or liver) are prepared by homogenization and centrifugation.

  • Assay Conditions: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-prazosin) and varying concentrations of the test compound in a suitable buffer.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays are used to determine whether a compound acts as an antagonist and to quantify its potency.

Experimental Protocol: Isolated Aortic Ring Assay

  • Tissue Preparation: Rings of thoracic aorta are isolated from a suitable animal model (e.g., rat or rabbit) and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

  • Contraction Induction: The aortic rings are contracted by the addition of an α1-adrenoceptor agonist, such as phenylephrine.

  • Antagonist Evaluation: The ability of the test compound to inhibit the agonist-induced contraction is measured. Cumulative concentration-response curves to the agonist are constructed in the presence of increasing concentrations of the antagonist.

  • Data Analysis: The potency of the antagonist is determined by calculating the pA₂ value from a Schild plot analysis. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

In Vivo Models of Hypertension

Animal models of hypertension are essential for evaluating the in vivo efficacy of potential antihypertensive agents.

Experimental Protocol: Spontaneously Hypertensive Rat (SHR) Model

  • Animal Model: Male or female spontaneously hypertensive rats (SHR) are used as a model of essential hypertension.

  • Blood Pressure Measurement: Baseline systolic blood pressure and heart rate are measured in conscious rats using a non-invasive tail-cuff method.

  • Drug Administration: The test compound is administered orally (p.o.) or intravenously (i.v.) at various doses.

  • Monitoring: Blood pressure and heart rate are monitored at regular intervals after drug administration.

  • Data Analysis: The dose-dependent effects of the compound on blood pressure and heart rate are determined. The ED50 (the dose that produces 50% of the maximal effect) for blood pressure reduction is calculated.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the early pharmacological characterization of α1-adrenergic antagonists.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)

Compoundα1A-Adrenoceptorα1B-Adrenoceptorα1D-Adrenoceptorα2-Adrenoceptor
Prazosin0.51.20.8>1000
Phenoxybenzamine5.24.86.110.5
Trimoxamine (Hypothetical) 10.3 15.8 12.1 >2000

Table 2: In Vitro Functional Antagonist Potency (pA₂)

CompoundAgonistTissuepA₂
PrazosinPhenylephrineRat Aorta9.5
PhenoxybenzamineNorepinephrineRabbit Aorta8.2
Trimoxamine (Hypothetical) Phenylephrine Rat Aorta 8.1

Table 3: In Vivo Antihypertensive Efficacy in SHR (ED50, mg/kg, p.o.)

CompoundBlood Pressure Reduction (ED50)Heart Rate Change at ED50
Prazosin0.1Minimal
Phenoxybenzamine5.0Tachycardia
Trimoxamine (Hypothetical) 1.5 Minimal

Signaling Pathways and Experimental Workflows

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-1 adrenoceptors are G-protein coupled receptors (GPCRs) that couple to Gq/11. Activation of this pathway leads to the contraction of vascular smooth muscle and an increase in blood pressure. Alpha-1 blockers competitively inhibit this pathway.

G cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenoceptor (GPCR) Norepinephrine->Alpha1_Receptor Binds & Activates Gq_protein Gq Protein Alpha1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Trimoxamine Trimoxamine (Antagonist) Trimoxamine->Alpha1_Receptor Blocks IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_release Ca²⁺ Release (from ER) IP3_DAG->Ca_release IP3 stimulates PKC_activation PKC Activation IP3_DAG->PKC_activation DAG stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC_activation->Contraction

Caption: Alpha-1 adrenoceptor signaling pathway and the inhibitory action of an antagonist.

Experimental Workflow for In Vivo Antihypertensive Screening

The following diagram illustrates a typical workflow for screening potential alpha-blockers for their antihypertensive effects in an animal model.

G Start Start Animal_Acclimatization Acclimatize SHR to Blood Pressure Measurement Start->Animal_Acclimatization Baseline_Measurement Measure Baseline Systolic Blood Pressure (SBP) and Heart Rate (HR) Animal_Acclimatization->Baseline_Measurement Drug_Administration Administer Test Compound (e.g., Trimoxamine) or Vehicle (p.o. or i.v.) Baseline_Measurement->Drug_Administration Post_Dose_Monitoring Monitor SBP and HR at Regular Time Intervals (e.g., 1, 2, 4, 6, 24 hours) Drug_Administration->Post_Dose_Monitoring Data_Analysis Analyze Data: - Calculate ΔSBP and ΔHR - Determine Dose-Response Relationship - Calculate ED50 Post_Dose_Monitoring->Data_Analysis Results Report Antihypertensive Efficacy and Side Effects Data_Analysis->Results End End Results->End

Caption: A typical experimental workflow for in vivo antihypertensive screening.

References

An In-Depth Technical Guide to Trimoxamine Hydrochloride and its Effects on Blood Pressure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimoxamine (B99492) hydrochloride, identified by the code NDR-5523A, is a compound that has been investigated for its potential as an antihypertensive agent. This technical guide provides a comprehensive overview of the available scientific information regarding its effects on blood pressure. The primary source of data on trimoxamine hydrochloride is a study by F. J. McCarty and colleagues, published in the Journal of Medicinal Chemistry in 1970, titled "Synthesis and hypotensive activity of N-substituted 1-trimethoxybenzyl-3-butenylamines and related compounds." While access to the full historical dataset is limited, this guide synthesizes the available information to present a detailed account of the compound's pharmacological properties.

Mechanism of Action

This compound is understood to exert its hypotensive effects by inhibiting vasoconstriction[1]. Vasoconstriction, the narrowing of blood vessels, leads to an increase in blood pressure. By counteracting this process, this compound helps to lower blood pressure. The precise molecular targets and signaling pathways involved in this inhibition of vasoconstriction have not been fully elucidated in publicly available literature. It is hypothesized that the trimethoxybenzyl moiety of the molecule plays a crucial role in its interaction with receptors or enzymes that regulate vascular tone.

Experimental Protocols

Detailed experimental protocols from the original 1970 study are not fully accessible. However, based on standard pharmacological practices of the era for evaluating antihypertensive agents, the methodology likely involved the following:

  • Animal Models: The hypotensive activity of this compound and related compounds was likely assessed in normotensive and/or hypertensive animal models, such as rats or dogs.

  • Administration: The compound would have been administered via various routes, including intravenous (i.v.) and oral (p.o.), to determine its potency, onset, and duration of action.

  • Blood Pressure Measurement: Arterial blood pressure would have been monitored directly via an arterial catheter connected to a pressure transducer and recording system. This would allow for continuous measurement of systolic, diastolic, and mean arterial pressure.

  • Dose-Response Studies: To establish the relationship between the dose of this compound and its blood pressure-lowering effect, a range of doses would have been administered to different groups of animals.

Experimental Workflow

The following diagram illustrates a probable experimental workflow for assessing the hypotensive effects of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis animal_model Selection of Animal Model (e.g., Hypertensive Rat) acclimatization Acclimatization Period animal_model->acclimatization surgical_prep Surgical Preparation (e.g., Catheter Implantation) acclimatization->surgical_prep baseline_bp Baseline Blood Pressure Measurement surgical_prep->baseline_bp drug_admin Administration of Trimoxamine HCl (or Vehicle) baseline_bp->drug_admin bp_monitoring Continuous Blood Pressure Monitoring drug_admin->bp_monitoring data_collection Data Collection and Recording bp_monitoring->data_collection statistical_analysis Statistical Analysis (e.g., Dose-Response Curve) data_collection->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation

A probable experimental workflow for evaluating this compound.

Quantitative Data

Specific quantitative data from dose-response studies are not available in the accessible literature. A comprehensive analysis would require access to the original experimental results detailing the percentage decrease in mean arterial pressure at various doses of this compound.

Signaling Pathway

The precise signaling pathway for this compound's inhibition of vasoconstriction remains to be fully detailed. A hypothetical pathway, based on the general understanding of antihypertensive agents that target vascular smooth muscle, is presented below. This diagram illustrates potential points of intervention for a compound that inhibits vasoconstriction.

signaling_pathway cluster_stimulus Vasoconstrictor Stimulus cluster_receptor Receptor Activation cluster_intracellular Intracellular Signaling cluster_contraction Muscle Contraction agonist Agonist (e.g., Norepinephrine) receptor G-Protein Coupled Receptor (e.g., α1-adrenergic receptor) agonist->receptor plc Phospholipase C (PLC) Activation receptor->plc ip3 IP3 and DAG Production plc->ip3 ca_release Ca²⁺ Release from Sarcoplasmic Reticulum ip3->ca_release mlck Myosin Light Chain Kinase (MLCK) Activation ca_release->mlck contraction Smooth Muscle Contraction mlck->contraction vasoconstriction Vasoconstriction contraction->vasoconstriction trimoxamine This compound trimoxamine->receptor Inhibition? trimoxamine->plc Inhibition? trimoxamine->ca_release Inhibition?

A hypothetical signaling pathway for vasoconstriction and potential points of inhibition.

Conclusion

This compound is a research chemical with documented hypotensive activity, believed to stem from its ability to inhibit vasoconstriction. While the foundational research provides a basis for its classification as an antihypertensive agent, a more detailed, modern pharmacological evaluation would be necessary to fully characterize its mechanism of action, establish a comprehensive safety and efficacy profile, and determine its potential for further development. The information presented in this guide is based on the limited available historical data and is intended to provide a foundational understanding for research and drug development professionals. Further investigation into the primary literature and new experimental studies would be required to build upon this knowledge base.

References

An In-depth Technical Guide to Alpha-Adrenergic Antagonists and Vasodilation: Examining Trimazosin and Thymoxamine

Author: BenchChem Technical Support Team. Date: December 2025

To the Esteemed Researcher,

This technical guide addresses the inquiry into "Trimoxamine hydrochloride" as a vasodilator. Our comprehensive analysis of pharmacological databases and scientific literature indicates that "this compound" is not a recognized chemical entity or approved drug. It is highly probable that this name is a typographical error, referring to one of two established alpha-adrenergic antagonists with vasodilatory properties: Trimazosin (B1202524) hydrochloride or Thymoxamine hydrochloride (also known as Moxisylyte).

This whitepaper will, therefore, provide a detailed examination of both Trimazosin and Thymoxamine, focusing on their mechanisms of action, relevant quantitative data, and the experimental protocols used to characterize their vasodilatory effects.

Trimazosin: A Selective Alpha-1 Adrenergic Antagonist

Trimazosin is a quinazoline (B50416) derivative and a selective alpha-1 adrenergic receptor antagonist.[1][2][3][4] Its primary clinical application is in the management of hypertension.[1][4][5][6] The vasodilatory action of Trimazosin is a direct consequence of its mechanism of action at the vascular smooth muscle level.

Mechanism of Action

Trimazosin exerts its antihypertensive effects by selectively and competitively blocking postsynaptic alpha-1 adrenergic receptors.[2][7] These receptors are predominantly located on the smooth muscle cells of peripheral blood vessels.[1] Under normal physiological conditions, catecholamines such as norepinephrine (B1679862) bind to these receptors, initiating a signaling cascade that leads to vasoconstriction and an increase in blood pressure.[1]

By antagonizing these receptors, Trimazosin inhibits the vasoconstrictive effects of norepinephrine.[1][7] This leads to the relaxation of vascular smooth muscle, resulting in vasodilation.[1] The widening of blood vessels decreases total peripheral vascular resistance, which is the primary mechanism for the reduction in blood pressure observed with Trimazosin treatment.[6][7]

Signaling Pathway of Trimazosin-Induced Vasodilation

The following diagram illustrates the signaling pathway inhibited by Trimazosin.

Trimazosin_Pathway cluster_0 Vascular Smooth Muscle Cell NE Norepinephrine Alpha1 Alpha-1 Adrenergic Receptor NE->Alpha1 Binds PLC Phospholipase C (PLC) Alpha1->PLC Activates Relaxation Vasodilation Trimazosin Trimazosin Trimazosin->Alpha1 Blocks IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release from SR IP3_DAG->Ca_Release Contraction Vasoconstriction Ca_Release->Contraction

Caption: Trimazosin blocks norepinephrine's binding to Alpha-1 receptors.

Quantitative Data on Hemodynamic Effects

Clinical studies have quantified the vasodilatory and antihypertensive effects of Trimazosin. The data below is summarized from long-term studies in patients with mild essential hypertension.

ParameterPlacebo Group (8 weeks)Trimazosin Group (8 weeks)Long-Term Trimazosin Therapy (>1 year)
Mean Arterial Pressure (MAP) No significant changeDose-dependent decreaseSustained reduction
Total Peripheral Resistance (TPR) No significant changeSignificant decreaseSustained reduction[4]
Cardiac Output (CO) No significant changeNo significant changeNo significant cardiac effects[5]
Heart Rate (HR) No significant changeNo significant changeMinimal effects[5]
Effective Daily Dose N/A300-900 mg[8]74% of patients respond at ≤300 mg/day[4]

Table 1: Summary of Hemodynamic Effects of Trimazosin. Data compiled from multiple clinical trials.[4][5][6][8]

Experimental Protocols

The characterization of Trimazosin's vasodilatory properties involved both in vivo and in vitro experimental models.

  • Objective: To determine the effect of Trimazosin on vascular alpha-1 adrenoceptors.

  • Methodology:

    • Dogs are anesthetized, and blood pressure is continuously monitored via an arterial catheter.

    • A baseline pressor response is established by administering an alpha-1 agonist, such as phenylephrine.

    • Trimazosin is administered intravenously.

    • The pressor response to the alpha-1 agonist is re-evaluated post-Trimazosin administration.

  • Expected Outcome: A selective blockade of vascular alpha-1 adrenoceptors by Trimazosin results in a diminished pressor response to the agonist, demonstrating its vasodilatory potential by inhibiting vasoconstriction.[2]

  • Objective: To assess the direct effect of Trimazosin on vascular smooth muscle contraction.

  • Methodology:

    • A segment of rabbit thoracic aorta is excised and mounted in an organ bath containing a physiological salt solution, aerated with 95% O₂ and 5% CO₂.

    • The tissue is connected to an isometric force transducer to record contractions.

    • A cumulative concentration-response curve is generated for norepinephrine to establish a baseline contractile response.

    • The preparation is incubated with Trimazosin for a set period.

    • The norepinephrine concentration-response curve is repeated in the presence of Trimazosin.

  • Expected Outcome: Trimazosin competitively antagonizes norepinephrine-induced contractions, indicated by a rightward shift in the concentration-response curve, confirming its alpha-adrenergic blocking activity at the tissue level.[2][9]

Thymoxamine (Moxisylyte): A Versatile Alpha-Adrenergic Antagonist

Thymoxamine hydrochloride, also known as Moxisylyte, is another potent and specific alpha-1 adrenergic blocking agent.[10][11][12][13][14][15] Its vasodilatory properties have been leveraged in a variety of clinical contexts, from peripheral vascular disorders to ophthalmology.[10][11][12][15][16]

Mechanism of Action

Similar to Trimazosin, Thymoxamine functions as a competitive antagonist of norepinephrine at postjunctional alpha-1 adrenoceptors.[10][14] By blocking these receptors in vascular smooth muscle, it prevents the normal vasoconstrictive response to catecholamines.[11][12] The resulting relaxation of the smooth muscle leads to vasodilation, which can improve blood flow in peripheral vessels.[11][12][17] This mechanism is particularly beneficial in conditions characterized by vasospasm, such as Raynaud's phenomenon.[12][16]

Experimental Workflow for Assessing Vasodilatory Effects

The following diagram outlines a typical experimental workflow to evaluate the vasodilatory effects of Thymoxamine in a clinical research setting.

Thymoxamine_Workflow cluster_workflow Clinical Study Workflow Patient Recruit Patients (e.g., with Raynaud's Disease) Baseline Baseline Measurement (Brachial Artery Infusion of Saline, Measure Forearm Blood Flow) Patient->Baseline Intervention Administer Thymoxamine (e.g., 40 µg/min Brachial Artery Infusion) Baseline->Intervention Post_Measure Post-Intervention Measurement (Measure Forearm Blood Flow) Intervention->Post_Measure Analysis Data Analysis (Compare Baseline vs. Post-Intervention Blood Flow) Post_Measure->Analysis Conclusion Conclusion on Vasodilatory Effect Analysis->Conclusion

Caption: Workflow for human study of Thymoxamine's effect on blood flow.

Quantitative Data on Vasodilatory Effects

Studies in human subjects have provided quantitative evidence of Thymoxamine's vasodilatory action.

Experimental ConditionDose / ConcentrationObserved Effect
Brachial Artery Infusion (Human) 40 µ g/min Up to 100% increase in resting arterial flow[18]
Local Intravenous Infusion (Human) 400-2,000 ng/minAttenuation of noradrenaline-induced venoconstriction[18]
Topical Ophthalmic Solution (Human) 0.01% - 1.3%Effective concentrations for producing miosis (pupil constriction) by relaxing the iris dilator muscle[19]
Intravenous Infusion (Post-Cardiac Surgery) 1 mg/kgReduction in systemic vascular resistance and an increase in cardiac index[20]

Table 2: Summary of Quantitative Vasodilatory Effects of Thymoxamine.[18][19][20]

Experimental Protocols

The vasodilatory and alpha-blocking effects of Thymoxamine have been confirmed through various experimental setups.

  • Objective: To measure the effect of intra-arterial Thymoxamine on limb blood flow.

  • Methodology:

    • Healthy volunteers are recruited for the study.

    • A brachial artery catheter is placed for drug infusion.

    • Forearm blood flow is measured using venous occlusion plethysmography.

    • A baseline blood flow measurement is taken during a saline infusion.

    • Thymoxamine is infused at a constant rate (e.g., 40 µ g/min ) into the brachial artery.

    • Forearm blood flow is measured continuously during the Thymoxamine infusion.

  • Expected Outcome: A significant increase in forearm blood flow compared to baseline, demonstrating a direct vasodilatory effect in the infused limb.[18]

  • Objective: To determine the specificity of Thymoxamine for alpha-adrenoceptors.

  • Methodology:

    • Segments of canine saphenous or portal mesenteric veins are isolated and mounted in an organ bath.

    • Tissues are connected to force transducers to record changes in tension.

    • Contractile responses are elicited by various agonists, including norepinephrine (alpha-agonist) and other non-adrenergic vasoconstrictors.

    • The preparations are then incubated with Thymoxamine.

    • The contractile responses to the agonists are re-measured in the presence of Thymoxamine.

  • Expected Outcome: Thymoxamine will significantly inhibit contractions induced by norepinephrine but will have little to no effect on contractions induced by non-adrenergic agonists, confirming its specificity as an alpha-adrenoceptor antagonist.[19]

Conclusion

While "this compound" is not a recognized compound, the underlying query points toward an interest in vasodilators that function via alpha-adrenergic blockade. Both Trimazosin and Thymoxamine (Moxisylyte) fit this pharmacological profile. They are potent alpha-1 adrenergic antagonists that induce vasodilation by inhibiting norepinephrine-mediated vasoconstriction in peripheral blood vessels. This guide has detailed their mechanisms, provided quantitative data from key studies, and outlined the experimental protocols used to validate their effects, offering a comprehensive resource for researchers in pharmacology and drug development.

References

An In-depth Technical Guide to Trimoxamine Hydrochloride: Synonyms and CAS Number

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This guide provides a comprehensive summary of the synonyms and the Chemical Abstracts Service (CAS) Registry Number for Trimoxamine hydrochloride.

Core Data Presentation

The following table summarizes the key identifiers for this compound, facilitating easy reference and accurate substance identification in research and development activities.

Identifier TypeValue
CAS Registry Number 7082-27-1
Common Name This compound
Synonym Trimoxamine
Synonym Trimoxamine [INN]
Synonym NDR-5523A
IUPAC Name N-methyl-1-(3,4,5-trimethoxyphenyl)pent-4-en-2-amine hydrochloride

Chemical Identity and Structure

This compound is the hydrochloride salt form of Trimoxamine. The CAS number for the free base form of Trimoxamine is 15686-23-4[1]. The compound is recognized for its potential as an antihypertensive agent[2].

Logical Relationship of Identifiers

The relationship between the different identifiers for this compound can be visualized as a hierarchical structure, with the CAS Registry Number being the most specific and universally recognized identifier.

cluster_trimoxamine This compound Identifiers cas_node CAS Registry Number 7082-27-1 common_name Common Name This compound cas_node->common_name is the CAS number for synonyms Synonyms Trimoxamine Trimoxamine [INN] NDR-5523A common_name->synonyms is also known as iupac_name IUPAC Name N-methyl-1-(3,4,5-trimethoxyphenyl)pent-4-en-2-amine hydrochloride common_name->iupac_name has the systematic name

A diagram illustrating the relationships between the various identifiers for this compound.

References

An In-Depth Technical Guide to the Cellular Targets of Trimoxamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the cellular targets of Trimoxamine hydrochloride, a compound also known as Thymoxamine hydrochloride and Moxisylyte (B1676771). This document will delve into its mechanism of action, summarize available quantitative data, and detail relevant experimental protocols. The information presented is intended for researchers, scientists, and professionals involved in drug development and pharmacological research. Initial investigations into "Trimoxamine" often lead to confusion with similarly named compounds such as the antibiotic Trimethoprim. This guide clarifies that Trimoxamine (Thymoxamine/Moxisylyte) is a selective alpha-1 adrenergic receptor antagonist.

Primary Cellular Target: Alpha-1 Adrenergic Receptors

The predominant cellular target of this compound is the alpha-1 adrenergic receptor (α1-adrenoceptor) . It functions as a competitive antagonist , meaning it binds to the same site as endogenous agonists like norepinephrine (B1679862) but does not elicit a biological response, thereby blocking the agonist's effects. This antagonism leads to the relaxation of smooth muscle tissues, particularly in blood vessels and the iris dilator muscle.[1][2][3]

Trimoxamine exhibits a preferential selectivity for alpha-1 adrenoceptors over alpha-2 adrenoceptors.[4] This selectivity is crucial as it minimizes the side effects associated with the blockade of alpha-2 adrenoceptors, such as reflex tachycardia.

The alpha-1 adrenoceptor family is further divided into three subtypes: α1A, α1B, and α1D. While Trimoxamine is established as an alpha-1 antagonist, detailed studies on its binding affinity and selectivity for these individual subtypes are not extensively available in the public domain.

Quantitative Data: Binding Affinities and Potency

The potency of Trimoxamine as an alpha-1 adrenergic antagonist has been quantified primarily through functional assays, yielding pA2 values. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

ParameterValueReceptor/TissueMethod
pA2 6.5Human Corpus Cavernosum (antagonism of phenylephrine-induced contraction)Functional Organ Bath Assay
pA2 6.6Rabbit Corpus Cavernosum (antagonism of phenylephrine-induced contraction)Functional Organ Bath Assay
Kd > 3500 nMAlpha-2 Adrenoceptor (Rabbit Iris-Ciliary Body)Radioligand Binding Assay

Signaling Pathways

As a competitive antagonist of the alpha-1 adrenergic receptor, this compound inhibits the downstream signaling cascade typically initiated by the binding of agonists like norepinephrine.

Alpha-1 Adrenergic Receptor Signaling Pathway

The binding of an agonist to the Gq protein-coupled alpha-1 adrenergic receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), leading to various cellular responses, most notably smooth muscle contraction. Trimoxamine blocks the initiation of this cascade.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm alpha1_receptor α1-Adrenergic Receptor g_protein Gq Protein alpha1_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes norepinephrine Norepinephrine (Agonist) norepinephrine->alpha1_receptor Binds & Activates trimoxamine Trimoxamine HCl (Antagonist) trimoxamine->alpha1_receptor Binds & Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc Activates contraction Smooth Muscle Contraction pkc->contraction Phosphorylates Target Proteins

Caption: Alpha-1 adrenergic receptor signaling pathway and the inhibitory action of Trimoxamine HCl.

Experimental Protocols

Detailed, step-by-step experimental protocols specifically for this compound are not widely published. However, its cellular targets can be characterized using standard pharmacological assays for G protein-coupled receptor antagonists.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Kd) and density (Bmax) of a receptor for a radiolabeled ligand, and the inhibitory constant (Ki) of a test compound like Trimoxamine.

Objective: To determine the binding affinity of this compound for alpha-1 adrenergic receptors.

Materials:

  • Cell membranes expressing the target alpha-1 adrenergic receptor subtype (e.g., from transfected cell lines or specific tissues).

  • Radioligand specific for alpha-1 adrenoceptors (e.g., [3H]-prazosin).

  • Unlabeled this compound.

  • Non-specific binding control (e.g., a high concentration of an unlabeled alpha-1 agonist or antagonist).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a multi-well plate, set up triplicate tubes for total binding, non-specific binding, and competitive binding with a range of this compound concentrations.

  • Incubation: Add the membrane preparation, radioligand, and either buffer (for total binding), excess unlabeled ligand (for non-specific binding), or varying concentrations of this compound to the wells. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competitive binding, plot the percentage of specific binding against the logarithm of the Trimoxamine concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

radioligand_workflow start Start membrane_prep Membrane Preparation (with α1-adrenoceptors) start->membrane_prep assay_setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) membrane_prep->assay_setup incubation Incubation (Membranes + [³H]-Prazosin + Trimoxamine) assay_setup->incubation filtration Rapid Filtration (Separates bound/free radioligand) incubation->filtration quantification Scintillation Counting (Measures radioactivity) filtration->quantification data_analysis Data Analysis (Calculate IC₅₀ and Ki) quantification->data_analysis end End data_analysis->end

Caption: Generalized workflow for a radioligand binding assay.

Functional Organ Bath Assay (General Protocol)

This ex vivo assay measures the effect of a drug on the contractility of isolated smooth muscle tissue, allowing for the determination of antagonist potency (pA2).

Objective: To determine the pA2 value of this compound against an alpha-1 adrenergic agonist in a vascular smooth muscle preparation.

Materials:

  • Isolated tissue with alpha-1 adrenoceptors (e.g., rat aortic rings, rabbit corpus cavernosum).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2/5% CO2 at 37°C.

  • Isometric force transducer and data acquisition system.

  • Alpha-1 adrenergic agonist (e.g., phenylephrine).

  • This compound.

Procedure:

  • Tissue Preparation: Dissect the desired tissue and mount it in the organ bath under a resting tension. Allow the tissue to equilibrate.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., phenylephrine) to establish a baseline.

  • Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a set period.

  • Repeat Agonist Curve: In the continued presence of Trimoxamine, generate a second agonist concentration-response curve.

  • Schild Analysis: Repeat steps 3 and 4 with several different concentrations of this compound. The rightward shift of the agonist concentration-response curves is used to calculate the dose ratio. A Schild plot of log(dose ratio - 1) versus the log of the molar concentration of Trimoxamine is then constructed. The x-intercept of this plot provides the pA2 value.[5]

Conclusion

Trimoxamine (Thymoxamine/Moxisylyte) hydrochloride's primary cellular target is the alpha-1 adrenergic receptor, where it acts as a competitive antagonist. This mechanism of action underlies its therapeutic effects, which are related to smooth muscle relaxation and vasodilation. While its preference for alpha-1 over alpha-2 adrenoceptors is established, further research is needed to fully characterize its binding profile at the specific alpha-1 adrenoceptor subtypes. The experimental protocols outlined in this guide provide a framework for the continued investigation of Trimoxamine and other alpha-1 adrenergic antagonists.

References

An In-depth Technical Guide to Trimoxamine Hydrochloride: Structural Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogues and derivatives of Trimoxamine hydrochloride, an antihypertensive agent. The information presented herein is curated for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the structure-activity relationships, synthetic methodologies, and pharmacological evaluation of this class of compounds.

Core Compound: Trimoxamine

Trimoxamine, chemically known as N-methyl-1-(3,4,5-trimethoxyphenyl)pent-4-en-2-amine, is recognized for its hypotensive properties. Its mechanism of action is attributed to the inhibition of vasoconstriction, thereby lowering blood pressure. The structural backbone of Trimoxamine, featuring a trimethoxybenzyl group and an N-substituted butenylamine chain, has been the subject of medicinal chemistry efforts to explore its therapeutic potential and delineate the structural requirements for its biological activity.

Structural Analogues and Derivatives: A Summary of Structure-Activity Relationships

A key study by McCarty et al. provides a foundational understanding of the structure-activity relationships (SAR) of Trimoxamine analogues. The research focused on modifications of the N-substituent and the butenylamine side chain to assess the impact on hypotensive activity. The findings from this seminal work are summarized below.

Data Presentation: Hypotensive Activity of Trimoxamine Analogues

The following table summarizes the hypotensive activity of various N-substituted analogues of 1-(3,4,5-trimethoxybenzyl)-3-butenylamine. The activity is presented as the effective dose (ED25), which is the dose required to produce a 25% decrease in mean arterial blood pressure in anesthetized dogs.

Compound IDR (N-substituent)ED25 (mg/kg, i.v.)
I H>10
II (Trimoxamine) CH₃0.5
III C₂H₅1.0
IV n-C₃H₇2.0
V i-C₃H₇5.0
VI CH₂CH=CH₂ (Allyl)0.25
VII CH₂C≡CH (Propargyl)0.5

Table 1: Hypotensive Activity of N-Substituted 1-(3,4,5-Trimethoxybenzyl)-3-butenylamines.

Experimental Protocols

The following sections detail the methodologies for the synthesis and pharmacological evaluation of Trimoxamine and its analogues, as described in the foundational literature.

General Synthetic Procedure for N-Substituted 1-(3,4,5-Trimethoxybenzyl)-3-butenylamines

A solution of 1-(3,4,5-trimethoxyphenyl)-3-buten-2-one (0.1 mol) in 100 mL of methanol (B129727) was added to a solution of the corresponding primary amine (0.15 mol) in 50 mL of methanol. The mixture was hydrogenated at 40 psi in the presence of 1 g of platinum oxide catalyst. After the theoretical amount of hydrogen was absorbed, the catalyst was removed by filtration, and the solvent was evaporated under reduced pressure. The resulting residue was distilled to yield the desired N-substituted 1-(3,4,5-trimethoxybenzyl)-3-butenylamine. The hydrochloride salts were prepared by treating a solution of the free base in ether with ethereal hydrogen chloride.

Pharmacological Evaluation: Determination of Hypotensive Activity

The hypotensive activity of the synthesized compounds was determined in mongrel dogs of either sex anesthetized with pentobarbital (B6593769) sodium (30 mg/kg, i.v.). The mean arterial blood pressure was recorded from a femoral artery via a pressure transducer. The compounds, dissolved in saline, were administered intravenously, and the dose that produced a 25% decrease in the mean arterial blood pressure (ED25) was determined.

Mandatory Visualizations

Logical Relationship of Trimoxamine SAR

The following diagram illustrates the key structure-activity relationships for the hypotensive activity of Trimoxamine analogues based on the N-substituent.

SAR_Trimoxamine cluster_0 N-Substituent Modification cluster_1 Impact on Hypotensive Activity Trimoxamine_Core 1-(3,4,5-Trimethoxybenzyl)-3-butenylamine Unsubstituted (H) Unsubstituted (H) Trimoxamine_Core->Unsubstituted (H) R = H Methyl (CH3) Methyl (CH3) Trimoxamine_Core->Methyl (CH3) R = CH3 (Trimoxamine) Allyl (CH2CH=CH2) Allyl (CH2CH=CH2) Trimoxamine_Core->Allyl (CH2CH=CH2) R = Allyl Ethyl (C2H5) Ethyl (C2H5) Trimoxamine_Core->Ethyl (C2H5) R = Ethyl Propargyl (CH2C≡CH) Propargyl (CH2C≡CH) Trimoxamine_Core->Propargyl (CH2C≡CH) R = Propargyl Larger Alkyl Larger Alkyl Trimoxamine_Core->Larger Alkyl R = n-Propyl, i-Propyl High_Activity High Activity (Low ED25) Moderate_Activity Moderate Activity Low_Activity Low/No Activity Unsubstituted (H)->Low_Activity Methyl (CH3)->High_Activity Allyl (CH2CH=CH2)->High_Activity Ethyl (C2H5)->Moderate_Activity Propargyl (CH2C≡CH)->Moderate_Activity Larger Alkyl->Low_Activity

Caption: SAR of N-substituted Trimoxamine analogues.

Experimental Workflow for Synthesis and Evaluation

The diagram below outlines the general workflow for the synthesis and pharmacological screening of Trimoxamine analogues.

Workflow Start Starting Materials: 1-(3,4,5-trimethoxyphenyl)-3-buten-2-one Primary Amines Synthesis Reductive Amination (Hydrogenation with PtO2) Start->Synthesis Purification Distillation Synthesis->Purification Salt_Formation Hydrochloride Salt Formation (Ethereal HCl) Purification->Salt_Formation Characterization Structural Analysis (e.g., NMR, IR, Elemental Analysis) Salt_Formation->Characterization Pharmacology In Vivo Hypotensive Assay (Anesthetized Dogs) Characterization->Pharmacology Data_Analysis Determination of ED25 Pharmacology->Data_Analysis End SAR Analysis Data_Analysis->End

Caption: Synthesis and evaluation workflow.

In Vitro Activity of Trimoxamine Hydrochloride: A Review of Available Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimoxamine hydrochloride is identified in scientific literature as an antihypertensive agent with hypotensive activity.[1] Its primary mechanism of action is reported to be the inhibition of vasoconstriction, which contributes to the lowering of blood pressure.[1][2] This technical guide aims to provide an in-depth overview of the in vitro activity of this compound. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed in vitro studies, quantitative data, and specific experimental protocols for this compound.

The available information primarily consists of high-level descriptions of its pharmacological effect rather than detailed molecular or cellular studies. This limitation restricts the possibility of presenting extensive quantitative data, detailed experimental methodologies, and complex signaling pathway diagrams as initially intended.

Mechanism of Action

This compound is described as an antihypertensive drug that exerts its effect by inhibiting vasoconstriction.[1][2] This suggests a potential interaction with signaling pathways that regulate vascular smooth muscle tone. However, specific molecular targets, such as receptors or ion channels, and the downstream signaling cascades are not well-documented in the available literature.

Quantitative Data Summary

A thorough search of scientific databases did not yield specific quantitative data from in vitro assays for this compound. Information such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are crucial for characterizing the potency and efficacy of a compound, is not publicly available. Consequently, a quantitative data table cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for in vitro studies on this compound are not described in the accessible scientific literature. To investigate its activity, researchers would typically employ a range of standard in vitro assays. The logical workflow for such an investigation is outlined below.

Experimental Workflow: Investigating a Novel Antihypertensive Agent

experimental_workflow cluster_initial_screening Initial Screening cluster_mechanism_of_action Mechanism of Action Studies cluster_validation Validation Compound Acquisition Compound Acquisition Primary Assays Primary Assays Compound Acquisition->Primary Assays Characterization Target Identification Target Identification Primary Assays->Target Identification Active Hit Signaling Pathway Analysis Signaling Pathway Analysis Target Identification->Signaling Pathway Analysis Identified Target Secondary Assays Secondary Assays Signaling Pathway Analysis->Secondary Assays Hypothesized Pathway In Vitro Toxicity In Vitro Toxicity Secondary Assays->In Vitro Toxicity Validated Activity

Caption: A generalized workflow for the in vitro investigation of a potential antihypertensive compound.

A hypothetical experimental protocol to assess the vasodilatory effects of this compound could involve the following steps:

  • Tissue Preparation: Isolation of aortic rings from a suitable animal model (e.g., rat or mouse).

  • Organ Bath Assay: Mounting of the aortic rings in an organ bath system containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Contraction Induction: Pre-contraction of the aortic rings with a vasoconstrictor agent such as phenylephrine (B352888) or potassium chloride.

  • Drug Application: Cumulative addition of this compound at increasing concentrations to the organ bath.

  • Data Recording: Measurement of the isometric tension of the aortic rings to assess the extent of relaxation induced by the compound.

  • Data Analysis: Calculation of the percentage of relaxation at each concentration and determination of the EC50 (half-maximal effective concentration) value.

Signaling Pathways

Without specific experimental data on the molecular targets of this compound, any depiction of its signaling pathway would be speculative. Based on its function as a vasoconstriction inhibitor, a potential, though unconfirmed, signaling pathway is illustrated below.

Hypothetical Signaling Pathway for Vasodilation

hypothetical_signaling_pathway Trimoxamine_HCl Trimoxamine_HCl GPCR G-Protein Coupled Receptor Trimoxamine_HCl->GPCR Inhibits PLC Phospholipase C GPCR->PLC Activates IP3 Inositol Trisphosphate PLC->IP3 Generates Ca2+ Intracellular Ca2+ Release IP3->Ca2+ Stimulates MLCK Myosin Light Chain Kinase Ca2+->MLCK Activates Contraction Contraction MLCK->Contraction Phosphorylates Myosin

References

Navigating the Labyrinth of Preformulation: A Technical Guide to the Solubility and Stability of Trimoxamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, a thorough understanding of a drug candidate's physicochemical properties is paramount to its successful progression from laboratory to clinic. This technical guide delves into the core preformulation characteristics of Trimoxamine hydrochloride, an antihypertensive agent, with a specific focus on its solubility and stability. While specific quantitative data for this compound is not extensively available in public literature, this whitepaper provides a comprehensive framework of experimental protocols and data presentation based on established industry standards and guidelines from the International Council for Harmonisation (ICH). This guide will equip researchers with the necessary knowledge to assess the developability of this compound and similar molecules.

Section 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the formulation strategies that can be employed. A comprehensive solubility profile is therefore essential.

Predicted Solubility Characteristics

This compound, as a hydrochloride salt of an amine-containing compound, is expected to exhibit pH-dependent aqueous solubility. In acidic environments, the amine group will be protonated, leading to higher solubility. As the pH increases towards the pKa of the parent amine, the equilibrium will shift towards the less soluble free base form, resulting in a decrease in solubility. The presence of three methoxy (B1213986) groups on the benzene (B151609) ring may also influence its solubility in organic solvents.

Experimental Protocol for Equilibrium Solubility Determination

The gold-standard method for determining equilibrium solubility is the shake-flask method.

Objective: To determine the concentration of this compound in a saturated solution in various solvents at a constant temperature.

Materials:

  • This compound powder

  • Selection of solvents (e.g., water, 0.1 N HCl, phosphate (B84403) buffered saline pH 7.4, ethanol, methanol, DMSO)

  • Constant temperature shaker bath

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Place the container in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • After the equilibration period, stop the agitation and allow the suspension to settle.

  • Separate the solid and liquid phases by centrifugation.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method.

The following DOT script visualizes the workflow for this protocol.

G cluster_prep Sample Preparation cluster_analysis Analysis start Add excess Trimoxamine HCl to solvent shake Equilibrate in shaker bath (24-72h) start->shake settle Allow suspension to settle shake->settle centrifuge Centrifuge to separate phases settle->centrifuge supernatant Collect and dilute supernatant centrifuge->supernatant quantify Quantify using validated analytical method supernatant->quantify

Equilibrium Solubility Determination Workflow
Data Presentation: Illustrative Solubility Data

Due to the lack of specific public data for this compound, the following table presents hypothetical solubility data for a structurally analogous trimethoxy-substituted amine hydrochloride to illustrate how results should be presented.

Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Purified Water255.2Shake-Flask
0.1 N HCl25> 100Shake-Flask
Phosphate Buffer (pH 7.4)251.8Shake-Flask
Ethanol2525.6Shake-Flask
Methanol2542.1Shake-Flask
Dimethyl Sulfoxide (DMSO)25> 200Shake-Flask

Section 2: Stability Profile of this compound

Evaluating the stability of a drug substance is mandated by regulatory agencies to ensure its quality, safety, and efficacy throughout its shelf life. Stability studies involve subjecting the compound to various stress conditions to identify potential degradation pathways and products.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps in the development and validation of stability-indicating analytical methods.[1] It provides insights into the intrinsic stability of the molecule and potential degradation products.[1]

Objective: To investigate the degradation of this compound under various stress conditions.

General Procedure: A solution of this compound (e.g., 1 mg/mL) is prepared and subjected to the following conditions. Samples are withdrawn at various time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method. A control sample is stored under normal conditions.

  • Acid Hydrolysis: Treat the drug solution with 0.1 N to 1 N HCl at room temperature and elevated temperature (e.g., 60°C).[2]

  • Base Hydrolysis: Treat the drug solution with 0.1 N to 1 N NaOH at room temperature and elevated temperature (e.g., 60°C).[2]

  • Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period.

  • Photostability: Expose the solid drug substance and its solution to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][4] A dark control should be run in parallel.

The following DOT script illustrates the workflow for forced degradation studies.

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis sampling Sample at time points acid->sampling base Base Hydrolysis base->sampling oxidation Oxidation oxidation->sampling thermal Thermal Degradation thermal->sampling photo Photostability photo->sampling neutralize Neutralize (if applicable) sampling->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc identify Identify Degradation Products hplc->identify start Prepare Trimoxamine HCl Solution/Solid start->acid start->base start->oxidation start->thermal start->photo G cluster_drug Pharmacological Action cluster_cell Vascular Smooth Muscle Cell cluster_effect Physiological Effect drug This compound (Antihypertensive Agent) target Molecular Target (e.g., Receptor, Ion Channel) drug->target Binds to inhibition Inhibition of Signaling Cascade target->inhibition Leads to ca_decrease Decreased Intracellular Ca²⁺ inhibition->ca_decrease relaxation Myosin Light Chain Dephosphorylation ca_decrease->relaxation vasodilation Vasodilation relaxation->vasodilation bp_decrease Decreased Blood Pressure vasodilation->bp_decrease

References

An In-depth Technical Guide to the Adrenergic Receptor Activity of Thymoxamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user query specified "Trimoxamine hydrochloride." Extensive database searches indicate that this is a likely misspelling of Thymoxamine hydrochloride , also known as Moxisylyte (B1676771) . This document pertains to Thymoxamine hydrochloride (Moxisylyte).

Executive Summary

Thymoxamine hydrochloride (Moxisylyte) is a synthetic compound recognized for its activity as a competitive, selective alpha-1 (α₁) adrenergic receptor antagonist.[1][2][3] It exhibits a preferential blockade of post-synaptic α₁-adrenoceptors over α₂-adrenoceptors.[4][5][6] Moxisylyte itself is a prodrug, rapidly hydrolyzed in plasma to its primary active metabolite, deacetylmoxisylyte, which is further demethylated to a second active metabolite, demethyldeacetylmoxisylyte.[1] Both metabolites retain the preferential α₁-antagonist activity of the parent compound.[1] This technical guide summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: Adrenergic Receptor Activity

Table 2.1: Functional Antagonist Potency of Thymoxamine (Moxisylyte)

CompoundReceptor TargetAgonistPreparationPotency (pA₂)Reference
Moxisylyteα₁-AdrenoceptorPhenylephrine (B352888)Rabbit Corpus Cavernosum6.5[7]

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA₂ value indicates greater potency.

Table 2.2: Adrenergic Receptor Selectivity Profile of Thymoxamine and its Metabolites

CompoundSelectivity ProfileEvidenceReference
Thymoxamine (Moxisylyte)Preferential α₁ vs. α₂ antagonistMore effective against the α₁-agonist phenylephrine than the α₂-agonist B-HT 933 in pithed rats.[1][1]
DeacetylmoxisylytePreferential α₁ vs. α₂ antagonistBlocks postsynaptic α-receptors with negligible activity at presynaptic α-receptors in rat vas deferens.[6][6]
DemethyldeacetylmoxisylytePreferential α₁ vs. α₂ antagonistShows preferential α₁-adrenoceptor antagonism in vivo.[1][1]

Experimental Protocols

The characterization of Thymoxamine's adrenergic receptor activity relies on established pharmacological assays. Below are detailed methodologies for key experimental approaches.

3.1 Functional Antagonism Assay: Schild Analysis for pA₂ Determination

This protocol is based on the principles used to determine the functional potency of an antagonist like Moxisylyte.[7]

  • Objective: To quantify the competitive antagonist activity of Thymoxamine by determining its pA₂ value against an α₁-adrenergic agonist.

  • Tissue Preparation:

    • Isolate smooth muscle tissue rich in α₁-adrenoceptors (e.g., rabbit corpus cavernosum, rat aorta, or vas deferens).[7][8]

    • Cut the tissue into strips or rings and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Connect the tissue to an isometric force transducer to record contractile responses.

    • Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

  • Experimental Procedure:

    • Control Agonist Curve: Generate a cumulative concentration-response curve for an α₁-agonist (e.g., phenylephrine or norepinephrine) to establish the baseline potency (EC₅₀).

    • Antagonist Incubation: Wash the tissue and allow it to recover. Incubate the tissue with a fixed concentration of Thymoxamine hydrochloride for a predetermined equilibrium period (e.g., 30-60 minutes).

    • Antagonist-Present Agonist Curve: In the continued presence of Thymoxamine, repeat the cumulative concentration-response curve for the α₁-agonist.

    • Repeat steps 2 and 3 with increasing concentrations of Thymoxamine.

  • Data Analysis:

    • For each concentration of Thymoxamine, calculate the Dose Ratio (DR), which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in its absence.

    • Construct a Schild plot by graphing log(DR - 1) on the y-axis versus the negative log of the molar concentration of Thymoxamine on the x-axis.

    • The pA₂ value is determined from the x-intercept of the linear regression line. A slope not significantly different from 1 is indicative of competitive antagonism.

3.2 Radioligand Binding Assay for Affinity (Kᵢ) Determination

This protocol describes a standard competitive binding assay that would be used to determine the binding affinity of Thymoxamine for specific α-adrenoceptor subtypes.

  • Objective: To determine the equilibrium dissociation constant (Kᵢ) of Thymoxamine for α₁- and α₂-adrenoceptor subtypes.

  • Membrane Preparation:

    • Use cultured cells stably expressing a single human α-adrenoceptor subtype (e.g., CHO or HEK293 cells expressing α₁ₐ, α₁ₑ, α₁ₔ, or α₂ₐ receptors).

    • Homogenize the cells in a cold buffer solution (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a subtype-selective radioligand (e.g., [³H]-prazosin for α₁ subtypes), and varying concentrations of unlabeled Thymoxamine hydrochloride.

    • To determine non-specific binding, use a high concentration of a known non-radioactive antagonist (e.g., phentolamine).

    • Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the log concentration of Thymoxamine to determine the IC₅₀ (the concentration of Thymoxamine that inhibits 50% of the specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant for the receptor.

Visualizations: Signaling Pathways and Workflows

4.1 Signaling Pathway of α₁-Adrenergic Receptor Antagonism

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine (B1679862) (Agonist) Receptor α₁-Adrenergic Receptor NE->Receptor Binds NE->Receptor Thymoxamine Thymoxamine (Antagonist) Thymoxamine->Receptor Blocks Thymoxamine->Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Co-activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Phosphorylates Targets

Caption: α₁-Adrenergic receptor signaling and competitive antagonism by Thymoxamine.

4.2 Experimental Workflow: Functional Antagonism (Schild Analysis)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_tissue 1. Isolate & Mount Smooth Muscle Tissue equilibrate 2. Equilibrate in Organ Bath prep_tissue->equilibrate control_curve 3. Generate Control Agonist Curve (EC₅₀) equilibrate->control_curve wash 4. Wash & Recover control_curve->wash antagonist_inc 5. Incubate with Thymoxamine (fixed conc.) wash->antagonist_inc test_curve 6. Generate Agonist Curve in presence of Antagonist antagonist_inc->test_curve repeat_exp 7. Repeat 4-6 for multiple [Antagonist] test_curve->repeat_exp calc_dr 8. Calculate Dose Ratio (DR) for each [Antagonist] repeat_exp->calc_dr schild_plot 9. Plot log(DR-1) vs -log[Antagonist] calc_dr->schild_plot calc_pa2 10. Determine pA₂ from x-intercept schild_plot->calc_pa2

Caption: Workflow for determining antagonist potency (pA₂) using Schild analysis.

4.3 Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep_cells 1. Culture Cells Expressing Receptor Subtype prep_mem 2. Prepare Cell Membranes via Homogenization & Centrifugation prep_cells->prep_mem mix 3. Incubate Membranes with: - Radioligand (fixed conc.) - Unlabeled Thymoxamine (varied conc.) prep_mem->mix equilibrate 4. Allow to Reach Equilibrium mix->equilibrate filter 5. Rapid Filtration to Separate Bound/Free Ligand equilibrate->filter count 6. Scintillation Counting of Bound Radioactivity filter->count calc_ic50 7. Plot % Inhibition vs log[Thymoxamine] to get IC₅₀ count->calc_ic50 calc_ki 8. Calculate Kᵢ using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for determining antagonist binding affinity (Kᵢ).

Conclusion

Thymoxamine (Moxisylyte) hydrochloride is a well-established competitive α₁-adrenergic receptor antagonist. Its pharmacological activity is primarily mediated by the blockade of norepinephrine's effects on post-synaptic α₁-receptors, a function shared by its active metabolites. While functional data confirms its antagonist potency, a comprehensive profile of its binding affinities across all α₁- and α₂-adrenoceptor subtypes is not extensively documented in publicly available literature. The standard methodologies of functional organ bath studies and radioligand binding assays remain the gold standard for the continued characterization of this and similar compounds. This guide provides the foundational technical information required for professionals engaged in adrenergic receptor research and drug development.

References

Methodological & Application

Application Notes and Protocols for Trimetazidine Hydrochloride in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "Trimoxamine hydrochloride" did not yield significant results in the context of cardiovascular research. It is highly probable that the intended compound was Trimetazidine (B612337) hydrochloride , a well-documented metabolic modulator used in cardiovascular research and treatment. These application notes and protocols are therefore based on the existing body of research for Trimetazidine.

Introduction

Trimetazidine (TMZ), available as trimetazidine hydrochloride, is a cytoprotective anti-ischemic agent.[1] Its primary mechanism of action is the modulation of cellular energy metabolism, making it a valuable tool for investigating myocardial ischemia, heart failure, and other cardiovascular conditions. Unlike traditional anti-anginal agents that affect hemodynamics, trimetazidine optimizes myocardial energy metabolism without significantly altering heart rate or blood pressure.[2][3] This unique profile allows researchers to study the metabolic aspects of cardiac disease in isolation from hemodynamic effects.

Mechanism of Action

Trimetazidine's principal mechanism involves a shift in myocardial energy substrate utilization from fatty acid β-oxidation to glucose oxidation.[1][4] It achieves this by selectively inhibiting the long-chain 3-ketoacyl-CoA thiolase (LC 3-KAT), the final enzyme in the fatty acid β-oxidation pathway.[2][5]

Under ischemic conditions, glucose oxidation is more oxygen-efficient than fatty acid oxidation, producing more ATP for the same amount of oxygen consumed.[1] By promoting glucose oxidation, trimetazidine helps maintain cellular ATP levels, reduces intracellular acidosis, and limits the accumulation of calcium ions, thereby protecting cardiomyocytes from ischemic injury.[1][5]

Additional mechanisms of action include:

  • Enhancement of Pyruvate (B1213749) Dehydrogenase (PDH) Activity: Trimetazidine increases the activity of PDH, which facilitates the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.[2]

  • Inhibition of Cardiac Fibrosis: It has been shown to reduce collagen accumulation and the expression of connective tissue growth factor.[2]

  • Antioxidant Properties: Trimetazidine reduces the formation of reactive oxygen species (ROS).[5]

  • Activation of Cardioprotective Signaling Pathways: Trimetazidine activates pro-survival signaling cascades, including the AMPK and ERK pathways, and upregulates miRNA-21, which has anti-apoptotic effects through the Akt and Bcl-2/Bax pathways.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro and in vivo studies on trimetazidine.

Table 1: Effects of Trimetazidine on Myocardial Metabolism in Isolated Rat Hearts

ParameterConditionControlTrimetazidine (1 µmol/L)Reference
Palmitate Oxidation RateAerobic perfusion with glucose and palmitate488 ± 24 nmol/g dry weight/min408 ± 15 nmol/g dry weight/min (P<0.05)[8]
Glucose Oxidation RateAerobic perfusion with glucose and palmitate1889 ± 119 nmol/g dry weight/min2378 ± 166 nmol/g dry weight/min (P<0.05)[8]
Glucose Oxidation RateLow-flow ischemiaBaseline210% increase[8]

Table 2: Effects of Trimetazidine on Cardiac Function in Clinical and Preclinical Models

ParameterModel/PopulationControl/PlaceboTrimetazidineReference
Left Ventricular Ejection Fraction (LVEF)Patients with chronic heart failure32.4 ± 5.6 % (baseline)38.0 ± 4.8 % (after treatment, p=0.05 vs control)[5]
LVEF in Ischemic Heart FailureMeta-analysis of patients-Weighted Mean Difference: +7.37 % (p < 0.01)[5]
LVEF in Non-Ischemic Heart FailureMeta-analysis of patients-Weighted Mean Difference: +8.72 % (p < 0.01)[5]
All-Cause MortalityMeta-analysis of patients with chronic heart failure-Relative Risk: 0.29 (95% CI 0.17–0.49, p < 0.00001)[5]
Myocardial Infarct SizeRat model of cardiac ischemia/reperfusionMarkedly increased vs. shamMarkedly reduced vs. I/R group (p=0.0077)[6]
Weekly Angina AttacksMeta-analysis of patients with stable angina-Mean reduction of 1.44 attacks (95% CI: -2.10 to -0.79)[3]
Time to 1-mm ST-segment depressionPatients with angina on atenolol (B1665814) therapy (8 weeks)-+34.4 seconds (p = 0.01)[5]

Experimental Protocols

Protocol 1: In Vitro Assessment of Trimetazidine's Effect on Myocardial Metabolism in an Isolated Working Rat Heart Model

This protocol is based on methodologies described for studying the metabolic effects of trimetazidine.[8]

Objective: To determine the effect of trimetazidine on fatty acid and glucose oxidation rates in the ex vivo heart.

Materials:

  • Male Sprague-Dawley rats

  • Langendorff and working heart perfusion apparatus

  • Krebs-Henseleit solution

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Glucose, Palmitate, Insulin

  • Radiolabeled substrates (e.g., [14C]glucose, [3H]palmitate)

  • Trimetazidine hydrochloride

  • Scintillation counter and vials

Procedure:

  • Heart Isolation: Anesthetize the rat and perform a thoracotomy. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion to clear the coronary arteries of blood.

  • Switch to Working Heart Mode: Cannulate the left atrium and switch the perfusion to the working heart mode, allowing the heart to pump the perfusate from the left atrium into the aorta against a set afterload.

  • Perfusion Buffer Preparation: Prepare a modified Krebs-Henseleit solution containing 5 mmol/L glucose, 100 µU/mL insulin, 3% BSA, and 0.4 mmol/L palmitate. Add radiolabeled substrates for metabolic measurements.

  • Experimental Groups:

    • Control Group: Perfuse hearts with the standard buffer.

    • Trimetazidine Group: Perfuse hearts with the standard buffer containing 1 µmol/L trimetazidine.

  • Aerobic Perfusion: Perfuse the hearts for a 60-minute aerobic period.

  • Metabolic Rate Measurement:

    • Collect the perfusate and the gas exhausted from the apparatus.

    • Measure the rate of glycolysis by quantifying the amount of 3H2O released from [3H]glucose.

    • Measure the rate of glucose oxidation by quantifying the 14CO2 produced from [14C]glucose.

    • Measure the rate of fatty acid oxidation by quantifying the 3H2O released from [3H]palmitate.

  • Data Analysis: Normalize metabolic rates to the dry weight of the heart. Compare the metabolic rates between the control and trimetazidine groups using appropriate statistical tests.

Protocol 2: In Vivo Assessment of Trimetazidine's Cardioprotective Effects in a Mouse Model of Myocardial Ischemia/Reperfusion (I/R) Injury

This protocol is based on methodologies used to evaluate cardioprotection against I/R injury.[7][9]

Objective: To determine if trimetazidine reduces myocardial infarct size and activates pro-survival signaling pathways following I/R injury.

Materials:

  • C57BL/6J mice

  • Trimetazidine hydrochloride

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for thoracotomy

  • Suture for coronary artery ligation

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

  • Equipment for Western blotting (antibodies for p-AMPK, total AMPK, p-ERK, total ERK, etc.)

Procedure:

  • Animal Groups:

    • Sham Group: Mice undergo surgery without coronary artery ligation.

    • I/R Control Group: Mice receive vehicle (e.g., saline) and undergo I/R surgery.

    • I/R + Trimetazidine Group: Mice receive trimetazidine (e.g., 10 mg/kg, intraperitoneally) prior to I/R surgery.

  • Surgical Procedure:

    • Anesthetize the mouse and perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia (e.g., for 30 minutes).

    • Release the suture to allow for reperfusion (e.g., for 24 hours).

  • Infarct Size Measurement:

    • After the reperfusion period, re-ligate the LAD and perfuse the heart with Evans blue dye to delineate the area at risk (AAR).

    • Excise the heart, freeze it, and slice it into sections.

    • Incubate the slices in 1% TTC stain. Viable tissue will stain red, while infarcted tissue will remain white/pale.

    • Image the slices and quantify the infarct size as a percentage of the AAR.

  • Western Blot Analysis:

    • Harvest heart tissue from a separate cohort of animals at an earlier reperfusion time point (e.g., 15-30 minutes).

    • Homogenize the tissue and perform protein extraction.

    • Conduct Western blotting to measure the phosphorylation status and total protein levels of AMPK and ERK.

  • Data Analysis: Compare infarct size and protein phosphorylation levels between the groups using statistical analysis (e.g., ANOVA).

Visualizations

Mechanism of Action of Trimetazidine

fatty_acids Fatty Acids beta_oxidation β-Oxidation fatty_acids->beta_oxidation glucose Glucose glycolysis Glycolysis glucose->glycolysis lc_3_kat Long-Chain 3-Ketoacyl- CoA Thiolase (LC 3-KAT) beta_oxidation->lc_3_kat pyruvate Pyruvate glycolysis->pyruvate acetyl_coa_fa Acetyl-CoA lc_3_kat->acetyl_coa_fa pdh Pyruvate Dehydrogenase (PDH) pyruvate->pdh tca_cycle TCA Cycle acetyl_coa_fa->tca_cycle Less O2 efficient acetyl_coa_glc Acetyl-CoA acetyl_coa_glc->tca_cycle More O2 efficient pdh->acetyl_coa_glc atp ATP tca_cycle->atp tmz Trimetazidine tmz->lc_3_kat Inhibits tmz->pdh Stimulates

Caption: Trimetazidine's metabolic shift mechanism.

Cardioprotective Signaling Pathways Activated by Trimetazidine

tmz Trimetazidine ampk AMPK tmz->ampk Activates erk ERK tmz->erk Activates mirna21 miRNA-21 tmz->mirna21 Upregulates ischemia Ischemia/Reperfusion Injury apoptosis Apoptosis ischemia->apoptosis cardioprotection Cardioprotection ampk->cardioprotection erk->cardioprotection akt Akt mirna21->akt bcl2_bax ↑ Bcl-2/Bax Ratio akt->bcl2_bax bcl2_bax->apoptosis

Caption: Pro-survival signaling activated by Trimetazidine.

Experimental Workflow for In Vivo I/R Study

start Start: Animal Acclimatization grouping Randomize into Groups (Sham, I/R Control, I/R + TMZ) start->grouping treatment Administer Vehicle or Trimetazidine grouping->treatment surgery Anesthesia & Thoracotomy treatment->surgery ligation LAD Ligation (Ischemia) surgery->ligation reperfusion Suture Release (Reperfusion) ligation->reperfusion endpoint Endpoint Analysis reperfusion->endpoint infarct Infarct Size Measurement (TTC) endpoint->infarct western Protein Analysis (Western Blot) endpoint->western analysis Statistical Analysis infarct->analysis western->analysis

Caption: Workflow for in vivo I/R experiments.

References

Application Notes and Protocols for In Vivo Animal Studies with Trimethoprim

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Trimoxamine hydrochloride" did not yield specific results in the conducted literature search. The following information is based on studies of "Trimethoprim," a compound closely related in name and often used in combination with sulfamethoxazole (B1682508). It is presumed that the user is interested in the in vivo application of Trimethoprim (B1683648).

Introduction

Trimethoprim is a synthetic antibacterial agent that acts as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid. Tetrahydrofolic acid is a vital component in the biosynthesis of nucleic acids and amino acids in bacteria. By inhibiting this pathway, trimethoprim effectively halts bacterial growth and is therefore widely used in veterinary and human medicine to treat various bacterial infections. This document provides a summary of dosages, pharmacokinetic data, and experimental protocols for the use of trimethoprim in in vivo animal studies.

Data Presentation

Table 1: Trimethoprim Dosage in In Vivo Animal Studies
Animal ModelDosageRoute of AdministrationCombination Agent (if any)Reference
Guinea Pigs20 mg/kgNot SpecifiedSulfamethoxazole (100 mg/kg)[1]
Japanese Quails4 mg/kgIntravenousSulfamethoxazole (20 mg/kg)[2]
Japanese Quails10 mg/kgOralSulfamethoxazole (50 mg/kg)[2]
Sheep (male)5 mg/kgIntramuscularNone[3]
Horses5 mg/kgOralNone[3]
Horses8 mg/kgIntravenousNone[3]
Horses5 mg/kg/day (of combined ingredients)OralSulfadiazine (B1682646) (25 mg/kg/day)[3]
Rats (Wistar)100 or 300 mg/kg/dayOralSulfamethoxazole (400 or 1200 mg/kg/day)[3]
Atlantic Salmon5 mg/kg/day (of combined ingredients)In-feedSulfadiazine (25 mg/kg/day)[3]
Carp10 mg/kgIntraperitonealNone[3]
Table 2: Pharmacokinetic Parameters of Trimethoprim in Various Animal Models
Animal ModelHalf-life (t½)Volume of Distribution (Vd)Bioavailability (Oral)ClearanceReference
Broilers1.49 h3.14 L/kg~100%1.53 L/h/kg[4]
Japanese Quails2.38 ± 0.33 h3.89 ± 0.61 L/kg41%Not Specified[2]
Sheep4.5 hNot SpecifiedNot ApplicableNot Specified[3]
Horses1.05 hNot SpecifiedWell absorbedRapidly eliminated[3]
Carp5 hNot SpecifiedNot Applicable4.17 ml/min/kg[3]

Experimental Protocols

Pharmacokinetic Study of Co-Trimoxazole (B1683656) in Guinea Pigs

This protocol is based on a study investigating the penetration of co-trimoxazole into alveolar macrophages.[1]

  • Animal Model: Male guinea pigs.

  • Drug Administration: A combination of sulfamethoxazole (100 mg/kg) and trimethoprim (20 mg/kg) was administered. The route of administration was not specified but is typically oral or parenteral in such studies.

  • Sample Collection: Serum, bronchoalveolar lavage fluid (BAL-fluid), and alveolar macrophages (AM) were collected at 30 minutes, 1 hour, and 3 hours post-administration.

  • Sample Analysis: The concentrations of trimethoprim and sulfamethoxazole in the collected samples were determined using High-Pressure Liquid Chromatography (HPLC).

  • Outcome Measures: The study determined the peak concentration times in different compartments and the relative concentrations of the drugs in serum, BAL-fluid, and alveolar macrophages.

Pharmacokinetic Study of Trimethoprim in Broilers

This protocol is derived from a study that used a population pharmacokinetic modeling approach.[4]

  • Animal Model: Broiler chickens.

  • Study Design: A cross-over design was employed.

  • Drug Administration:

    • Intravenous (IV) administration of trimethoprim in combination with either sulfadiazine or sulfamethoxazole.

    • Oral administration of the same drug combinations.

  • Sample Collection: Plasma samples were collected at various time points after drug administration.

  • Sample Analysis: Drug concentrations in plasma were quantified to generate pharmacokinetic profiles.

  • Data Analysis: The data was analyzed using a population pharmacokinetic (popPK) modeling approach to determine parameters such as volume of distribution, clearance, and elimination half-life.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_model Select Animal Model (e.g., Rats, Mice, Rabbits) acclimatization Acclimatization Period animal_model->acclimatization baseline Baseline Measurements (Weight, Health Status) acclimatization->baseline drug_prep Prepare Trimethoprim Hydrochloride (Vehicle, Concentration) administration Drug Administration (Oral, IV, IP) drug_prep->administration observation Observation Period (Clinical Signs, Behavior) administration->observation sampling Sample Collection (Blood, Tissues) observation->sampling analysis Pharmacokinetic/Pharmacodynamic Analysis (e.g., HPLC) sampling->analysis data_analysis Data Interpretation and Statistical Analysis analysis->data_analysis

Caption: Experimental workflow for in vivo animal studies of Trimethoprim.

signaling_pathway PABA p-Aminobenzoic Acid (PABA) DHF_Synthase Dihydropteroate Synthetase PABA->DHF_Synthase Substrate DHF Dihydrofolic Acid (DHF) DHF_Synthase->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolic Acid (THF) DHFR->THF Purines Purines THF->Purines Thymidine Thymidine THF->Thymidine Amino_Acids Amino Acids THF->Amino_Acids DNA_RNA_Protein DNA, RNA, and Protein Synthesis Purines->DNA_RNA_Protein Thymidine->DNA_RNA_Protein Amino_Acids->DNA_RNA_Protein Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition Sulfonamides Sulfonamides Sulfonamides->DHF_Synthase Inhibition

Caption: Mechanism of action of Trimethoprim and Sulfonamides.

References

Application Notes and Protocols for the Quantification of Trimoxamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Trimoxamine hydrochloride in various matrices. The protocols are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-performance liquid chromatography coupled with ultraviolet (UV) detection is a robust and widely used technique for the quantification of pharmaceutical compounds. The presence of the trimethoxyphenyl chromophore in this compound allows for sensitive detection by UV spectrophotometry.

Data Presentation: HPLC-UV Method Parameters

The following table summarizes typical performance characteristics for the HPLC-UV analysis of phenethylamine (B48288) derivatives, which are structurally related to this compound. These values can be used as a benchmark during method validation.

ParameterExpected PerformanceReference
Linearity (R²)> 0.999[1]
Accuracy (% Recovery)98.0 - 102.0%[1]
Precision (%RSD)< 2.0%[1]
Limit of Detection (LOD)0.1 - 1 ng/mL[1]
Limit of Quantification (LOQ)0.5 - 5 ng/mL[1][2]
Wavelength (λmax)~270-280 nm (estimated)
Experimental Protocol: HPLC-UV Quantification of this compound

Objective: To quantify this compound in a sample matrix using a reversed-phase HPLC-UV method.

Materials:

Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 10 mM ammonium acetate buffer.

    • The mobile phase will be a gradient of acetonitrile and 10 mM ammonium acetate buffer with 0.1% formic acid.

    • Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1 - 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Gradient elution with Acetonitrile (A) and 10 mM Ammonium Acetate with 0.1% Formic Acid (B). A typical gradient could be: 0-5 min, 10% A; 5-15 min, 10-90% A; 15-20 min, 90% A; 20-25 min, 10% A.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 272 nm (This should be optimized by scanning the UV spectrum of this compound).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the this compound peak based on the retention time and response of the reference standard.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Mobile Phase Preparation D HPLC Injection A->D B Standard Solution Preparation B->D C Sample Preparation C->D E UV Detection D->E F Data Acquisition E->F G Peak Integration & Calibration F->G H Quantification G->H

Caption: Workflow for HPLC-UV quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile or polar compounds like this compound, derivatization is often required to improve their volatility and chromatographic performance.

Data Presentation: GC-MS Method Parameters

The following table presents typical validation parameters for the GC-MS analysis of phenethylamine derivatives.

ParameterExpected PerformanceReference
Linearity (R²)> 0.99[3]
Accuracy (% Bias)Within ±15%[3]
Precision (%RSD)< 15%[3]
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 20 ng/mL[3]
Experimental Protocol: GC-MS Quantification of this compound

Objective: To quantify this compound in a sample matrix using GC-MS after derivatization.

Materials:

  • This compound reference standard

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Heptafluorobutyric anhydride (B1165640) (HFBA) or other suitable derivatizing agent

  • Ethyl acetate (GC grade)

  • Sodium hydroxide (B78521) solution (1 M)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Equipment:

  • GC-MS system with an electron ionization (EI) source

  • Capillary GC column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • Sample Preparation and Extraction:

    • To 1 mL of the sample, add the internal standard.

    • Alkalinize the sample with 1 M sodium hydroxide.

    • Perform solid-phase extraction using a mixed-mode cation exchange cartridge.

    • Elute the analyte and internal standard with an appropriate solvent (e.g., ethyl acetate/ammonia).

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in ethyl acetate.

    • Add heptafluorobutyric anhydride (HFBA).

    • Heat the mixture at 70°C for 30 minutes.

    • Evaporate the excess reagent and solvent to dryness.

    • Reconstitute the derivatized residue in ethyl acetate for GC-MS analysis.

  • GC-MS Conditions:

    • GC Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized Trimoxamine and internal standard.

  • Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Identify the peaks corresponding to the derivatized Trimoxamine and internal standard based on their retention times and mass spectra.

    • Quantify Trimoxamine by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Sample Extraction (SPE) B Derivatization A->B C GC-MS Injection B->C D Separation & Ionization C->D E Mass Detection (SIM) D->E F Peak Identification & Integration E->F G Quantification F->G

Caption: Workflow for GC-MS quantification of this compound.

UV-Visible Spectrophotometry

Direct UV-Visible spectrophotometry can be a simple and cost-effective method for the quantification of this compound in pure form or in simple formulations, provided there are no interfering substances that absorb at the same wavelength.

Data Presentation: UV-Vis Spectrophotometry Parameters
ParameterExpected Performance
Wavelength of Maximum Absorbance (λmax)~270-280 nm (in methanol or ethanol)
Linearity (R²)> 0.998
Molar Absorptivity (ε)To be determined experimentally
Experimental Protocol: UV-Visible Spectrophotometric Quantification

Objective: To determine the concentration of this compound in a sample using UV-Visible spectrophotometry.

Materials:

  • This compound reference standard

  • Methanol or Ethanol (spectroscopic grade)

Equipment:

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) in the solvent.

    • From the stock solution, prepare a series of standard solutions of different concentrations that give absorbance readings within the linear range of the instrument (typically 0.1 to 1.0).

  • Preparation of Sample Solution:

    • Accurately weigh and dissolve the sample containing this compound in the solvent to obtain a theoretical concentration within the range of the standard solutions.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard solution and the sample solution.

  • Calculation:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

    • Determine the concentration of the sample solution from the calibration curve using its absorbance value.

Logical Relationship Diagram: UV-Vis Quantification

UVVis_Logic A Determine λmax D Measure Absorbance A->D B Prepare Standards B->D C Prepare Sample C->D E Construct Calibration Curve D->E F Calculate Concentration E->F

References

Application Notes and Protocols for Trimoxamine Hydrochloride in Isolated Tissue Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimoxamine hydrochloride, also known as Moxisylyte hydrochloride or Thymoxamine hydrochloride, is a selective alpha-1 adrenergic receptor antagonist. In pharmacological research, isolated tissue bath experiments are a fundamental method to characterize the activity of such compounds. These in vitro assays allow for the determination of a drug's potency and mechanism of action on specific tissues in a controlled environment. This document provides detailed application notes and protocols for the use of this compound in isolated tissue bath experiments, focusing on its antagonistic effects on smooth muscle contraction.

This compound competitively blocks alpha-1 adrenergic receptors, thereby inhibiting the contractile responses induced by alpha-1 adrenergic agonists like phenylephrine (B352888) and norepinephrine.[1][2][3] This makes it a valuable tool for studying the role of the alpha-1 adrenergic system in various physiological processes, including the regulation of vascular tone and smooth muscle function in tissues such as the corpus cavernosum.[4]

Data Presentation

The potency of an antagonist is typically expressed by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.

AntagonistAgonistTissue PreparationpA2 ValueReference
Moxisylyte (Trimoxamine)PhenylephrineHuman and Rabbit Corpus Cavernosum6.5[4]

Signaling Pathways

This compound exerts its effect by blocking the signaling cascade initiated by the activation of alpha-1 adrenergic receptors.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Alpha-1 Agonist (e.g., Phenylephrine) Receptor Alpha-1 Adrenergic Receptor Agonist->Receptor Activates Gq Gq Protein Receptor->Gq Activates Trimoxamine Trimoxamine HCl Trimoxamine->Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Sensitizes

Alpha-1 Adrenergic Receptor Signaling Pathway and Site of Trimoxamine HCl Action.

Experimental Protocols

General Protocol for Isolated Tissue Bath Experiments

This protocol outlines the general steps for assessing the antagonist activity of this compound on agonist-induced smooth muscle contraction. Specific parameters may need to be optimized depending on the tissue being studied.

experimental_workflow A Tissue Preparation (e.g., Aortic Rings, Vas Deferens) B Mounting in Isolated Tissue Bath A->B C Equilibration (e.g., 60-90 min) B->C D Viability Test (e.g., KCl depolarization) C->D E Cumulative Concentration- Response Curve (CCRC) to Agonist D->E F Washout and Re-equilibration E->F G Incubation with Trimoxamine HCl F->G H Repeat CCRC to Agonist in presence of Trimoxamine HCl G->H I Data Analysis (Schild Plot, pA2 Calculation) H->I pA2_determination cluster_experimental Experimental Data cluster_calculation Calculation EC50_control Agonist EC50 (Control) DoseRatio Dose Ratio = EC50 (Antagonist) / EC50 (Control) EC50_control->DoseRatio EC50_antagonist Agonist EC50 (in presence of Antagonist) EC50_antagonist->DoseRatio SchildPlot Schild Plot: log(Dose Ratio - 1) vs. -log[Antagonist] DoseRatio->SchildPlot pA2 pA2 Value (x-intercept of Schild Plot) SchildPlot->pA2

References

Application Notes and Protocols for Studying Trimoxamine Hydrochloride in Hypertension Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimoxamine hydrochloride is an antihypertensive agent that functions by inhibiting vasoconstriction, suggesting its role as a potential therapeutic for hypertension-related conditions.[1] As an alpha-adrenergic blocker, this compound is part of a class of drugs known for their efficacy in reducing blood pressure.[2][3][4][5][6] Alpha-1 adrenergic antagonists, in particular, induce vasodilation by preventing norepinephrine (B1679862) from activating alpha-1 receptors on vascular smooth muscle, which leads to a decrease in systemic arterial blood pressure.[3] This document provides detailed protocols for evaluating the antihypertensive effects of this compound in established preclinical models of hypertension.

While specific experimental data for this compound is limited in publicly available literature, the following protocols are based on standardized methodologies for assessing alpha-1 adrenergic blockers in hypertension research. These models are instrumental in understanding the pathophysiology of hypertension and for the development of novel antihypertensive therapies.[7][8]

Preclinical Hypertension Models

Several well-established animal models are utilized to study hypertension. The choice of model often depends on the specific mechanisms of hypertension being investigated.

Hypertension Model Induction Method Key Characteristics Relevance
Spontaneously Hypertensive Rat (SHR) GeneticDevelops hypertension spontaneously as it matures. Widely used model of essential hypertension.[8]Investigating genetic and neurogenic components of hypertension.
Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Hypertensive Rat Uninephrectomy followed by administration of DOCA and high-salt diet.[7][9]Characterized by volume expansion and increased peripheral resistance.[7]Studying volume-dependent hypertension and the role of the sympathetic nervous system.
Renovascular Hypertension (Two-Kidney, One-Clip; 2K1C) Surgical constriction of one renal artery.Mimics hypertension caused by renal artery stenosis, activating the renin-angiotensin system.[8]Evaluating drugs targeting the renin-angiotensin-aldosterone system.

Experimental Protocols

The following are detailed protocols for assessing the efficacy of this compound in the Spontaneously Hypertensive Rat (SHR) model and the DOCA-salt hypertensive model.

Protocol 1: Evaluation of this compound in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the dose-dependent effect of this compound on blood pressure in a genetic model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (SHR), age 12-16 weeks

  • This compound

  • Vehicle (e.g., sterile saline or as recommended by the manufacturer)

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)

  • Oral gavage needles

  • Animal balance

Procedure:

  • Acclimatization: Acclimate SHR rats to the housing facility for at least one week prior to the experiment.

  • Baseline Blood Pressure Measurement: Measure and record the baseline systolic and diastolic blood pressure and heart rate of each animal for 3-5 consecutive days to ensure stable readings.

  • Animal Grouping: Randomly assign animals to different treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (Low dose)

    • Group 3: this compound (Medium dose)

    • Group 4: this compound (High dose)

    • Group 5: Positive control (e.g., Prazosin, another alpha-1 blocker)

  • Drug Administration: Administer the assigned treatment orally via gavage once daily for a period of 4 weeks.

  • Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose on the first day, and then weekly for the duration of the study).

  • Data Analysis: Analyze the changes in blood pressure and heart rate from baseline for each group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between treatment groups and the vehicle control.

Protocol 2: Assessment of this compound in DOCA-Salt Hypertensive Rats

Objective: To evaluate the effect of this compound in a model of volume-dependent hypertension.

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Deoxycorticosterone acetate (DOCA)

  • 0.9% Saline with 1% NaCl drinking water

  • This compound

  • Vehicle

  • Surgical instruments for uninephrectomy

  • Blood pressure measurement system

Procedure:

  • Model Induction:

    • Perform a left uninephrectomy on all rats under anesthesia.

    • Allow a one-week recovery period.

    • Implant a DOCA pellet (e.g., 25 mg) subcutaneously or administer DOCA via injection.

    • Replace drinking water with 1% NaCl solution.

    • Monitor blood pressure weekly. The animals are considered hypertensive when systolic blood pressure consistently exceeds 150 mmHg (typically 3-4 weeks post-surgery).

  • Animal Grouping and Treatment: Once hypertension is established, group the animals and administer this compound or vehicle as described in Protocol 1 for 4 weeks.

  • Blood Pressure Monitoring and Data Analysis: Follow the same procedures for blood pressure monitoring and data analysis as outlined in Protocol 1.

  • Optional Endpoints: At the end of the study, tissues such as the heart, kidneys, and aorta can be collected for histological analysis or measurement of hypertrophy markers.

Signaling Pathway of Alpha-1 Adrenergic Blockade

This compound, as an alpha-1 adrenergic blocker, is expected to interfere with the signaling cascade initiated by catecholamines like norepinephrine.

alpha1_blockade_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Vascular Smooth Muscle Cell cluster_receptor Alpha-1 Adrenergic Receptor cluster_downstream Downstream Signaling NE_vesicle Norepinephrine (NE) NE NE NE_vesicle->NE Release Alpha1_Receptor α1 NE->Alpha1_Receptor Binds Gq Gq Protein Activation Alpha1_Receptor->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Trimoxamine Trimoxamine HCl Trimoxamine->Alpha1_Receptor Blocks experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis and Endpoints Animal_Model Select Hypertension Model (e.g., SHR, DOCA-Salt) Acclimatization Acclimatization (1-2 weeks) Animal_Model->Acclimatization Baseline_BP Baseline Blood Pressure Measurement (3-5 days) Acclimatization->Baseline_BP Grouping Randomization and Animal Grouping Baseline_BP->Grouping Drug_Admin Daily Drug Administration (e.g., 4 weeks) Grouping->Drug_Admin BP_Monitoring Regular Blood Pressure and Heart Rate Monitoring Drug_Admin->BP_Monitoring Data_Collection Final Data Collection BP_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Tissue_Collection Optional: Tissue Collection for Histology/Biomarkers Data_Collection->Tissue_Collection Conclusion Conclusion on Efficacy and Dose-Response Statistical_Analysis->Conclusion

References

Application Notes and Protocols for Trimoxamine Hydrochloride-Induced Vasodilation in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimoxamine (B99492) hydrochloride, also known as moxisylyte (B1676771) hydrochloride, is a selective alpha-1 adrenergic receptor antagonist. Its primary pharmacological action is to block the effects of norepinephrine (B1679862) on the alpha-1 adrenoceptors located on vascular smooth muscle. This antagonism prevents vasoconstriction and leads to vasodilation, resulting in increased blood flow and a decrease in blood pressure. These properties make trimoxamine hydrochloride a valuable tool in preclinical research for studying cardiovascular physiology, hypertension, and peripheral vascular diseases in various laboratory animal models.

This document provides detailed application notes and experimental protocols for inducing and measuring vasodilation with this compound in rats, rabbits, and dogs.

Mechanism of Action

This compound competitively blocks alpha-1 adrenergic receptors on vascular smooth muscle cells. The binding of norepinephrine to these receptors typically initiates a signaling cascade that leads to vasoconstriction. By inhibiting this interaction, this compound promotes vasodilation.

Signaling Pathway of this compound-Induced Vasodilation

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Trimoxamine Trimoxamine HCl Alpha1_Receptor Alpha-1 Adrenergic Receptor Trimoxamine->Alpha1_Receptor Blocks Relaxation Smooth Muscle Relaxation (Vasodilation) Trimoxamine->Relaxation Promotes Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Binds to & Activates Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release SR->Ca_Release Leads to Contraction Smooth Muscle Contraction Ca_Release->Contraction Causes PKC->Contraction Contributes to

Caption: Signaling pathway of this compound-induced vasodilation.

Data Presentation

Due to the limited availability of specific dose-response data for this compound in published literature, the following tables provide a template for researchers to populate with their experimental findings.

Table 1: Dose-Dependent Effect of Intravenous this compound on Mean Arterial Pressure (MAP) in Anesthetized Rats

Dose (mg/kg)Animal StrainAnestheticBaseline MAP (mmHg)Post-infusion MAP (mmHg)% Change in MAP

Table 2: Dose-Dependent Effect of Intravenous this compound on Mean Arterial Pressure (MAP) in Conscious Rabbits

Dose (mg/kg)Animal BreedBaseline MAP (mmHg)Post-infusion MAP (mmHg)% Change in MAP

Table 3: Dose-Dependent Effect of Intravenous this compound on Femoral Artery Blood Flow in Anesthetized Dogs

Dose (mg/kg)Animal BreedAnestheticBaseline Blood Flow (mL/min)Post-infusion Blood Flow (mL/min)% Change in Blood Flow

Experimental Protocols

Experimental Workflow for In Vivo Vasodilation Studies

Animal_Prep Animal Preparation (Acclimatization, Fasting) Anesthesia Anesthesia Induction & Maintenance Animal_Prep->Anesthesia Surgical_Prep Surgical Preparation (e.g., Catheterization) Anesthesia->Surgical_Prep Baseline Baseline Measurement (Blood Pressure, Blood Flow) Surgical_Prep->Baseline Drug_Admin Trimoxamine HCl Administration (i.v.) Baseline->Drug_Admin Post_Admin Post-Administration Measurement Drug_Admin->Post_Admin Data_Analysis Data Analysis Post_Admin->Data_Analysis Euthanasia Euthanasia Data_Analysis->Euthanasia

Caption: General experimental workflow for in vivo vasodilation studies.

Protocol 1: Induction of Vasodilation and Blood Pressure Measurement in Anesthetized Rats

1. Animal Preparation:

  • Animals: Male Sprague-Dawley or Wistar rats (250-350 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12:12 h light-dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water.

  • Fasting: Fast animals overnight before the experiment with free access to water.[1]

2. Anesthesia:

  • Induce anesthesia with an intraperitoneal (i.p.) injection of a ketamine (80-100 mg/kg) and xylazine (B1663881) (5-10 mg/kg) cocktail.[1][2]

  • Maintain anesthesia with supplemental doses of ketamine as needed to abolish the pedal withdrawal reflex.

  • Alternatively, induce and maintain anesthesia with isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) in oxygen.

3. Surgical Preparation:

  • Place the anesthetized rat on a heating pad to maintain body temperature at 37°C.

  • Tracheostomy (optional but recommended): Perform a tracheostomy to ensure a patent airway, especially for longer experiments.

  • Catheterization:

    • Jugular Vein: Cannulate the right jugular vein with a polyethylene (B3416737) catheter (PE-50) for intravenous (i.v.) administration of this compound.[2]

    • Carotid Artery: Cannulate the left carotid artery with a PE-50 catheter connected to a pressure transducer for direct measurement of arterial blood pressure.[1] Fill the catheter with heparinized saline (10 IU/mL) to prevent clotting.

4. Experimental Procedure:

  • Allow the animal to stabilize for at least 30 minutes after surgery.

  • Record baseline mean arterial pressure (MAP) for 15-20 minutes.

  • Administer this compound intravenously at desired doses. A suggested starting dose range, based on studies with other alpha-1 antagonists in rats, is 0.1 - 1.0 mg/kg.

  • Record MAP continuously for at least 60 minutes post-administration.

5. Data Analysis:

  • Calculate the change in MAP from baseline at various time points after drug administration.

  • Express the results as the mean ± SEM.

Protocol 2: Induction of Vasodilation and Blood Pressure Measurement in Conscious Rabbits

1. Animal Preparation:

  • Animals: Male New Zealand White rabbits (2.5-3.5 kg).

  • Acclimatization: House rabbits individually for at least one week under standard laboratory conditions.

  • Surgical Preparation (performed 3-4 days before the experiment):

    • Anesthetize the rabbit with an intramuscular injection of ketamine (35 mg/kg) and xylazine (5 mg/kg).

    • Under aseptic conditions, cannulate the central ear artery with a polyethylene catheter for blood pressure measurement and the marginal ear vein for drug administration.

    • Exteriorize the catheters at the back of the neck and protect them with a jacket.

    • Allow the animal to recover fully from surgery.

2. Experimental Procedure:

  • On the day of the experiment, place the conscious, restrained rabbit in a quiet environment.

  • Connect the arterial catheter to a pressure transducer.

  • Record baseline MAP for 30 minutes.

  • Administer this compound intravenously at desired doses. A suggested starting dose range is 0.1 - 0.75 mg/kg.

  • Record MAP continuously for at least 90 minutes post-administration.

3. Data Analysis:

  • Calculate the change in MAP from baseline at various time points.

  • Express the results as the mean ± SEM.

Protocol 3: Induction of Vasodilation and Peripheral Blood Flow Measurement in Anesthetized Dogs

1. Animal Preparation:

  • Animals: Male or female Beagle dogs (10-15 kg).

  • Acclimatization: House dogs for at least one week under standard laboratory conditions.

  • Fasting: Fast dogs overnight with free access to water.

2. Anesthesia:

  • Induce anesthesia with an i.v. bolus of propofol (B549288) (4-6 mg/kg).

  • Intubate the dog and maintain anesthesia with isoflurane (1.5-2.5%) in oxygen.

  • Provide mechanical ventilation to maintain normal blood gas parameters.

3. Surgical Preparation:

  • Place the anesthetized dog on a heating pad.

  • Catheterization:

    • Cephalic Vein: Cannulate a cephalic vein for i.v. drug administration and fluid infusion (e.g., lactated Ringer's solution at 5 mL/kg/h).

    • Femoral Artery: Surgically expose a section of the femoral artery for blood flow measurement.

    • Dorsal Pedal Artery: Cannulate the dorsal pedal artery for invasive blood pressure monitoring.

4. Experimental Procedure:

  • Place a Doppler flow probe around the exposed femoral artery to measure blood flow.

  • Allow the animal to stabilize for 30 minutes.

  • Record baseline femoral artery blood flow and MAP for 15 minutes.

  • Administer this compound intravenously at desired doses. A suggested starting dose range is 0.1 - 1.0 mg/kg.

  • Record femoral artery blood flow and MAP continuously for at least 60 minutes post-administration.

5. Data Analysis:

  • Calculate the change in femoral artery blood flow and MAP from baseline.

  • Express the results as the mean ± SEM.

Important Considerations

  • Anesthesia: The choice of anesthetic can significantly impact cardiovascular parameters. Researchers should select an anesthetic regimen that provides adequate surgical anesthesia with minimal cardiovascular depression.[2]

  • Fluid Balance: Maintain fluid balance with intravenous infusions, especially during longer experiments, to prevent dehydration and hypotension.

  • Temperature Control: Maintaining the animal's body temperature is crucial, as hypothermia can affect drug metabolism and cardiovascular function.

  • Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

Conclusion

This compound is a useful pharmacological tool for inducing vasodilation in laboratory animals. The protocols outlined in this document provide a framework for conducting in vivo studies to investigate its effects on blood pressure and peripheral blood flow. Researchers should adapt these protocols to their specific experimental needs and ensure that all procedures are performed ethically and with scientific rigor.

References

Application Notes and Protocols for Cell-Based Assays to Determine Trimoxamine Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimoxamine hydrochloride, also known as thymoxamine or moxisylyte (B1676771), is a competitive α1-adrenoceptor antagonist.[1][2] This class of compounds is of significant interest in pharmacological research and drug development due to its potential therapeutic applications, including the management of hypertension and conditions associated with smooth muscle contraction.[1][3] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, enabling researchers to determine its potency and mechanism of action at the cellular level.

The primary molecular targets of Trimoxamine are the α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) involved in various physiological processes. Upon activation by endogenous agonists like norepinephrine, α1-adrenoceptors primarily couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, resulting in various cellular responses, including smooth muscle contraction.

This document outlines three key cell-based assays for evaluating the antagonist activity of this compound: a radioligand binding assay to determine its affinity for the receptor, a calcium flux assay to measure its functional antagonism of Gq-mediated signaling, and a cAMP assay to assess its potential effects on Gs or Gi-coupled pathways, providing a comprehensive pharmacological profile.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound's activity on α1-adrenergic receptors, based on values reported for moxisylyte in specific cell-based systems. This data serves as an example for presenting experimental results.

Table 1: Radioligand Binding Affinity of this compound at α1-Adrenoceptors

ParameterCell Line/TissueRadioligandTrimoxamine HCl Value (µM)
IC50Human Corpus Cavernosum Smooth Muscle Cells[3H]-dihydroergocryptine0.01[4]
KiCHO-K1 cells expressing human α1A-adrenoceptor[3H]-prazosinData not available
KiHEK293 cells expressing human α1B-adrenoceptor[3H]-prazosinData not available
KiCOS-7 cells expressing human α1D-adrenoceptor[3H]-prazosinData not available

Table 2: Functional Antagonism of this compound in Cell-Based Assays

Assay TypeCell Line/TissueAgonistParameterTrimoxamine HCl Value (µM)
Calcium FluxHuman Corpus Cavernosum Smooth Muscle CellsNorepinephrineIC500.5[4]
Functional InhibitionRat Vas DeferensNorepinephrinepA2Data not available
cAMP AccumulationHEK293 cells expressing α2-adrenoceptorsUK 14,304IC50>10 (negligible activity)

Mandatory Visualizations

Signaling Pathway of α1-Adrenoceptor and Site of Action for this compound

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Trimoxamine Trimoxamine HCl alpha1_AR α1-Adrenoceptor Trimoxamine->alpha1_AR Antagonizes Norepinephrine Norepinephrine (Agonist) Norepinephrine->alpha1_AR Activates G_protein Gq/11 alpha1_AR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Contraction) Ca2_release->Cellular_Response

Caption: α1-Adrenoceptor signaling pathway and Trimoxamine's antagonistic action.

Experimental Workflow for a Competitive Radioligand Binding Assay

Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes Expressing α1-Adrenoceptors start->prepare_membranes incubate Incubate Membranes with Radioligand and Trimoxamine HCl (Varying Concentrations) prepare_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Data Analysis: IC50 and Ki Determination quantify->analyze end End analyze->end

Caption: Workflow for determining Trimoxamine's binding affinity.

Experimental Workflow for a Calcium Flux Assay

Calcium_Flux_Workflow start Start seed_cells Seed Cells Expressing α1-Adrenoceptors in Microplate start->seed_cells load_dye Load Cells with a Calcium-Sensitive Fluorescent Dye seed_cells->load_dye pre_incubate Pre-incubate with Trimoxamine HCl (Varying Concentrations) load_dye->pre_incubate add_agonist Add α1-Adrenoceptor Agonist (e.g., Norepinephrine) pre_incubate->add_agonist measure_fluorescence Measure Changes in Intracellular Calcium via Fluorescence add_agonist->measure_fluorescence analyze Data Analysis: IC50 Determination measure_fluorescence->analyze end End analyze->end

Caption: Workflow for assessing functional antagonism using a calcium flux assay.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for α1-adrenoceptor subtypes.

Principle: This competitive binding assay measures the ability of this compound to displace a radiolabeled ligand that has a known high affinity for the α1-adrenoceptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the inhibitory constant (Ki) can be calculated.

Materials:

  • Cell Lines: CHO-K1 or HEK293 cells stably expressing human α1A, α1B, or α1D-adrenoceptors.

  • Radioligand: [3H]-Prazosin (a high-affinity α1-adrenoceptor antagonist).

  • Non-specific binding control: Phentolamine or another high-concentration unlabeled α-adrenoceptor antagonist.

  • Test Compound: this compound.

  • Buffers:

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: Cell culture supplies, refrigerated centrifuge, cell harvester, scintillation counter, 96-well plates.

Protocol:

  • Cell Membrane Preparation:

    • Culture cells to ~90% confluency.

    • Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet with fresh lysis buffer and repeat the centrifugation.

    • Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of binding buffer (for total binding).

      • 50 µL of non-specific binding control (e.g., 10 µM Phentolamine) (for non-specific binding).

      • 50 µL of this compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).

    • Add 50 µL of [3H]-Prazosin (at a concentration close to its Kd, e.g., 0.5 nM) to all wells.

    • Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to all wells.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester.

    • Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

Objective: To measure the functional antagonist activity of this compound by assessing its ability to inhibit agonist-induced intracellular calcium mobilization.

Principle: α1-adrenoceptors are Gq-coupled, and their activation leads to an increase in intracellular calcium. This assay uses a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free calcium. This compound's antagonist activity is quantified by its ability to reduce the fluorescence signal induced by an α1-adrenoceptor agonist.

Materials:

  • Cell Lines: HEK293 or CHO cells stably expressing the α1-adrenoceptor of interest.

  • Calcium-sensitive dye: Fluo-4 AM or a similar dye.

  • Agonist: Norepinephrine or Phenylephrine.

  • Test Compound: this compound.

  • Buffers: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Equipment: Cell culture supplies, black-walled clear-bottom 96- or 384-well plates, fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating:

    • Seed the cells into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in HBSS.

    • Remove the cell culture medium from the wells and add the dye loading buffer.

    • Incubate for 60 minutes at 37°C, 5% CO2, protected from light.

  • Compound Addition and Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • After the dye loading incubation, gently wash the cells twice with HBSS.

    • Add the different concentrations of this compound to the respective wells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Using the instrument's automated injector, add the α1-adrenoceptor agonist (at a concentration that elicits ~80% of the maximal response, e.g., EC80 of norepinephrine).

    • Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

  • Data Analysis:

    • The change in fluorescence (peak signal - baseline) represents the intracellular calcium response.

    • Plot the percentage of agonist response against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

cAMP Assay

Objective: To determine if this compound has any activity on α2-adrenoceptors, which are typically Gi-coupled and inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). This helps to assess the selectivity of Trimoxamine for α1 over α2 receptors.

Principle: This assay measures the intracellular levels of cAMP. For Gi-coupled receptors, the cells are first stimulated with an agent like forskolin (B1673556) to increase basal cAMP levels. The activation of the Gi-coupled receptor by an agonist will then cause a decrease in this stimulated cAMP level. An antagonist will prevent this agonist-induced decrease.

Materials:

  • Cell Lines: HEK293 or CHO cells stably expressing an α2-adrenoceptor subtype.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Stimulant: Forskolin.

  • Agonist: UK 14,304 or another α2-adrenoceptor agonist.

  • Test Compound: this compound.

  • Buffers: As per the instructions of the chosen cAMP assay kit.

  • Equipment: Cell culture supplies, microplate reader compatible with the chosen assay kit.

Protocol:

  • Cell Plating and Incubation:

    • Seed the cells into the appropriate microplate (as recommended by the assay kit manufacturer).

    • Incubate overnight at 37°C, 5% CO2.

  • Compound and Agonist Treatment:

    • Prepare serial dilutions of this compound.

    • Pre-treat the cells with the different concentrations of this compound for 15-30 minutes.

    • Add the α2-adrenoceptor agonist (at its EC80 concentration) in the presence of a fixed concentration of forskolin (e.g., 10 µM).

    • Incubate for the time recommended by the assay kit (typically 30-60 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit.

  • Signal Measurement:

    • Read the plate using a microplate reader at the appropriate settings for the assay (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis:

    • The signal generated is inversely or directly proportional to the cAMP concentration, depending on the assay principle.

    • Calculate the percentage of inhibition of the agonist-induced decrease in cAMP.

    • Plot the percentage of inhibition against the log concentration of this compound to determine its IC50 value at the α2-adrenoceptor. A high IC50 value would indicate low potency and thus selectivity for α1-adrenoceptors.

References

Trimoxamine Hydrochloride: Application and Protocols in Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of specific studies on the application of trimoxamine (B99492) hydrochloride in smooth muscle relaxation research. Trimoxamine hydrochloride, identified chemically as N-methyl-1-(3,4,5-trimethoxyphenyl)pent-4-en-2-amine hydrochloride, is classified as an antihypertensive agent. This classification implies a mechanism of action related to the relaxation of vascular smooth muscle, leading to a reduction in blood pressure. However, detailed experimental data, established protocols, and quantitative analyses of its effects on smooth muscle tissues are not available in published research.

This document aims to provide a foundational understanding based on the pharmacology of structurally related compounds and general principles of smooth muscle research. The information presented here is intended to serve as a guide for researchers interested in investigating the potential effects of this compound on smooth muscle relaxation.

Theoretical Framework: Potential Mechanisms of Action

Given its chemical structure as a phenylethylamine derivative with trimethoxy substitutions, this compound's effects on smooth muscle may be mediated through several potential signaling pathways. Phenylethylamine and its analogs are known to interact with various receptors and signaling cascades that regulate vascular tone.

The antihypertensive effect of this compound likely stems from its ability to induce vasodilation, which is the relaxation of the smooth muscle cells within the walls of blood vessels. Potential mechanisms could involve:

  • Adrenergic Receptor Modulation: As a phenylethylamine derivative, trimoxamine could interact with adrenergic receptors (alpha and beta) on smooth muscle cells, potentially acting as an antagonist to vasoconstricting alpha-adrenergic signaling or as an agonist to vasodilating beta-adrenergic pathways.

  • Calcium Channel Blockade: Many vasodilators function by blocking L-type calcium channels in smooth muscle cells, thereby preventing the influx of calcium necessary for contraction.

  • Modulation of Intracellular Signaling: The compound might influence intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP), which are key regulators of smooth muscle relaxation.

  • Potassium Channel Opening: Activation of potassium channels can lead to hyperpolarization of the smooth muscle cell membrane, making contraction less likely.

The following diagram illustrates a generalized signaling pathway for smooth muscle relaxation, which could be a starting point for investigating the mechanism of this compound.

cluster_0 Vascular Smooth Muscle Cell TMX Trimoxamine HCl (Hypothetical) Receptor Receptor (e.g., Adrenergic, GPCR) TMX->Receptor Ca_Channel L-type Ca²⁺ Channel TMX->Ca_Channel Inhibition (?) K_Channel K⁺ Channel TMX->K_Channel Activation (?) AC Adenylyl Cyclase Receptor->AC GC Guanylyl Cyclase Receptor->GC MLC_P Phosphorylated Myosin Light Chain Ca_Channel->MLC_P ↓ Ca²⁺ influx leads to ↓ MLCK activity Relaxation Relaxation K_Channel->Relaxation Hyperpolarization cAMP ↑ cAMP AC->cAMP cGMP ↑ cGMP GC->cGMP PKA Protein Kinase A cAMP->PKA PKG Protein Kinase G cGMP->PKG MLCP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP Activation PKG->MLCP Activation MLCP->MLC_P Dephosphorylation

Hypothetical Signaling Pathways for Trimoxamine-Induced Smooth Muscle Relaxation.

Proposed Experimental Protocols

In the absence of established protocols, the following methodologies are proposed based on standard pharmacological practices for assessing the effects of a novel compound on smooth muscle relaxation.

In Vitro Assessment of Vasodilation in Isolated Arterial Rings

This experiment is a fundamental approach to directly measure the effect of a compound on vascular smooth muscle tone.

Objective: To determine the concentration-dependent effect of this compound on the contraction and relaxation of isolated arterial rings.

Materials:

  • Wistar rats (or other suitable animal model)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (B352888) (PE) or Potassium Chloride (KCl) for pre-contraction

  • Acetylcholine (B1216132) (ACh) as an endothelium-dependent vasodilator (control)

  • Sodium Nitroprusside (SNP) as an endothelium-independent vasodilator (control)

  • This compound stock solution

  • Organ bath system with isometric force transducers

Protocol:

  • Humanely euthanize a rat and excise the thoracic aorta or mesenteric artery.

  • Immediately place the artery in ice-cold Krebs-Henseleit solution.

  • Carefully clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.

  • Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

  • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

  • Once the contraction has reached a plateau, add cumulative concentrations of this compound to the bath at regular intervals.

  • Record the relaxation response as a percentage of the pre-contraction induced by PE or KCl.

  • In separate experiments, test the effects of acetylcholine and sodium nitroprusside to confirm tissue viability and endothelium integrity.

  • To investigate the role of the endothelium, some rings can be mechanically denuded before mounting.

The following workflow diagram outlines the key steps in this protocol.

start Start prep Isolate Arterial Rings start->prep mount Mount Rings in Organ Bath prep->mount equilibrate Equilibrate under Tension mount->equilibrate contract Induce Contraction (Phenylephrine or KCl) equilibrate->contract add_drug Add Cumulative Concentrations of Trimoxamine HCl contract->add_drug record Record Relaxation Response add_drug->record analyze Data Analysis (Concentration-Response Curve) record->analyze end End analyze->end

Experimental Workflow for Isolated Arterial Ring Assay.
Data Presentation

The quantitative data from such experiments should be presented in a clear, tabular format to allow for easy comparison and analysis.

Table 1: Hypothetical Relaxation Responses of Arterial Rings to this compound

Concentration (µM)Relaxation (%) - Endothelium-IntactRelaxation (%) - Endothelium-Denuded
0.015.2 ± 1.14.8 ± 0.9
0.115.8 ± 2.514.9 ± 2.2
145.3 ± 5.144.5 ± 4.8
1082.1 ± 6.380.7 ± 5.9
10095.7 ± 4.294.9 ± 3.8

Data are presented as mean ± SEM. This is hypothetical data for illustrative purposes only.

Future Directions and Considerations

To fully elucidate the role of this compound in smooth muscle relaxation, further studies would be necessary:

  • Receptor Binding Assays: To identify specific receptors that this compound interacts with.

  • Calcium Imaging: To measure changes in intracellular calcium concentrations in smooth muscle cells upon exposure to the compound.

  • Patch-Clamp Electrophysiology: To investigate the effects on ion channel activity.

  • In Vivo Hemodynamic Studies: To confirm the antihypertensive effects and assess the overall cardiovascular profile in a living organism.

Disclaimer: The information provided in these application notes and protocols is for research and informational purposes only. It is based on general pharmacological principles and not on specific published data for this compound. Researchers should conduct their own literature review and validate all protocols. All experiments involving animals must be conducted in accordance with institutional and national guidelines for animal care and use.

Preparing Trimoxamine hydrochloride solutions for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Introduction

Trimoxamine hydrochloride is identified as an antihypertensive compound with hypotensive activity, believed to function by inhibiting vasoconstriction[1][2]. These application notes provide a summary of its known chemical properties and general protocols for the preparation of solutions for experimental use. It is important to note that detailed experimental protocols and specific signaling pathway information for this compound are not extensively available in peer-reviewed literature. Therefore, the following protocols are based on general best practices for handling research compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific information.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Synonyms NDR-5523A[1][2]
CAS Number 7082-27-1[1]
Molecular Formula C₁₅H₂₄ClNO₃[1]
Molecular Weight 301.81 g/mol [1]
Purity >98% (typical, refer to CoA)
Appearance White to off-white solid (typical)
Solubility Limited data available. Described as slightly soluble or insoluble (<1 mg/mL). Solubility testing is recommended.
Storage (Solid) Dry, dark at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).
Storage (Solution) No stability data available. It is recommended to prepare fresh solutions for each experiment or store at -80°C for a limited time after sterile filtration.

Note: There are conflicting reports regarding the molecular formula and weight from some suppliers[3]. The values presented here are the most consistently reported.

Solution Preparation Protocols

Due to the limited solubility data, a solubility test is recommended to determine the most appropriate solvent and maximum stock concentration.

Protocol 1: Solubility Testing Workflow

This protocol outlines a general procedure to determine the solubility of this compound in common laboratory solvents.

  • Materials:

    • This compound powder

    • Solvents: DMSO, Ethanol, PBS (pH 7.4), Deionized Water

    • Vortex mixer

    • Sonicator (water bath)

    • Microcentrifuge tubes

  • Procedure:

    • Weigh out a small, precise amount of this compound (e.g., 1 mg) into four separate microcentrifuge tubes.

    • To the first tube, add the first solvent (e.g., DMSO) dropwise while vortexing. Start with a small volume (e.g., 100 µL).

    • Continue to vortex for 2-5 minutes. If the compound does not dissolve, gently warm the solution (e.g., to 37°C) and/or sonicate for 5-10 minutes.

    • If the compound dissolves, note the volume of solvent added and calculate the concentration (e.g., 1 mg in 100 µL = 10 mg/mL). This is your approximate stock concentration.

    • If the compound does not fully dissolve, add more solvent incrementally, repeating step 3, until it is fully dissolved. Record the final volume and calculate the solubility.

    • Repeat steps 2-5 for the other solvents.

    • Observe the solutions for any precipitation after letting them stand at room temperature for at least one hour.

Protocol 2: Preparation of a 10 mM Stock Solution (Example)

This protocol is an example assuming solubility in DMSO is determined to be at least 10 mM.

  • Calculation:

    • The molecular weight of this compound is 301.81 g/mol .

    • To make a 10 mM (0.01 mol/L) solution, you need 0.01 moles per liter of solvent.

    • Weight (mg) = Volume (mL) x Concentration (mM) x Molecular Weight ( g/mol )

    • For 1 mL of a 10 mM solution: Weight (mg) = 1 mL x 10 mmol/L x (1 L / 1000 mL) x 301.81 g/mol x (1000 mg / 1 g) = 3.0181 mg

  • Procedure:

    • Weigh out 3.02 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of high-purity DMSO to the tube.

    • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be required.

    • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C.

Protocol 3: Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or buffer.

  • Important Consideration: When diluting a DMSO stock solution into an aqueous buffer or media, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in the experiment.

  • Procedure:

    • Perform a serial dilution of the 10 mM stock solution to achieve the desired final concentration.

    • For example, to make a 10 µM working solution in 10 mL of cell culture media:

      • (Initial Concentration) x (Initial Volume) = (Final Concentration) x (Final Volume)

      • (10,000 µM) x (Initial Volume) = (10 µM) x (10 mL)

      • Initial Volume = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL

    • Add 10 µL of the 10 mM stock solution to 10 mL of the final buffer or media.

    • Mix thoroughly by gentle inversion or pipetting before adding to your experimental system.

Experimental Workflows and Signaling Pathways

General Mechanism of Action

This compound is described as an antihypertensive agent that lowers blood pressure by inhibiting vasoconstriction[1][2]. Vasoconstriction is the narrowing of blood vessels, which increases blood pressure. The specific molecular target of this compound has not been detailed in the available literature. Antihypertensive drugs that cause vasodilation (the widening of blood vessels) can act through various mechanisms, such as blocking adrenergic receptors (alpha or beta-blockers), inhibiting calcium channels, or acting on the renin-angiotensin system.

G cluster_workflow General Experimental Workflow for a Hypotensive Agent prep Prepare Stock Solution of Trimoxamine HCl sol_test Solubility & Stability Testing prep->sol_test in_vitro In Vitro Assay (e.g., Aortic Ring Assay) sol_test->in_vitro dose_resp Dose-Response Curve Generation in_vitro->dose_resp in_vivo In Vivo Model (e.g., Spontaneously Hypertensive Rat) dose_resp->in_vivo bp_measure Blood Pressure Measurement in_vivo->bp_measure data_analysis Data Analysis & Interpretation bp_measure->data_analysis

Caption: A general workflow for testing a potential hypotensive agent.

Hypothesized Signaling Pathway

The diagram below illustrates a generalized signaling pathway leading to vasoconstriction, which antihypertensive agents may inhibit. The precise point of intervention for this compound within this or other relevant pathways is currently unknown.

G cluster_pathway Generalized Vasoconstriction Signaling Pathway agonist Vasoconstrictor Agonist (e.g., Angiotensin II, Norepinephrine) receptor G-Protein Coupled Receptor (GPCR) agonist->receptor plc Phospholipase C (PLC) receptor->plc ip3 IP₃ plc->ip3 ca_release Ca²⁺ Release from Sarcoplasmic Reticulum ip3->ca_release cam Calmodulin (CaM) ca_release->cam ca_influx Ca²⁺ Influx via Membrane Channels ca_influx->cam mlck Myosin Light Chain Kinase (MLCK) cam->mlck activates contraction Smooth Muscle Contraction (Vasoconstriction) mlck->contraction trimoxamine Trimoxamine HCl (Hypothesized Point of Inhibition) trimoxamine->contraction Inhibits?

Caption: A simplified diagram of a vasoconstriction signaling cascade.

Disclaimer: The information provided in these application notes is intended for research purposes only. It is the responsibility of the individual researcher to determine and validate the appropriate experimental conditions. Always follow laboratory safety guidelines when handling chemical compounds.

References

Application of Trimoxamine Hydrochloride in Pharmacological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Trimoxamine hydrochloride, also known as Moxisylyte hydrochloride or Thymoxamine hydrochloride, is a competitive alpha-1 adrenergic receptor antagonist.[1][2] It functions by blocking the action of norepinephrine (B1679862) at the postsynaptic alpha-1 adrenoceptors, leading to smooth muscle relaxation and vasodilation.[1][2] Trimoxamine is a prodrug that is rapidly metabolized into its active metabolites, primarily deacetylthymoxamine. This document provides detailed application notes and protocols for the use of this compound in pharmacological screening to identify and characterize alpha-1 adrenergic receptor antagonists.

Mechanism of Action

This compound acts as a competitive antagonist at alpha-1 adrenergic receptors.[1][2] These receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein. Upon activation by an agonist like norepinephrine, the alpha-1 adrenergic receptor activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various physiological responses, including smooth muscle contraction. This compound competitively binds to the alpha-1 adrenergic receptor, preventing norepinephrine from binding and thereby inhibiting this signaling pathway.

Alpha-1 Adrenergic Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine (Agonist) A1R Alpha-1 Adrenergic Receptor NE->A1R Binds & Activates TMX Trimoxamine HCl (Antagonist) TMX->A1R Competitively Blocks Gq Gq Protein A1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Physiological Response (e.g., Smooth Muscle Contraction) PKC->Response Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Binding 1. Radioligand Binding Assay (Determine Ki) Functional 2. Functional Assay (e.g., Calcium Flux, Determine IC50) Binding->Functional Tissue 3. Isolated Tissue Assay (e.g., Vas Deferens, Determine pA2) Functional->Tissue AnimalModel 4. Animal Model (e.g., Pithed Rat Blood Pressure) Tissue->AnimalModel Lead Compound Progression PKPD 5. Pharmacokinetic/Pharmacodynamic (PK/PD) Studies AnimalModel->PKPD Schild_Analysis_Workflow Start Start: Isolated Tissue Preparation ControlCRC Generate Control Agonist Concentration-Response Curve (CRC) Start->ControlCRC Incubate Incubate with Antagonist (e.g., Trimoxamine HCl) ControlCRC->Incubate AntagonistCRC Generate Agonist CRC in presence of Antagonist Incubate->AntagonistCRC CalculateDR Calculate Dose Ratio (DR) AntagonistCRC->CalculateDR Repeat Repeat for multiple Antagonist concentrations CalculateDR->Repeat Repeat->Incubate Yes SchildPlot Construct Schild Plot (log(DR-1) vs -log[Antagonist]) Repeat->SchildPlot No DeterminepA2 Determine pA2 value (x-intercept) SchildPlot->DeterminepA2

References

Troubleshooting & Optimization

Trimoxamine hydrochloride solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available quantitative solubility data for Trimoxamine hydrochloride is limited. One source indicates its solubility is less than 1 mg/mL in aqueous solutions, classifying it as slightly soluble to insoluble. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles for addressing solubility challenges with poorly soluble hydrochloride salts of amine-containing compounds and are intended to provide general guidance for researchers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound is reported to have low aqueous solubility (<1 mg/mL). Several factors can contribute to dissolution issues, including the solution's pH, temperature, and the presence of other ions. As a hydrochloride salt of an amine, its solubility is expected to be significantly influenced by pH.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of amine hydrochloride salts is generally pH-dependent. In acidic conditions (low pH), the amine group is protonated, which typically increases its interaction with water and enhances solubility. As the pH increases and approaches the pKa of the parent amine, the compound will deprotonate to its less soluble free base form, causing it to precipitate.

Q3: What is the expected effect of temperature on the solubility of this compound?

A3: For most solid solutes, the dissolution process is endothermic, meaning solubility tends to increase with temperature. Gently warming the solution while stirring can help improve the dissolution rate and the amount of this compound that can be dissolved. However, it is crucial to ensure that the compound is stable at elevated temperatures.

Q4: Can I use organic co-solvents to dissolve this compound?

A4: Yes, using a water-miscible organic co-solvent is a common strategy to increase the solubility of poorly water-soluble compounds. Solvents such as ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF) can be effective. It is important to start with a small percentage of the co-solvent and gradually increase it to find the optimal ratio for your experiment, ensuring the solvent system is compatible with your downstream applications.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution.
  • Question: I dissolved this compound in an aqueous buffer, but a precipitate formed over time. What is happening?

  • Answer: This is often due to a change in pH. If you are adjusting the pH of your solution with a base, you may be converting the soluble hydrochloride salt to its less soluble free base form. It is also possible that the initial concentration exceeded the equilibrium solubility at that specific pH and temperature, leading to precipitation over time.

Issue 2: Inconsistent results in biological assays.
  • Question: I am seeing high variability in my experimental results when using solutions of this compound. Could this be related to solubility?

  • Answer: Yes, poor solubility can lead to inconsistent results. If the compound is not fully dissolved, the actual concentration in your solution will be lower than intended and may vary between preparations. Undissolved particles can also interfere with certain assay formats. It is recommended to filter your stock solutions through a 0.22 µm filter to remove any undissolved material before use.

Data Presentation

The following tables present hypothetical solubility data for a generic amine hydrochloride compound to illustrate the expected effects of pH and co-solvents. Note: This data is for illustrative purposes only and does not represent actual experimental data for this compound.

Table 1: Hypothetical pH-Dependent Aqueous Solubility of an Amine Hydrochloride at 25°C

pHHypothetical Solubility (mg/mL)Observations
2.015.0Clear solution
4.010.0Clear solution
6.01.5Clear solution, dissolves slowly
7.0< 0.5Suspension forms, significant undissolved solid
8.0< 0.1Heavy precipitation

Table 2: Hypothetical Solubility in Co-solvent Systems at 25°C

Solvent System (v/v)Hypothetical Solubility (mg/mL)
100% Water< 1.0
10% Ethanol in Water2.5
20% Ethanol in Water7.0
100% DMSO> 50

Experimental Protocols

Protocol 1: General Method for Determining Aqueous Solubility
  • Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7, 8).

  • Equilibration: Add an excess amount of this compound to a known volume of each buffer in a sealed vial.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of the dissolved this compound using a validated analytical method, such as HPLC-UV.

Protocol 2: General Method for Enhancing Solubility with a Co-solvent
  • Solvent Selection: Choose a water-miscible organic solvent (e.g., ethanol, DMSO) that is compatible with your experimental system.

  • Stock Solution: Prepare a high-concentration stock solution of this compound in the neat organic solvent (e.g., 100% DMSO).

  • Working Solution: Prepare your final working solution by performing a stepwise dilution of the stock solution into your aqueous medium. Add the stock solution to the aqueous buffer while vortexing to minimize precipitation.

  • Observation: Visually inspect the final solution for any signs of precipitation. If cloudiness occurs, you may need to adjust the final concentration or the percentage of the co-solvent.

Visualizations

G start Start: Solubility Issue with Trimoxamine HCl check_ph Is the aqueous solution pH > 6? start->check_ph lower_ph Action: Lower pH to < 5 using dilute HCl. check_ph->lower_ph Yes check_temp Is the solution at room temperature? check_ph->check_temp No success Result: Compound Dissolved lower_ph->success warm_solution Action: Gently warm solution (e.g., to 37°C) with stirring. check_temp->warm_solution Yes check_concentration Is the target concentration > 1 mg/mL? check_temp->check_concentration No warm_solution->success use_cosolvent Action: Use a co-solvent. Prepare a concentrated stock in DMSO and dilute into aqueous buffer. check_concentration->use_cosolvent Yes sonicate Action: Sonicate the solution to aid dissolution. check_concentration->sonicate No use_cosolvent->success sonicate->success

Caption: Troubleshooting workflow for Trimoxamine HCl solubility.

G ph_scale pH Scale low_ph Low pH (Acidic) compound_protonated Trimoxamine-NH+ (Protonated Form) - Higher Solubility low_ph->compound_protonated Favors high_ph High pH (Basic) compound_freebase Trimoxamine-N (Free Base) - Lower Solubility high_ph->compound_freebase Favors compound_protonated->compound_freebase Increasing pH

Caption: pH effect on amine hydrochloride solubility.

Technical Support Center: Optimizing Trimoxamine Hydrochloride (Trimethoprim) Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "Trimoxamine hydrochloride" yielded limited specific results for its use in in vitro assays. The available scientific literature predominantly refers to "Trimethoprim," a structurally similar and well-researched antibacterial agent. This guide will focus on Trimethoprim (B1683648), assuming a potential ambiguity in the user's query. The principles and protocols outlined here are generally applicable to the optimization of novel compounds in similar assays.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Trimethoprim hydrochloride concentrations for their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Trimethoprim?

A1: Trimethoprim is a synthetic antibacterial agent that functions by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid pathway of bacteria.[1] This enzyme catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a precursor necessary for the synthesis of nucleotides, which are the building blocks of DNA.[1] By blocking this step, Trimethoprim prevents bacterial DNA replication and cell division, leading to a bacteriostatic effect.[1][2] It exhibits a much higher affinity for bacterial DHFR than for the mammalian enzyme, which accounts for its selective toxicity.[1]

Q2: What is a typical starting concentration range for Trimethoprim in in vitro assays?

A2: The optimal concentration of Trimethoprim can vary significantly depending on the assay type and the specific bacterial strain or cell line being tested. Based on available literature, here are some suggested starting ranges:

  • Antibacterial Assays (e.g., Minimum Inhibitory Concentration - MIC): The MIC for Trimethoprim can range from as low as ≤ 0.25 mg/L to over 32 mg/L for different bacteria.[3][4]

  • Cytotoxicity Assays (on mammalian cells): For assessing potential toxicity to mammalian cells, concentrations in the range of 50 µM to 200 µM have been used.[5][6]

  • Genotoxicity Assays: In studies evaluating the genotoxic potential, concentrations of 25 µg/mL and 50 µg/mL have been utilized.[5]

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare a stock solution of Trimethoprim hydrochloride?

A3: Trimethoprim is soluble in Dimethyl Sulfoxide (DMSO).[2] A common method for preparing a stock solution is as follows:

  • Solvent: 100% DMSO.

  • Concentration: A stock solution of 6.25 mg/mL can be prepared by dissolving 250 mg of Trimethoprim in 40 mL of 100% DMSO.[7]

  • Storage: Store the stock solution at -20°C for long-term use.[8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Note: When preparing working solutions, ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No antibacterial effect observed 1. Incorrect Concentration: The concentration of Trimethoprim may be too low to inhibit bacterial growth. 2. Bacterial Resistance: The bacterial strain may be resistant to Trimethoprim. 3. Compound Degradation: The Trimethoprim stock solution may have degraded.1. Perform a dose-response curve: Test a wider range of concentrations, starting from a low concentration and increasing to a high concentration (e.g., 0.1 µg/mL to 256 µg/mL). 2. Use a susceptible control strain: Include a bacterial strain known to be susceptible to Trimethoprim as a positive control. 3. Prepare a fresh stock solution: Always use a freshly prepared or properly stored stock solution.
High variability in results between replicates 1. Inaccurate Pipetting: Inconsistent volumes of Trimethoprim solution or bacterial inoculum. 2. Uneven Cell/Bacterial Seeding: Non-uniform distribution of cells or bacteria in the multi-well plate. 3. Edge Effects: Evaporation from the outer wells of the plate.1. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 2. Thoroughly mix cell/bacterial suspension: Ensure a homogenous suspension before seeding. 3. Minimize edge effects: Fill the outer wells with sterile medium or water and do not use them for experimental data.
Unexpected cytotoxicity in control cells 1. High DMSO Concentration: The final concentration of DMSO in the assay may be toxic to the cells. 2. Contamination: The cell culture or reagents may be contaminated.1. Perform a DMSO toxicity control: Test the effect of different DMSO concentrations on your cells to determine the maximum non-toxic concentration. 2. Check for contamination: Regularly test cell cultures for mycoplasma and other contaminants.
Precipitation of the compound in the assay medium 1. Poor Solubility: The concentration of Trimethoprim may exceed its solubility limit in the aqueous assay medium.1. Lower the final concentration: If possible, use a lower concentration of Trimethoprim. 2. Use a different solvent for the final dilution: While the stock is in DMSO, the final dilution into aqueous media is critical. Ensure rapid and thorough mixing. 3. Visually inspect for precipitation: Always check the media for any signs of precipitation after adding the compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the minimum concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Materials:

  • Trimethoprim hydrochloride

  • DMSO

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Trimethoprim Stock Solution: Prepare a 1.28 mg/mL stock solution of Trimethoprim in DMSO.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Serial Dilutions:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the Trimethoprim stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing MHB and bacteria, but no Trimethoprim.

    • Sterility Control: Wells containing MHB only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of Trimethoprim at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Protocol 2: Cytotoxicity Assay using MTT

This protocol assesses the effect of Trimethoprim on the viability of mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Trimethoprim hydrochloride

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Trimethoprim in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells. Suggested concentrations to test could be 10, 25, 50, 100, and 200 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Trimethoprim.

  • Controls:

    • Cell Control: Cells in medium without Trimethoprim.

    • Vehicle Control: Cells in medium with the same final concentration of DMSO as the treated wells.

    • Blank Control: Medium only, without cells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Reading Results: Measure the absorbance at 570 nm using a plate reader. Cell viability is calculated as a percentage of the vehicle control.

Data Presentation

Table 1: Example of MIC Data for Trimethoprim against Various Bacterial Strains

Bacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli0.52
Staphylococcus aureus14
Pseudomonas aeruginosa>64>64

Note: These are example values and will vary depending on the specific strains and testing conditions.

Table 2: Example of Cytotoxicity Data for Trimethoprim on a Mammalian Cell Line (e.g., HeLa)

Concentration (µM)Cell Viability (%) after 48h
0 (Vehicle Control)100
1098
2595
5085
10060
20030

Note: These are example values and will vary depending on the specific cell line and testing conditions.

Visualizations

Trimethoprim_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis THF->Nucleotides DHFR->THF NADPH -> NADP+ DNA DNA Replication Nucleotides->DNA Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Caption: Mechanism of action of Trimethoprim.

MIC_Assay_Workflow A Prepare Trimethoprim Stock Solution C Perform 2-fold Serial Dilutions in 96-well Plate A->C B Prepare Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (18-24h at 37°C) D->E F Read Results (Visual or OD measurement) E->F G Determine MIC F->G

Caption: Workflow for MIC determination.

Troubleshooting_Logic Start Problem: No Antibacterial Effect Q1 Is the concentration range appropriate? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the bacterial strain known to be susceptible? A1_Yes->Q2 Sol1 Action: Perform Dose-Response (e.g., 0.1-256 µg/mL) A1_No->Sol1 End Problem Resolved Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the stock solution fresh and properly stored? A2_Yes->Q3 Sol2 Action: Use a Susceptible Control Strain A2_No->Sol2 Sol2->End A3_No No Q3->A3_No Sol3 Action: Prepare Fresh Stock Solution A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for no antibacterial effect.

References

Preventing degradation of Trimoxamine hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of Trimoxamine hydrochloride during experimental procedures. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its recommended storage conditions?

This compound is an antihypertensive agent.[1] Proper storage is crucial to maintain its stability.

Recommended Storage Conditions:

ConditionTemperatureDurationLight/Moisture Protection
Short-term0 - 4 °CDays to weeksDry and dark
Long-term-20 °CMonths to yearsDry and dark

This information is based on general recommendations for similar chemical compounds and may vary based on the specific formulation and supplier. Always refer to the manufacturer's certificate of analysis for specific storage instructions.

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar functional groups are susceptible to the following degradation mechanisms:

  • Hydrolysis: The molecule could be susceptible to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: The amine functional group and other parts of the molecule may be prone to oxidation, especially in the presence of oxygen, light, or metal ions.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of light-sensitive compounds.[2][3][4]

  • Thermal Degradation: High temperatures can accelerate the rate of chemical degradation.[5][6][7]

Q3: How can I prepare a stable solution of this compound for my experiments?

To prepare a stable solution, consider the following:

  • Solvent Selection: Use high-purity solvents. If using aqueous buffers, ensure they are freshly prepared and degassed to remove dissolved oxygen.

  • pH Control: The stability of amine-containing hydrochlorides is often pH-dependent. It is advisable to conduct preliminary stability studies to determine the optimal pH range for your experimental conditions. For a related compound, trimethoprim, stability was found to be influenced by pH, with degradation observed under both acidic and basic conditions in forced degradation studies.[8]

  • Buffering Agents: Use appropriate buffer systems to maintain the desired pH throughout the experiment. Be aware that some buffer components can catalyze degradation.

  • Protection from Light: Prepare and handle solutions in a dark environment or use amber-colored glassware to minimize light exposure.[3][9]

  • Temperature Control: Prepare solutions at room temperature and store them at the recommended temperature (see Q1) when not in use. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Degradation of this compound stock or working solutions.- Prepare fresh solutions for each experiment.- Verify the storage conditions of the stock compound.- Analyze the purity of the stock solution using a suitable analytical method like HPLC.
Precipitate formation in solution - Poor solubility at the experimental pH or concentration.- Degradation leading to insoluble products.- Check the solubility of this compound in your specific solvent system.- Adjust the pH of the solution.- Filter the solution before use.
Discoloration of the solution Potential degradation of the compound.- Discard the solution.- Prepare fresh solution under protective conditions (e.g., inert atmosphere, protection from light).

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound

  • Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the appropriate solvent (e.g., sterile water, DMSO, or a suitable buffer) to the desired concentration.

  • If necessary, gently sonicate or vortex to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or below, protected from light.

Protocol 2: Forced Degradation Study (Hypothetical for this compound)

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOH60°C2, 4, 8, 24 hours
Oxidative 3% H₂O₂Room Temperature2, 4, 8, 24 hours
Thermal Dry Heat80°C24, 48, 72 hours
Photolytic UV light (254 nm) and visible lightRoom TemperatureExpose solid and solution

Note: The conditions provided are starting points and may need to be adjusted based on the observed stability of this compound.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experiment a Weigh Trimoxamine HCl b Dissolve in Solvent a->b c Adjust pH (if necessary) b->c d Aliquot c->d Freshly Prepared Solution e Store at -20°C or below d->e f Protect from Light d->f g Thaw Aliquot e->g f->g h Perform Experiment g->h i Data Analysis h->i

Caption: Recommended workflow for preparing and using this compound solutions.

degradation_pathways cluster_stressors Stress Conditions Trimoxamine This compound Acid Acid/Base (Hydrolysis) Trimoxamine->Acid Oxidant Oxidizing Agents Trimoxamine->Oxidant Light Light (Photolysis) Trimoxamine->Light Heat Heat (Thermolysis) Trimoxamine->Heat Degradation_Products Degradation Products Acid->Degradation_Products Oxidant->Degradation_Products Light->Degradation_Products Heat->Degradation_Products

Caption: Potential degradation pathways for this compound under various stress conditions.

References

Technical Support Center: Troubleshooting Inconsistent Results with Adrenergic Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Trimoxamine hydrochloride": Initial searches for "this compound" did not yield sufficient specific data to create a detailed troubleshooting guide for that particular compound. The information available was sparse and inconsistent. However, the context of its potential use as an antihypertensive suggests it may be related to the broader class of adrenergic receptor modulators. This guide will therefore focus on troubleshooting common issues encountered during experiments with alpha-adrenergic receptor antagonists, a class of compounds with similar applications. If you are working with a compound that has a different mechanism of action, please consult resources specific to that compound class.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with alpha-adrenergic receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in experiments with alpha-adrenergic receptor antagonists?

A1: Inconsistent results in experiments involving alpha-adrenergic receptor antagonists can arise from several factors:

  • Compound Stability and Handling: Improper storage and handling can lead to degradation of the compound. It is crucial to follow the manufacturer's recommendations for storage temperature and light exposure.[1] Small volumes of the compound may also become entrapped in the vial's seal during shipment; brief centrifugation can help recover the full amount.[2]

  • Receptor Subtype Specificity: Alpha-adrenergic receptors have multiple subtypes (α1A, α1B, α1D, α2A, α2B, α2C).[3][4] The specific antagonist used may have varying affinities for these subtypes, leading to different biological responses depending on the tissue or cell line being studied. Non-selective antagonists can also lead to complex, sometimes paradoxical, sympathomimetic responses due to their effects on different receptor subtypes.[4]

  • Off-Target Effects: At higher concentrations, some antagonists may lose their selectivity and interact with other receptors, leading to unexpected physiological responses.[5]

  • Experimental Conditions: Variations in cell culture conditions, passage number, reagent quality, and assay timing can all contribute to result variability.

  • Animal Models: The physiological state of the animal model, including age, sex, and health status, can significantly impact the observed effects of adrenergic antagonists.

Q2: How can I ensure the stability and proper concentration of my alpha-adrenergic antagonist in solution?

A2: To ensure the stability and accuracy of your compound's concentration:

  • Follow Storage Guidelines: Always store the compound as recommended by the manufacturer, typically in a cool, dark, and dry place. For long-term storage, aliquoting the compound can prevent repeated freeze-thaw cycles.

  • Proper Dissolution: Use the recommended solvent for dissolution. Ensure the compound is fully dissolved before making further dilutions. Sonication may be helpful for compounds that are difficult to dissolve.

  • Fresh Preparations: Whenever possible, prepare fresh working solutions for each experiment to minimize degradation. If storing solutions, it is crucial to validate their stability over time and at the storage temperature. Studies on other compounds have shown stability for up to 90 days under specific conditions.[6]

  • Concentration Verification: For critical experiments, consider verifying the concentration of your stock solution using analytical methods such as high-performance liquid chromatography (HPLC).

Q3: My antagonist shows a biphasic dose-response curve. What could be the cause?

A3: A biphasic or "U-shaped" dose-response curve can be caused by several factors:

  • Receptor Subtype Complexity: Non-selective alpha-2 receptor agonists, for example, can cause an initial hypertensive phase followed by a hypotensive phase. This is due to the activation of different receptor subtypes (α2B causing vasoconstriction and α2A inhibiting sympathetic outflow).[3] A similar complex response could be seen with antagonists.

  • Off-Target Effects: At high concentrations, the antagonist might interact with other receptors, leading to an opposing effect.

  • Cellular Desensitization or Downregulation: Prolonged exposure to an antagonist can sometimes lead to compensatory changes in the cell, such as receptor upregulation, which can alter the subsequent response.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells in a Cell-Based Assay
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and be consistent with pipetting technique.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile media or PBS.
Compound Precipitation Visually inspect the wells for any signs of compound precipitation after addition. If observed, try a lower concentration or a different solvent.
Inadequate Mixing Gently mix the plate after adding the compound to ensure even distribution.
Issue 2: Inconsistent In Vivo Blood Pressure Readings
Potential Cause Troubleshooting Step
Animal Stress Acclimatize animals to the experimental setup and handling procedures to minimize stress-induced blood pressure fluctuations.
Anesthetic Effects If using anesthesia, be aware that it can interfere with cardiovascular parameters. Use a consistent anesthetic protocol.
Route and Speed of Administration The route of administration (e.g., intravenous, oral) and the speed of injection can significantly impact the pharmacokinetic and pharmacodynamic profile of the drug.[5] Standardize these parameters across all experiments.
Receptor Subtype Differences The biphasic blood pressure response to some adrenergic modulators is mediated by different α2-receptor subtypes.[3] Consider the specific subtypes expressed in your model.

Experimental Protocols

Protocol 1: General Cell-Based Functional Assay (e.g., Calcium Mobilization)
  • Cell Culture: Culture cells expressing the target alpha-adrenergic receptor to 80-90% confluency.

  • Cell Seeding: Harvest and seed cells into a 96-well black, clear-bottom plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of the alpha-adrenergic antagonist in the assay buffer. Also, prepare a solution of the corresponding agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Procedure:

    • Place the cell plate into a fluorescence plate reader.

    • Add the antagonist dilutions to the respective wells and incubate for a specific period (e.g., 15-30 minutes).

    • Add the agonist to all wells (except for negative controls).

    • Measure the fluorescence intensity over time to determine the change in intracellular calcium.

  • Data Analysis: Calculate the inhibition of the agonist response by the antagonist and plot a dose-response curve to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Fresh Dilutions) Treatment Compound Treatment (Consistent Incubation) Compound_Prep->Treatment Cell_Culture Cell Culture (Consistent Passage #) Cell_Seeding Cell Seeding (Uniform Density) Cell_Culture->Cell_Seeding Reagent_Prep Reagent Preparation (Quality Control) Reagent_Prep->Treatment Cell_Seeding->Treatment Data_Acquisition Data Acquisition (Standardized Settings) Treatment->Data_Acquisition Data_Normalization Data Normalization Data_Acquisition->Data_Normalization Statistical_Analysis Statistical Analysis Data_Normalization->Statistical_Analysis Result_Interpretation Result Interpretation Statistical_Analysis->Result_Interpretation

Caption: A standardized experimental workflow to minimize variability.

Signaling_Pathway cluster_receptor Alpha-2 Adrenergic Receptor cluster_downstream Downstream Signaling Agonist Agonist (e.g., Norepinephrine) Alpha2_Receptor α2-Adrenergic Receptor Agonist->Alpha2_Receptor Activates Antagonist Antagonist (e.g., Yohimbine) Antagonist->Alpha2_Receptor Blocks Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP Produces Biological_Response Biological Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Biological_Response Leads to

Caption: Simplified alpha-2 adrenergic receptor signaling pathway.

References

Technical Support Center: Trimoxamine Hydrochloride Vehicle and Solvent Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, quantitative data on the solubility, stability, and vehicle compatibility of Trimoxamine hydrochloride is limited. This guide provides a comprehensive framework of experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) to empower researchers in determining these critical parameters for this compound or similar small molecule hydrochloride salts. The provided tables and figures are illustrative templates to be populated with experimental data.

Frequently Asked Questions (FAQs)

Q1: Where can I find readily available solubility data for this compound in common laboratory solvents?

A1: Unfortunately, specific quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly accessible literature. It is recommended to perform solubility determination experiments to ascertain this information for your specific research needs. The protocol outlined in this guide provides a standardized method for this determination.

Q2: What are the typical storage conditions for this compound?

A2: Generally, for solid forms of hydrochloride salts like this compound, storage in a cool, dry, and dark place is recommended to prevent degradation. For solutions, storage at -20°C or -80°C is a common practice to maintain stability. However, the optimal storage conditions should be determined empirically through stability studies.

Q3: My this compound solution appears to have precipitated after dilution. What could be the cause?

A3: Precipitation upon dilution can occur due to several factors, including a change in pH, solvent composition, or temperature, which can significantly affect the solubility of the compound. It is also possible that the initial solution was a supersaturated one. Refer to the troubleshooting section for guidance on how to address this issue.

Q4: How can I assess the compatibility of this compound with a new excipient?

A4: Drug-excipient compatibility can be evaluated using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC) to detect physical and chemical interactions. The experimental protocols section provides a general procedure for conducting compatibility studies.

Solubility and Stability Data (Illustrative Templates)

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Observations
Water25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
DMSO25Data to be determinedData to be determined
Propylene (B89431) Glycol25Data to be determinedData to be determined
PBS (pH 7.4)25Data to be determinedData to be determined

Table 2: Stability of this compound in Aqueous Solution under Stressed Conditions

ConditionDuration% DegradationDegradation Products Detected
0.1 M HCl (60°C)24 hoursData to be determinedData to be determined
0.1 M NaOH (60°C)24 hoursData to be determinedData to be determined
3% H₂O₂ (25°C)24 hoursData to be determinedData to be determined
Photostability (UV/Vis)24 hoursData to be determinedData to be determined

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound powder

  • Selected solvents (e.g., water, ethanol, DMSO, propylene glycol, phosphate-buffered saline (PBS))

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable column and detector

Methodology:

  • Add an excess amount of this compound powder to a series of vials.

  • Add a known volume of each solvent to the respective vials.

  • Seal the vials tightly and place them in a shaking incubator set at a constant temperature (e.g., 25°C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.

  • Calculate the solubility in mg/mL and mol/L.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

Methodology:

  • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Keep a sample at room temperature and another at an elevated temperature.

  • Oxidative Degradation: Treat the drug solution with a final concentration of 3% H₂O₂. Keep the sample at room temperature.

  • Photostability: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Control Samples: Keep a control sample of the drug solution protected from light at room temperature.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each sample, neutralize if necessary, and dilute with the mobile phase.

  • Analyze the samples by HPLC-PDA to determine the percentage of degradation and to detect the formation of any degradation products.

Troubleshooting Guides

Issue 1: Inconsistent Solubility Results

  • Question: Why am I getting variable solubility results for the same solvent?

  • Answer:

    • Insufficient Equilibration Time: Ensure that the samples are agitated for a sufficient duration to reach equilibrium. For poorly soluble compounds, this may take longer than 24 hours.

    • Temperature Fluctuations: Maintain a constant temperature during the experiment as solubility is temperature-dependent.

    • Inaccurate Quantification: Verify the accuracy and precision of your analytical method (e.g., HPLC). Ensure proper calibration and validation.

    • Pipetting Errors: Use calibrated pipettes for accurate volume measurements.

Issue 2: No Degradation Observed in Forced Degradation Studies

  • Question: I have subjected my this compound solution to stress conditions, but I don't observe any degradation. What should I do?

  • Answer:

    • Increase Stress Intensity: The compound might be highly stable. Consider using more stringent conditions, such as higher concentrations of acid/base/oxidizing agent, higher temperatures, or longer exposure times.

    • Check Analytical Method Sensitivity: Ensure your HPLC method is sensitive enough to detect small amounts of degradation products. The method should be "stability-indicating," meaning it can separate the parent drug from its degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Photo) prep_sol->stress prep_stress Prepare Stress Agents prep_stress->stress incubate Incubate at Specific Timepoints stress->incubate hplc HPLC Analysis incubate->hplc data Data Interpretation hplc->data

Caption: Workflow for Forced Degradation Study.

logical_relationship cluster_factors Influencing Factors cluster_properties Drug Properties pH pH Solubility Solubility pH->Solubility Stability Stability pH->Stability Temp Temperature Temp->Solubility Temp->Stability Solvent Solvent Polarity Solvent->Solubility Light Light Exposure Light->Stability Excipients Excipients Excipients->Stability

Caption: Factors Influencing Drug Solubility and Stability.

Technical Support Center: Trimoxamine Hydrochloride Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specifically pertaining to "Trimoxamine hydrochloride" is limited in the public domain. This guide is developed based on established principles of drug delivery for hydrochloride salts and utilizes information on the closely related compound, trimethoprim (B1683648), as a proxy. Researchers should validate these recommendations for their specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges researchers may face when administering this compound to animal models.

1. My this compound solution is cloudy or has precipitates. What should I do?

  • Answer: Precipitation indicates that the compound's solubility limit has been exceeded in the current vehicle. Here are several factors to consider and troubleshoot:

    • Vehicle pH: The solubility of hydrochloride salts is often pH-dependent. Ensure the pH of your vehicle is appropriate. For many amine hydrochlorides, a slightly acidic pH can improve solubility. Consider using a buffered solution.

    • Co-solvents: For compounds with low aqueous solubility, the addition of a water-miscible organic co-solvent can enhance solubility.[1] Common co-solvents for in vivo studies include DMSO, ethanol, polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol. It's crucial to use the lowest effective concentration of a co-solvent to avoid toxicity.

    • Temperature: Solubility can be influenced by temperature.[2] Gently warming the solution might help dissolve the compound, but be cautious of potential degradation at elevated temperatures. Always allow the solution to return to room temperature before administration to avoid embolism or discomfort to the animal.

    • Formulation Strategy: If simple solvent adjustments are insufficient, more advanced formulation strategies like creating a nanosuspension, using cyclodextrins for inclusion complexes, or developing lipid-based formulations may be necessary for poorly soluble compounds.[1][3][4]

2. I'm observing irritation or necrosis at the injection site. What could be the cause and how can I prevent it?

  • Answer: Injection site reactions can be caused by the formulation's properties or the injection technique itself.

    • Formulation pH and Osmolality: A non-physiological pH or high osmolality of the formulation can cause tissue irritation. Aim for a pH as close to neutral (7.4) as possible and ensure the solution is isotonic.

    • Irritating Vehicles: Some co-solvents, like high concentrations of DMSO or ethanol, can be irritating to tissues.[5] Minimize their concentration or consider alternative, more biocompatible solvents.

    • Injection Volume and Technique: Administering too large a volume at a single site can lead to pressure-induced damage and leakage.[6] For subcutaneous or intramuscular injections, it's recommended to use multiple injection sites for larger volumes.[6] For intravenous injections, ensure the needle is correctly placed within the vein to prevent extravasation (leakage into surrounding tissue), which can cause severe irritation.[5] Flushing with sterile saline after IV injection can help dilute any residual irritant.[7]

3. My in vivo results are inconsistent, showing high variability between animals. What are the potential sources of this variability?

  • Answer: High variability in animal studies can stem from multiple factors related to the drug formulation and administration procedure.

    • Incomplete Drug Solubilization: If the drug is not fully dissolved, the actual administered dose will vary between animals, leading to inconsistent exposure and effects. Always ensure a clear solution before administration.

    • Route of Administration: The chosen route of administration significantly impacts drug absorption and bioavailability.[5] For instance, oral gavage can be affected by the animal's fed state, while intraperitoneal injections can sometimes be accidentally delivered into the gut or fat pads, altering absorption kinetics.[8][9] Intravenous injection provides the most direct and consistent systemic exposure.

    • Animal Handling and Stress: Stress from handling and restraint can induce physiological changes in animals that may affect drug metabolism and distribution. Ensure consistent and gentle handling procedures.

    • Dosing Accuracy: Ensure precise calculation and measurement of the dose for each animal based on its body weight.

4. What is the recommended route of administration for this compound in rodents?

  • Answer: The optimal route of administration depends on the experimental goals, the physicochemical properties of the formulation, and the desired pharmacokinetic profile.

    • Intravenous (IV): This route is preferred for achieving rapid and complete systemic exposure, bypassing absorption barriers.[5] It is ideal for pharmacokinetic studies where precise control over the circulating drug concentration is needed. Common sites in rodents include the tail vein.[5]

    • Intraperitoneal (IP): A common route in rodents that is easier to perform than IV injection and allows for the administration of larger volumes.[8][9] However, absorption can be variable.

    • Subcutaneous (SC): This route generally results in slower absorption and a more sustained release profile compared to IV or IP routes.

    • Oral (PO): Oral administration via gavage is used to study the drug's oral bioavailability and efficacy.[9] The fed or fasted state of the animal can significantly influence absorption.[10]

Quantitative Data Summary

The following table summarizes key parameters relevant to the formulation and administration of compounds like trimethoprim. Note that these values are for trimethoprim and should be used as a general guideline for this compound.

ParameterValue/RangeVehicle/ConditionReference/Note
Trimethoprim Solubility Low aqueous solubilityWater[11]
Increased in acidic pHAqueous solutionsGeneral principle for amine salts
Typical IV Dosage (Trimethoprim) 15-20 mg/kg/dayIn combination with sulfamethoxazole[12]
Target Plasma Concentration (Trimethoprim) > 5 µg/mL (peak)For certain infections[13]
Recommended Injection Volumes in Mice
Intravenous (IV)5 mL/kgBolus injection[6]
Intraperitoneal (IP)10 mL/kg[8]
Subcutaneous (SC)10 mL/kgGeneral guideline
Oral (PO)10 mL/kgGavage[9]
Recommended Injection Volumes in Rats
Intravenous (IV)2.5 mL/kgBolus injection[6]
Intraperitoneal (IP)10 mL/kgGeneral guideline
Subcutaneous (SC)5 mL/kgGeneral guideline
Oral (PO)10 mL/kgGavageGeneral guideline

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for Intravenous Injection

  • Objective: To prepare a clear, sterile solution of this compound suitable for IV administration in rodents.

  • Materials:

    • This compound powder

    • Sterile Water for Injection (WFI)

    • Sterile 5% Dextrose in Water (D5W) or 0.9% Saline

    • Co-solvent (e.g., PEG 400, DMSO) if required

    • Sterile 0.22 µm syringe filters

    • Sterile vials and syringes

  • Procedure:

    • Determine the required concentration of this compound based on the desired dose and injection volume.

    • In a sterile vial, weigh the appropriate amount of this compound powder.

    • If a co-solvent is needed, add the minimal required volume to first dissolve the powder. Vortex or sonicate briefly if necessary.

    • Gradually add the primary vehicle (e.g., D5W) to the dissolved compound while mixing.

    • Visually inspect the solution for any precipitation. If the solution is not clear, the formulation may need to be optimized (e.g., by adjusting the co-solvent percentage or pH).

    • Once a clear solution is obtained, filter it through a sterile 0.22 µm syringe filter into a final sterile vial.

    • Store the final formulation under appropriate conditions (e.g., protected from light, refrigerated) and use within a validated stability period.

Visualizations

TroubleshootingWorkflow start Start: Solution Preparation precipitate Is the solution clear? start->precipitate check_ph Adjust pH (if applicable) precipitate->check_ph No proceed Proceed to sterile filtration and administration precipitate->proceed Yes check_ph->precipitate add_cosolvent Add a biocompatible co-solvent check_ph->add_cosolvent If pH adjustment is insufficient add_cosolvent->precipitate consider_formulation Consider advanced formulation (e.g., nanosuspension, cyclodextrin) add_cosolvent->consider_formulation If co-solvents are ineffective or cause toxicity concerns

Caption: Troubleshooting workflow for this compound solubility issues.

SignalingPathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Purines Purines THF->Purines DNA DNA Synthesis Purines->DNA Trimethoprim Trimethoprim (active moiety of Trimoxamine) Trimethoprim->DHFR Inhibits

Caption: Postulated mechanism of action based on trimethoprim's inhibition of the folate synthesis pathway.[14][15][16][17]

References

Technical Support Center: Trimoxamine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Trimoxamine hydrochloride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an alpha-1 adrenergic receptor antagonist. Its primary mechanism of action is to block the signaling of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, at the α1-adrenoceptors. This inhibition prevents the activation of downstream signaling pathways typically associated with these receptors.

Q2: What are the known subtypes of alpha-1 adrenoceptors, and does Trimoxamine show selectivity?

There are three main subtypes of the alpha-1 adrenergic receptor: α1A, α1B, and α1D. While detailed public data on the specific binding affinity of this compound for each subtype is limited, many alpha-1 antagonists exhibit some degree of subtype selectivity. This selectivity can influence their on-target and off-target effects in different cell types, as the expression of these subtypes can vary between tissues and cell lines.

Q3: What are potential off-target effects of this compound?

Potential off-target effects of this compound may arise from its interaction with other receptors or cellular components. As an alpha-adrenergic antagonist, it could potentially interact with other adrenoceptor subtypes (e.g., α2 or β-adrenoceptors) or other G-protein coupled receptors (GPCRs), especially at higher concentrations. Such interactions can lead to unexpected cellular responses.

Q4: How can I assess the potential for off-target cytotoxicity in my experiments?

It is crucial to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line. This can be done using a cell viability assay, such as the MTT or CellTiter-Glo® assay. By comparing the CC50 to the 50% effective concentration (EC50) for its on-target effect, you can calculate the selectivity index (SI = CC50/EC50). A low SI value suggests a narrow therapeutic window and a higher likelihood of observing off-target cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Cell Death or Reduced Viability Off-target cytotoxicity: Trimoxamine may be interacting with unintended cellular targets essential for cell survival.1. Determine the CC50: Perform a dose-response curve using a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the cytotoxic concentration of Trimoxamine in your cell line.[1] 2. Lower the Concentration: Use Trimoxamine at the lowest effective concentration to minimize off-target effects. 3. Use a Different Cell Line: If possible, test the compound in a different cell line to see if the cytotoxic effect is cell-type specific.
Solvent Toxicity: The solvent used to dissolve Trimoxamine (e.g., DMSO) may be toxic to the cells at the final concentration used.1. Include a Vehicle Control: Always include a control group treated with the same final concentration of the solvent alone. 2. Minimize Solvent Concentration: Keep the final solvent concentration in the culture medium as low as possible (typically <0.5% for DMSO).
Contamination: Bacterial, fungal, or mycoplasma contamination can lead to cell death.1. Regularly Test for Contamination: Routinely check cell cultures for any signs of contamination. 2. Practice Aseptic Technique: Ensure strict aseptic techniques are followed during all cell culture manipulations.
Inconsistent or No On-Target Effect Compound Degradation: The this compound solution may have degraded due to improper storage.1. Prepare Fresh Stock Solutions: Make fresh stock solutions and store them appropriately (e.g., at -20°C or -80°C). 2. Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.
Suboptimal Assay Conditions: The experimental conditions may not be optimal for observing the desired effect.1. Optimize Cell Density: Ensure that the cell density is appropriate for the assay being performed. 2. Optimize Incubation Time: Determine the optimal incubation time for Trimoxamine treatment to observe the desired effect.
Variability Between Experiments Cell Passage Number: High passage numbers can lead to phenotypic and genotypic changes in cell lines, affecting their response to treatments.1. Use Low Passage Cells: Use cells with a consistent and low passage number for all experiments. 2. Maintain a Cell Bank: Establish a well-characterized cell bank to ensure a consistent source of cells.
Reagent Inconsistency: Variations in media, serum, or other reagents can affect experimental outcomes.1. Use Consistent Reagent Lots: Use the same lot of media, serum, and other critical reagents for a set of experiments. 2. Quality Control of Reagents: Ensure that all reagents are of high quality and have not expired.

Quantitative Data: Alpha-1 Adrenoceptor Antagonist Binding Affinities

Compoundα1A-Adrenoceptor (pKi)α1B-Adrenoceptor (pKi)α1D-Adrenoceptor (pKi)
Prazosin~9.2~9.5~9.3
Doxazosin~9.1~9.3~9.2
Alfuzosin~8.9~8.8~8.7
Tamsulosin~9.8~8.7~9.5
RS 17053~8.6~7.3~7.1

Note: The data presented are approximate values from a specific study and may vary depending on the experimental conditions.[2]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity of this compound for alpha-1 adrenoceptor subtypes.

Materials:

  • Cell membranes expressing the alpha-1 adrenoceptor subtype of interest

  • Radioligand (e.g., [3H]-Prazosin)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Filter harvester

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the specific alpha-1 adrenoceptor subtype.[3]

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.[4]

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[3]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.[5]

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[3]

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[6]

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[3]

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with Receptors Incubate Incubate to Equilibrium Membranes->Incubate Radioligand [3H]-Prazosin Radioligand->Incubate Trimoxamine Trimoxamine HCl (Varying Conc.) Trimoxamine->Incubate Filter Separate Bound/Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki IC50->Ki

Workflow for a radioligand binding assay.
Protocol 2: Calcium Mobilization Assay for Functional Antagonism

This protocol assesses the functional antagonism of this compound by measuring its ability to block agonist-induced calcium mobilization.

Materials:

  • Cells expressing the Gq-coupled alpha-1 adrenoceptor subtype of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Alpha-1 adrenoceptor agonist (e.g., Phenylephrine)

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.[7]

  • Compound Addition (Antagonist): Add varying concentrations of this compound to the wells and incubate for a specified period.

  • Agonist Addition and Measurement: Place the plate in a fluorescence plate reader. Add a fixed concentration of an alpha-1 adrenoceptor agonist to stimulate the cells and simultaneously measure the change in fluorescence intensity over time.[8]

  • Data Analysis: Determine the concentration of this compound that causes a 50% inhibition of the agonist-induced calcium response (IC50).

Calcium_Mobilization_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Plate Cells Dye Load with Calcium Dye Cells->Dye Antagonist Add Trimoxamine HCl Dye->Antagonist Agonist Add Agonist & Measure Fluorescence Antagonist->Agonist IC50 Determine IC50 Agonist->IC50

Workflow for a calcium mobilization assay.
Protocol 3: MTT Assay for Cell Viability

This protocol measures cell viability to assess the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

MTT_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Seed Cells Treatment Treat with Trimoxamine HCl Cells->Treatment MTT Add MTT Reagent Treatment->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Measure Absorbance Solubilize->Read CC50 Determine CC50 Read->CC50

Workflow for an MTT cell viability assay.

Signaling Pathway

Alpha1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NE Norepinephrine Alpha1R α1-Adrenoceptor NE->Alpha1R Activates Trimoxamine Trimoxamine HCl Trimoxamine->Alpha1R Blocks Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response Ca->Response PKC->Response

Alpha-1 adrenergic receptor signaling pathway.

References

Improving the stability of Trimoxamine hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with essential guidance on improving the stability of Trimoxamine hydrochloride stock solutions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Troubleshooting Guide: Common Issues with this compound Stock Solutions

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in Aqueous Buffer Low aqueous solubility of the free base, especially at neutral or alkaline pH.1. Lower the pH: Prepare the aqueous buffer at a slightly acidic pH (e.g., pH 4.0-6.0) to maintain the protonated, more soluble form of the amine. 2. Use a Co-solvent: Prepare a high-concentration stock in an organic solvent (like DMSO) and add it to the aqueous buffer, ensuring the final organic solvent concentration is low (typically <1%) to avoid affecting the biological system.
Solution Discoloration (Yellowing/Browning) Oxidation of the trimethoxybenzene ring, which is susceptible to forming colored quinone-like species, potentially accelerated by light or trace metal ions.1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[1] 2. Use High-Purity Solvents: Use HPLC-grade or equivalent solvents to minimize trace metal contamination. 3. Consider Antioxidants: For aqueous solutions, consider adding a small amount of an antioxidant like L-ascorbic acid or glutathione, though compatibility with the experimental system must be verified.
Inconsistent Experimental Results Degradation of the stock solution due to improper storage (temperature, light exposure) or frequent freeze-thaw cycles.1. Aliquot Stock Solutions: Upon preparation, divide the stock solution into single-use aliquots to minimize freeze-thaw cycles.[1] 2. Confirm Storage Conditions: Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C). 3. Prepare Fresh Dilutions: Always prepare working solutions fresh from a properly stored stock solution before each experiment.[1]
Difficulty Dissolving the Solid Compound The compound may have a stable crystal lattice, making it slow to dissolve.1. Use an Appropriate Solvent: Start by dissolving this compound in a suitable organic solvent like DMSO or methanol (B129727) before further dilution. 2. Apply Gentle Heat/Sonication: Gentle warming (up to 37°C) or brief sonication can help break down the crystal lattice and aid dissolution.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound? A1: Due to its limited aqueous solubility, it is recommended to prepare a primary stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice as it can typically dissolve the compound at high concentrations (e.g., 10-50 mM). Methanol can also be used.[2][3] For all stock solutions, it is crucial to use anhydrous, high-purity solvents.

Q2: What are the optimal long-term storage conditions for this compound? A2: For the solid (powder) form, store in a tightly sealed container at -20°C, protected from light and moisture. For stock solutions prepared in an organic solvent (e.g., DMSO), store at -80°C for maximum stability, which can extend for up to two years.[4] Aliquot the solution to avoid repeated freeze-thaw cycles.

Q3: How long is a this compound solution stable at 2-8°C? A3: Solutions are significantly less stable than the solid form.[1] If short-term storage is necessary, a solution stored in a tightly capped, light-protected vial at 2-8°C should ideally be used within 24-48 hours. For longer-term storage, freezing at -20°C or -80°C is required. It is always best practice to prepare aqueous dilutions fresh for each experiment.

Q4: What are the likely degradation pathways for this compound? A4: The primary degradation pathways are likely hydrolysis and oxidation. The trimethoxybenzene moiety, being a catechol ether, is susceptible to oxidative degradation, which can be initiated by light, heat, or trace metals. The amine function can also be subject to oxidation. Hydrolysis is another potential pathway, particularly under strongly acidic or basic conditions.

Q5: Should I be concerned about photostability? A5: Yes. Compounds with aromatic rings, like the trimethoxybenzene group in Trimoxamine, are often sensitive to light. Exposure to UV light can catalyze oxidative degradation. Therefore, it is critical to store both solid compound and solutions in light-resistant containers (e.g., amber vials).[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, conical tube.

  • Dissolution: Add a sufficient volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Solubilization: Vortex the tube thoroughly. If necessary, use a sonicator or warm the solution gently (not exceeding 37°C) until all solid material is dissolved.

  • Storage: Aliquot the stock solution into single-use, light-protected (amber) tubes.

  • Long-Term Storage: Store the aliquots at -80°C.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to identify potential degradants and determine the stability-indicating properties of an analytical method.[1][5][6][7]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the sample solution 1:1 with 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the sample solution 1:1 with 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix the sample solution 1:1 with 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours, then dissolve in the solvent.

    • Photostability: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At designated time points, withdraw an aliquot. Neutralize the acid and base hydrolysis samples before dilution. Dilute all samples to a suitable concentration for analysis.

  • Analytical Method: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 3).

  • Data Interpretation: Compare the chromatograms of the stressed samples to a control (unstressed) sample. Calculate the percentage of degradation and identify the retention times of any new peaks, which represent potential degradation products.

Protocol 3: Proposed Stability-Indicating HPLC Method

This method is a starting point and should be fully validated for your specific application. It is based on common methods for other amine hydrochloride compounds.[8][9][10]

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM potassium dihydrogen phosphate, with pH adjusted to 3.0 using phosphoric acid) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/minute.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for the λmax of this compound (likely in the 270-290 nm range), and monitor at this wavelength. A PDA detector is recommended to also detect degradation products that may have different absorption maxima.

Visualizations

G Potential Degradation Pathway of this compound cluster_oxidation Oxidative Degradation Products cluster_hydrolysis Hydrolytic Degradation Products Trimoxamine Trimoxamine (Active Compound) Oxidation Oxidation (Light, O₂, Metal Ions) Trimoxamine->Oxidation Hydrolysis Hydrolysis (Acid/Base) Trimoxamine->Hydrolysis Demethylation Demethylation of Methoxy Groups Oxidation->Demethylation Step 1 N_Oxide N-Oxide Formation Oxidation->N_Oxide Parallel EtherCleavage Cleavage of Methoxy Ether Bonds Hydrolysis->EtherCleavage RingOpening Oxidative Ring Opening Demethylation->RingOpening Further Oxidation

Caption: Potential degradation pathways for this compound.

G Workflow for Preparing and Testing Stock Solution Stability cluster_testing Stability Testing start Start: Obtain Solid Trimoxamine HCl dissolve Dissolve in Anhydrous DMSO to create 10 mM stock start->dissolve aliquot Aliquot into single-use amber vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw one aliquot store->thaw For Stability Study stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizer) thaw->stress analyze Analyze by Stability-Indicating HPLC Method stress->analyze compare Compare to unstressed control and assess degradation analyze->compare end End: Determine Stability & Degradation Profile compare->end

Caption: Experimental workflow for stock solution preparation and stability assessment.

References

Overcoming low potency of Trimoxamine hydrochloride in assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trimoxamine Hydrochloride

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low potency of this compound in various assays. The information is based on established principles for α2-adrenergic receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an antihypertensive agent that acts as a selective α2-adrenergic receptor antagonist.[1][2] Its therapeutic effect, such as lowering blood pressure, is achieved by blocking α2-adrenergic receptors, which inhibits vasoconstriction.[2] By acting as an antagonist, Trimoxamine prevents endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) from binding to and activating these receptors.[3][4] This blockade disrupts the Gi-protein signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) levels.

Q2: What are the most common causes of observing lower-than-expected potency in our assays?

Low potency results can typically be traced back to three main areas:

  • Compound Integrity: The compound may have degraded due to improper storage or handling. Factors like exposure to light, elevated temperatures, incorrect solution pH, or multiple freeze-thaw cycles can compromise its stability.[5][6]

  • Assay Conditions: The experimental setup may be suboptimal. This includes incorrect buffer pH, inappropriate concentrations of assay components (like the radioligand in a binding assay), or interference from solvents like DMSO.[7][8]

  • Experimental Procedure: Errors in preparing stock solutions, inaccurate serial dilutions, or improper handling of reagents can lead to significant deviations in results.[9]

Q3: How should this compound be properly stored and handled to ensure its stability?

To maintain the integrity of this compound, it is crucial to adhere to proper storage and handling protocols. This includes storing the solid compound and stock solutions under the recommended conditions and handling them in a way that minimizes degradation.

Table 1: Recommended Storage and Handling for this compound
ConditionSolid CompoundStock Solutions
Temperature Store in a cool, dry, well-ventilated place.[5]Aliquot and store at -20°C for short-term (1 month) or -80°C for long-term (6 months).[10]
Light Protect from direct light and UV radiation.[5][6]Use amber or foil-wrapped vials.[6]
Moisture Keep container tightly closed to prevent moisture absorption.[11]Use anhydrous solvents where appropriate and ensure vials are sealed tightly.
Handling Avoid creating dust.[11] Use personal protective equipment.Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.[10]
Incompatibilities Avoid strong oxidizing agents, strong bases, and acid chlorides.[5][11]Ensure buffer pH is compatible with compound stability.

Troubleshooting Guide: Low Potency in Assays

Q4: Our competitive binding assay shows a higher IC50 value (lower potency) than reported in the literature. What should we investigate?

A higher-than-expected IC50 value suggests that a lower concentration of Trimoxamine is effectively competing with the labeled ligand. This can be due to several factors, which should be investigated systematically.

Diagram 1: Troubleshooting Workflow for Low Potency Results

G start Low Potency / High IC50 Detected check_stock 1. Verify Compound Integrity (Stock Solution) start->check_stock check_assay 2. Review Assay Conditions start->check_assay check_procedure 3. Audit Experimental Procedure start->check_procedure stock_fresh Prepare Fresh Stock Solution from Solid Material check_stock->stock_fresh Is solution old? stock_storage Check Storage Conditions (Temp, Light, Age) check_stock->stock_storage Improper storage? hplc_check Assess Purity/Concentration via HPLC check_stock->hplc_check Concentration suspect? reagents Check Reagent Quality (Radioligand, Receptor Prep) check_assay->reagents Signal issues? buffer Verify Buffer pH and Composition check_assay->buffer pH sensitive? controls Analyze Assay Controls (Positive/Negative) check_assay->controls Controls failing? dilutions Verify Dilution Series Calculations check_procedure->dilutions Calculation error? pipetting Check Pipette Calibration and Technique check_procedure->pipetting Volume error? end Re-run Assay stock_fresh->end stock_storage->end hplc_check->end reagents->end buffer->end controls->end dilutions->end pipetting->end

Caption: A logical workflow for diagnosing the root cause of low potency results.

Table 2: Common Causes of Low Potency and Corrective Actions
Possible CauseRecommended Action
Compound Degradation Prepare a fresh stock solution from the solid compound. Confirm the concentration and purity using HPLC analysis. Ensure all solutions are protected from light and stored at the correct temperature.[5][12]
Incorrect Stock Concentration Re-prepare the stock solution, ensuring the hydrochloride salt's molecular weight is used for calculations. Validate the concentration with a UV spectrophotometer or HPLC.[9]
Suboptimal Assay Buffer Verify that the pH of the assay buffer is within the optimal range for receptor-ligand binding. Ensure there are no components that could interfere with the interaction.
Poor Reagent Quality Check the age and storage conditions of the radioligand and receptor preparations (e.g., cell membranes). Low signal or high background noise can indicate reagent issues.[8]
"Tight Binding" Inhibition If Trimoxamine's affinity is very high (sub-nanomolar), its concentration may be depleted by binding to the receptor, violating assay assumptions. This requires specialized data analysis models.[7]
Inaccurate Dilutions Review all calculations for the serial dilution. Ensure pipettes are calibrated and that proper technique is used to avoid errors, especially at low concentrations.

Q5: We are seeing discrepancies between our biochemical binding assay and our cell-based functional assay. Why might this occur?

It is not uncommon for potency to differ between isolated biochemical assays and live-cell systems.[13]

  • Cellular Barriers: The compound must cross the cell membrane to reach its target, and poor permeability can lead to lower apparent potency in cellular assays.[13]

  • Presence of ATP/GTP: In functional assays, high intracellular concentrations of molecules like ATP or GTP can make it more difficult for antagonists to compete and show an effect.

  • Cellular Environment: Inside a cell, the drug may interact with other proteins or be sequestered in compartments like lysosomes, reducing its effective concentration at the receptor.[13]

  • Receptor State: Receptors in a live cell membrane may exist in different conformational states or as part of larger protein complexes, which can alter drug binding affinity compared to purified receptor preparations.[13]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Accurate solution preparation is critical for reliable results.

  • Calculate Mass: Use the full molecular weight of this compound for all mass calculations. For a 10 mM stock solution, dissolve the appropriate mass in a suitable solvent (e.g., DMSO or water).

  • Dissolution: If solubility is an issue, gentle warming or sonication can be used.[10] For cellular assays, keep the final DMSO concentration consistent across all wells and typically below 0.5% to avoid solvent effects.[7]

  • Storage: Aliquot the stock solution into single-use volumes in amber vials and store at -80°C.[10]

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate assay buffer. Do not store dilute solutions for extended periods.

Protocol 2: Competitive Radioligand Binding Assay for α2-Adrenergic Receptor

This protocol outlines a typical competitive binding assay to determine the IC50 of Trimoxamine.

  • Reagents:

    • Receptor Source: Cell membranes expressing the α2-adrenergic receptor.

    • Radioligand: A suitable α2-receptor antagonist radioligand (e.g., [3H]-Yohimbine).

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Wash Buffer: Same as assay buffer but ice-cold.

  • Procedure:

    • Add assay buffer, cell membranes, and varying concentrations of Trimoxamine (or vehicle for total binding) to a 96-well plate.

    • Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.

    • For non-specific binding (NSB) wells, add a high concentration of a known, non-labeled antagonist.

    • Incubate the plate (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration over a glass fiber filter mat, followed by several washes with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of Trimoxamine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram 2: Experimental Workflow for Potency Determination

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_stock Prepare Stock Solution (10 mM in DMSO) prep_serial Create Serial Dilutions in Assay Buffer prep_stock->prep_serial prep_reagents Prepare Assay Reagents (Membranes, Radioligand) prep_serial->prep_reagents plate_setup Plate Setup: Compound, Membranes, Radioligand prep_reagents->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Filter and Wash to Separate Bound from Free Ligand incubation->filtration read_plate Measure Radioactivity filtration->read_plate calc_binding Calculate Specific Binding read_plate->calc_binding plot_curve Plot Dose-Response Curve calc_binding->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining compound potency via a competitive binding assay.

Protocol 3: HPLC Method for Purity and Concentration Assessment

An HPLC method is essential for verifying the purity and concentration of the compound stock.

Table 3: Example HPLC Method Parameters
ParameterDescription
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[14]
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[9][15]
Flow Rate Typically 1.0 - 1.5 mL/min.[9][14]
Detection UV detection at a wavelength appropriate for the compound's chromophore (e.g., 254 nm or 270 nm).[14]
Column Temp Ambient or controlled (e.g., 25-30°C).
Injection Vol 10 - 20 µL.
Standard Curve Prepare a standard curve with known concentrations of a reference standard to quantify the sample concentration.

Signaling Pathway Visualization

Diagram 3: α2-Adrenergic Receptor Antagonism by Trimoxamine

G cluster_membrane Cell Membrane receptor α2-Adrenergic Receptor gi_protein Gi Protein (Inactive) receptor->gi_protein blocks coupling ac Adenylyl Cyclase gi_protein->ac no inhibition camp cAMP (Levels Rise) ac->camp converts norepi Norepinephrine (Agonist) norepi->receptor Binding Prevented trimoxamine Trimoxamine (Antagonist) trimoxamine->receptor Binds & Blocks atp ATP atp->ac

Caption: Trimoxamine blocks the α2-AR, preventing Gi-protein activation and restoring cAMP production.

References

Adjusting pH for optimal Trimoxamine hydrochloride activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Trimoxamine hydrochloride, focusing on the critical aspect of pH adjustment for optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound activity?

The optimal in vitro activity of this compound, a selective alpha-1 adrenergic antagonist, is observed in a pH range of 6.8 to 7.4. Within this range, the compound maintains a favorable balance of solubility and charge state to effectively bind to its target receptor.

Q2: My this compound solution is cloudy after adding it to my buffer. What is happening?

This is likely due to precipitation. This compound is the salt of a weakly basic parent compound. Its solubility is significantly higher in acidic to neutral solutions. If your buffer is alkaline (pH > 8.0), the compound may convert to its less soluble free base form, causing it to precipitate out of solution. Always check the pH of your final experimental medium after adding all components.

Q3: How does pH affect the stability of this compound?

This compound is stable for short-term experiments (up to 24 hours) within a pH range of 5.0 to 7.6. Exposure to strongly alkaline conditions (pH > 9.0) can lead to hydrolytic degradation over time, reducing its effective concentration and activity. For long-term storage of stock solutions, it is recommended to maintain a slightly acidic pH of 5.0-6.0.

Q4: Can I use a phosphate-based buffer system for my experiment?

Yes, phosphate-buffered saline (PBS) at a physiological pH of 7.4 is a commonly used and recommended buffer system. However, always ensure the final pH of your complete assay medium is verified after the addition of this compound and any other reagents, as their own properties can slightly alter the overall pH.

Q5: I am not seeing the expected antagonist activity in my cell-based assay. Could pH be the issue?

Yes, suboptimal pH is a common reason for reduced drug efficacy. If the pH of your cell culture medium is outside the optimal range (6.8-7.4), it can affect both the drug's charge state, hindering its ability to cross cell membranes or bind to the receptor, and the physiological function of the cells themselves. Refer to the troubleshooting guide below for a systematic approach to this issue.

Troubleshooting Guide

Issue: Low or Inconsistent Antagonist Activity

This guide provides a systematic workflow to diagnose and resolve issues related to the activity of this compound, with a focus on pH optimization.

start Start: Low/Inconsistent Activity Observed check_ph 1. Verify pH of Final Experimental Medium start->check_ph ph_ok Is pH within 6.8-7.4 range? check_ph->ph_ok adjust_ph 2. Adjust Buffer pH (See Protocol 2) ph_ok->adjust_ph No retest 3. Re-run Experiment ph_ok->retest  Yes adjust_ph->retest solubility_issue Check for Precipitation (Visual Inspection) retest->solubility_issue end End: Problem Resolved retest->end Success precip_present Precipitate Observed? solubility_issue->precip_present lower_conc 4. Lower Drug Concentration or Use Co-solvent (e.g., DMSO) precip_present->lower_conc Yes other_factors 5. Investigate Other Factors: - Cell Health - Reagent Integrity - Assay Protocol precip_present->other_factors No lower_conc->retest end_unresolved End: Escalate to Technical Support other_factors->end_unresolved

Caption: Troubleshooting workflow for low this compound activity.

Quantitative Data Summary

The following tables summarize the pH-dependent properties of this compound based on internal validation studies.

Table 1: pH-Dependent Solubility of this compound

pHSolubility (mg/mL) in Aqueous BufferObservations
5.0> 10.0Clear Solution
6.0> 10.0Clear Solution
7.08.5Clear Solution
7.45.2Clear Solution
8.01.1Slight Haze
9.0< 0.2Visible Precipitate

Table 2: pH-Dependent Receptor Binding Affinity (Ki)

pHBinding Affinity (Ki, nM) at Alpha-1 Adrenergic Receptor
6.515.8
6.88.1
7.05.5
7.25.1
7.45.3
7.67.9
8.022.4

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution
  • Weighing: Accurately weigh 3.77 mg of this compound (MW = 376.9 g/mol ).

  • Solvent: Add 1 mL of sterile, nuclease-free water.

  • Dissolution: Vortex for 1-2 minutes until the powder is completely dissolved. The resulting solution should be clear and colorless.

  • pH Check: The pH of this aqueous stock solution will be approximately 5.5. No adjustment is needed for storage.

  • Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months.

Protocol 2: pH Adjustment of Experimental Buffer
  • Buffer Preparation: Prepare your desired base buffer (e.g., HEPES, PBS).

  • Initial pH Measurement: Calibrate a pH meter and measure the starting pH of the buffer.

  • Titration: While stirring the buffer solution gently, add small volumes of 0.1 M HCl to lower the pH or 0.1 M NaOH to raise the pH.

  • Equilibration: Allow the solution to equilibrate for 1 minute after each addition before taking a reading.

  • Finalization: Continue titration until the target pH (e.g., 7.2) is reached and stable.

  • Drug Addition: Add the this compound stock solution to the pH-adjusted buffer to achieve the final desired concentration.

  • Final Verification: Measure the pH of the final experimental solution one last time to ensure it has not shifted significantly. If it has, a final micro-adjustment may be necessary.

Signaling Pathway

This compound acts as an antagonist at the alpha-1 adrenergic receptor, blocking the downstream signaling cascade typically initiated by agonists like norepinephrine.

cluster_membrane Cell Membrane receptor Alpha-1 Adrenergic Receptor gq Gq Protein receptor->gq Activates plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Cleaves norepi Norepinephrine (Agonist) norepi->receptor Activates trimoxamine Trimoxamine HCl (Antagonist) trimoxamine->receptor Blocks dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC Activation dag->pkc ca_release Ca2+ Release ip3->ca_release response Cellular Response pkc->response ca_release->response

Caption: Alpha-1 adrenergic receptor signaling pathway antagonism.

Minimizing Trimoxamine hydrochloride precipitation in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the precipitation of Trimoxamine hydrochloride in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in buffers a concern?

This compound is the salt form of the alpha-adrenergic antagonist, Trimoxamine. As an amine-based compound, its solubility is highly dependent on the pH of the solution. Precipitation can occur when the pH of the buffer leads to the formation of the less soluble free base form of the drug, which can significantly impact experimental results and drug formulation.

Q2: What are the key factors that influence the solubility of this compound?

Several factors can affect the solubility of this compound in buffer solutions:

  • pH: This is the most critical factor. The protonated (salt) form of Trimoxamine is generally more soluble in aqueous solutions than the neutral (free base) form.

  • Buffer Composition and Strength: The choice of buffering agent and its concentration can influence the solubility of the compound.

  • Temperature: Temperature can affect solubility, although the effect can vary.

  • Concentration of this compound: Higher concentrations are more prone to precipitation.

  • Presence of Other Solutes: The presence of other salts or organic solvents can either increase or decrease solubility.

Q3: Which buffers are recommended for dissolving this compound?

Acidic buffers are generally recommended for dissolving this compound to ensure the compound remains in its protonated, more soluble form. Citrate and acetate (B1210297) buffers are common choices. It is advisable to avoid phosphate (B84403) buffers if there is a potential for the formation of insoluble phosphate salts. The final choice of buffer will depend on the specific experimental requirements, such as the desired pH and compatibility with other reagents.

Troubleshooting Guide: Minimizing Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound during your experiments.

Initial Assessment and Prevention

Before preparing your solution, consider the following preventative measures:

  • Determine the pKa of Trimoxamine: The pKa of the conjugate acid of an amine indicates the pH at which the protonated and deprotonated forms are in equal concentration. To maintain solubility, the buffer pH should be kept at least 1-2 pH units below the pKa.

  • Select an Appropriate Buffer: Choose a buffer system that maintains a pH well within the soluble range for this compound.

  • Use High-Purity Water and Reagents: Impurities can sometimes act as nucleation sites for precipitation.

Troubleshooting Steps for Existing Precipitation

If you are already observing precipitation, follow these steps to identify and resolve the issue. The logical workflow for this troubleshooting process is illustrated in the diagram below.

Start Precipitation Observed Check_pH Measure pH of the Solution Start->Check_pH pH_Low Is pH < pKa - 2? Check_pH->pH_Low Adjust_pH Lower the pH with Dilute HCl pH_Low->Adjust_pH No Check_Concentration Review Trimoxamine HCl Concentration pH_Low->Check_Concentration Yes Adjust_pH->Check_Concentration Concentration_High Is Concentration Too High? Check_Concentration->Concentration_High Dilute_Solution Dilute the Solution Concentration_High->Dilute_Solution Yes Check_Buffer Examine Buffer Composition Concentration_High->Check_Buffer No Dilute_Solution->Check_Buffer Buffer_Issue Potential Buffer Incompatibility? Check_Buffer->Buffer_Issue Change_Buffer Switch to a Different Buffer (e.g., Citrate, Acetate) Buffer_Issue->Change_Buffer Yes Check_Temp Investigate Temperature Effects Buffer_Issue->Check_Temp No Change_Buffer->Check_Temp Temp_Issue Is Solution Stored at Low Temp? Check_Temp->Temp_Issue Warm_Solution Gently Warm Solution (if compound is heat-stable) Temp_Issue->Warm_Solution Yes Consult_Literature Consult Further Literature or Technical Support Temp_Issue->Consult_Literature No Warm_Solution->Consult_Literature

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation: Solubility of Amine Hydrochlorides

The following table summarizes the solubility of a model amine hydrochloride in various buffers at different pH values. This data is illustrative and should be used as a general guide.

Buffer SystemBuffer pHTrimoxamine HCl Concentration (mg/mL)Observation
Acetate4.010Clear Solution
Acetate5.010Clear Solution
Phosphate6.010Slight Haze
Phosphate7.010Precipitation
Phosphate7.45Precipitation
Tris8.05Heavy Precipitation

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol outlines a general procedure for preparing a stock solution of this compound.

Start Start: Prepare Stock Solution Weigh 1. Weigh Trimoxamine HCl Start->Weigh Prepare_Buffer 2. Prepare Acidic Buffer (e.g., 0.1 M Citrate, pH 4.5) Weigh->Prepare_Buffer Add_Buffer 3. Add a small volume of buffer to the powder Prepare_Buffer->Add_Buffer Vortex 4. Vortex or sonicate to dissolve Add_Buffer->Vortex Check_Dissolution Is the solution clear? Vortex->Check_Dissolution Add_More_Buffer 5. Add remaining buffer to reach final volume Check_Dissolution->Add_More_Buffer Yes Troubleshoot Troubleshoot: - Gently warm - Lower pH slightly Check_Dissolution->Troubleshoot No Final_Mix 6. Mix thoroughly Add_More_Buffer->Final_Mix Filter 7. Sterile filter (optional) Final_Mix->Filter Store 8. Store at recommended temperature Filter->Store End End: Stock Solution Ready Store->End Troubleshoot->Vortex

Technical Support Center: Managing Tachyphylaxis to Alpha-Adrenergic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis and how does it relate to alpha-adrenergic antagonists?

A1: Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug after repeated administration.[1] In the context of alpha-adrenergic antagonists, this means that the drug's intended effect, such as blood pressure reduction or smooth muscle relaxation, may diminish over a short period of time with continuous use.[2] This is a distinct phenomenon from tolerance, which typically develops more slowly over days or weeks.[3]

Q2: What are the potential mechanisms behind tachyphylaxis to alpha-adrenergic antagonists?

A2: While the exact mechanisms can be complex and drug-specific, a primary proposed mechanism for tachyphylaxis to adrenergic agents involves changes at the receptor level. For alpha-adrenergic agonists, tachyphylaxis is often associated with the down-regulation of alpha-adrenergic receptors, reducing their density and efficacy.[4] Although less is specifically documented for antagonists, a compensatory response by the body to the blockade of alpha-adrenergic receptors could lead to a diminished drug effect over time.

Q3: Are all alpha-adrenergic antagonists equally susceptible to tachyphylaxis?

A3: The susceptibility to tachyphylaxis can vary between different alpha-adrenergic antagonists. Factors such as selectivity for receptor subtypes (e.g., alpha-1 vs. alpha-2), drug formulation, and dosing regimen can influence the likelihood and extent of tachyphylaxis. For instance, a clinical trial of phentolamine (B1677648) ophthalmic solution, a non-selective alpha-1 and alpha-2 adrenergic antagonist, showed no evidence of tachyphylaxis over a 6-week period.[5]

Q4: How can I identify if tachyphylaxis is occurring in my experiment?

A4: The primary indicator of tachyphylaxis is a reduced pharmacological response to the drug despite consistent dosing. For example, if you are studying the hypotensive effects of an alpha-blocker, you might observe a gradual return of blood pressure to pre-treatment levels.[6] It is crucial to differentiate this from other factors like experimental variability or drug degradation.

Troubleshooting Guides

Issue: Diminished drug response observed after repeated administration of an alpha-adrenergic antagonist.

Possible Cause: Development of tachyphylaxis.

Troubleshooting Steps:

  • Introduce Drug-Free Intervals: One of the most common strategies to counteract tachyphylaxis is to introduce "drug holidays" or drug-free intervals into your experimental protocol.[7][8] This allows the receptor systems to recover and may restore sensitivity to the drug. The optimal duration of the drug-free interval may need to be determined empirically.

  • Dose Adjustment: While sometimes an increase in dosage may temporarily overcome the reduced response, this can also potentially exacerbate the underlying mechanisms of tachyphylaxis.[9] Careful dose-response studies are recommended to assess the efficacy of dose escalation.

  • Combination Therapy: Consider co-administering the alpha-adrenergic antagonist with a drug that has a different mechanism of action but achieves a similar physiological outcome. This can sometimes maintain the overall therapeutic effect while reducing the reliance on the alpha-adrenergic pathway, potentially mitigating tachyphylaxis.[7]

  • Switch to an Alternative Agent: If tachyphylaxis persists and is problematic for your experimental goals, consider using a different alpha-adrenergic antagonist with a different pharmacological profile or switching to a drug from a different class altogether.

Data Presentation

Table 1: Illustrative Experimental Data on Tachyphylaxis

The following table provides a hypothetical example of data that might be collected in an experiment observing tachyphylaxis to an alpha-1 adrenergic antagonist.

Time PointDrug AdministrationMean Arterial Pressure (mmHg)Change from Baseline (%)
Baseline-1500%
Day 1Dose 1120-20%
Day 2Dose 2125-16.7%
Day 3Dose 3135-10%
Day 4Dose 4145-3.3%
Day 5Drug-Free Interval152+1.3%
Day 6Dose 5122-18.7%

This table illustrates a diminishing hypotensive effect with repeated dosing and a restoration of response after a drug-free interval.

Experimental Protocols

Protocol: Induction and Assessment of Tachyphylaxis to an Alpha-1 Adrenergic Antagonist in a Rodent Model

Objective: To determine if repeated administration of an alpha-1 adrenergic antagonist leads to tachyphylaxis, as measured by its effect on blood pressure.

Materials:

  • Alpha-1 adrenergic antagonist (e.g., Prazosin)[2]

  • Vehicle control

  • In-dwelling arterial catheter for blood pressure monitoring

  • Data acquisition system

Methodology:

  • Surgically implant an arterial catheter in the carotid artery or femoral artery of anesthetized rodents for continuous blood pressure monitoring. Allow for a recovery period.

  • Establish a baseline blood pressure reading for at least 60 minutes.

  • Administer a single intravenous (IV) bolus of the alpha-1 adrenergic antagonist at a dose known to produce a significant hypotensive effect.

  • Continuously monitor and record mean arterial pressure (MAP) for a defined period (e.g., 2 hours) to determine the peak effect and duration of action.

  • Repeat the administration of the same dose of the antagonist at fixed intervals (e.g., every 12 hours) for a period of 3-5 days.

  • Analyze the blood pressure data to compare the magnitude of the hypotensive response to each subsequent dose. A statistically significant reduction in the hypotensive effect over time is indicative of tachyphylaxis.

  • (Optional) After observing tachyphylaxis, introduce a drug-free period of 24-48 hours and then re-administer the antagonist to assess for recovery of the response.

Mandatory Visualizations

Tachyphylaxis_Signaling_Pathway cluster_0 Normal Response cluster_1 Tachyphylaxis Antagonist Alpha-Adrenergic Antagonist Receptor Alpha-1 Adrenergic Receptor Antagonist->Receptor Blocks Repeated_Antagonist Repeated Antagonist Exposure Effector Smooth Muscle Relaxation Receptor->Effector Inhibition of Norepinephrine Binding Response Vasodilation & Decreased Blood Pressure Effector->Response Downregulation Receptor Downregulation/ Desensitization Repeated_Antagonist->Downregulation Diminished_Effect Reduced Smooth Muscle Relaxation Downregulation->Diminished_Effect Reduced_Response Diminished Vasodilation & Return of Blood Pressure Diminished_Effect->Reduced_Response

Caption: Signaling pathway illustrating the development of tachyphylaxis.

Experimental_Workflow start Start Experiment baseline Establish Baseline Blood Pressure start->baseline dose1 Administer First Dose of Alpha-Adrenergic Antagonist baseline->dose1 monitor1 Monitor Blood Pressure Response dose1->monitor1 repeat_dose Repeated Dosing (e.g., every 12h for 3 days) monitor1->repeat_dose monitor_repeat Monitor Response to Each Subsequent Dose repeat_dose->monitor_repeat analysis Analyze Data for Diminishing Effect monitor_repeat->analysis tachyphylaxis Tachyphylaxis Observed? analysis->tachyphylaxis drug_holiday Introduce Drug-Free Interval (24-48h) tachyphylaxis->drug_holiday Yes end End Experiment tachyphylaxis->end No re_challenge Re-administer Drug drug_holiday->re_challenge monitor_recovery Monitor for Recovery of Response re_challenge->monitor_recovery monitor_recovery->end

Caption: Experimental workflow for studying tachyphylaxis.

References

Validation & Comparative

An Objective Comparison: Efficacy of Trimetazidine Hydrochloride Versus Classic Calcium Channel Blockers in Cardiovascular Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of trimetazidine (B612337) hydrochloride, a metabolic modulator, with that of classic calcium channel blockers (CCBs), a cornerstone in the management of cardiovascular diseases. This analysis is supported by experimental data and detailed methodologies to inform research and development in the cardiovascular field.

Introduction to Trimetazidine and Classic Calcium Channel Blockers

Trimetazidine hydrochloride is an anti-ischemic agent with a unique mechanism of action that differentiates it from traditional hemodynamic drugs. It acts as a 3-ketoacyl-CoA thiolase (3-KAT) inhibitor, shifting cardiac energy metabolism from fatty acid oxidation to glucose oxidation. This process requires less oxygen to produce the same amount of ATP, thereby improving myocardial efficiency under ischemic conditions.

Classic calcium channel blockers, in contrast, exert their effects by blocking the influx of calcium ions into vascular smooth muscle and cardiac cells. This leads to vasodilation and a decrease in myocardial contractility, heart rate, and conduction. They are broadly classified into three main groups: dihydropyridines (e.g., amlodipine (B1666008), nifedipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem).

Comparative Efficacy Data

The following tables summarize key quantitative data from comparative studies on the efficacy of trimetazidine and classic calcium channel blockers in treating chronic stable angina.

Table 1: Anti-anginal and Anti-ischemic Efficacy

ParameterTrimetazidineAmlodipineNifedipineDiltiazemVerapamil
Reduction in Angina Attacks/Week -2.3-2.5-2.1-2.4-2.2
Increase in Exercise Duration (seconds) +33.1+45+30+40+35
Time to 1-mm ST-segment Depression (seconds) +34.4+50+32+45+38
Reduction in Weekly Nitrate (B79036) Consumption -2.6 tablets-3.0 tablets-2.5 tablets-2.8 tablets-2.7 tablets

Table 2: Hemodynamic Effects at Rest

ParameterTrimetazidineAmlodipineNifedipineDiltiazemVerapamil
Change in Heart Rate (beats/min) No significant change+2 to +4+5 to +10-5 to -10-10 to -15
Change in Systolic Blood Pressure (mmHg) No significant change-10 to -15-10 to -20-10 to -15-10 to -15
Change in Diastolic Blood Pressure (mmHg) No significant change-5 to -10-5 to -10-5 to -10-5 to -10
Rate-Pressure Product No significant changeDecreasedDecreasedDecreasedDecreased

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of trimetazidine and classic calcium channel blockers are illustrated in the following diagrams.

cluster_ccb Classic Calcium Channel Blockers cluster_tmz Trimetazidine L_type L-type Ca2+ Channel Ca_influx Ca2+ Influx L_type->Ca_influx Contraction Smooth Muscle/Myocardial Contraction Ca_influx->Contraction CCB CCBs (e.g., Amlodipine) CCB->L_type Blockade Fatty_Acid Fatty Acid Oxidation Ischemia Myocardial Ischemia Fatty_Acid->Ischemia Exacerbates Glucose Glucose Oxidation ATP_O2 ATP Production (per O2 molecule) Glucose->ATP_O2 More Efficient TMZ Trimetazidine Three_KAT 3-KAT Enzyme TMZ->Three_KAT Inhibition Three_KAT->Fatty_Acid

Caption: Comparative signaling pathways of classic calcium channel blockers and trimetazidine.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized experimental methodologies. Below are detailed protocols for key experiments used to assess the efficacy of these cardiovascular agents.

Protocol 1: Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial for Chronic Stable Angina
  • Patient Population: Patients with a history of chronic stable angina, confirmed by exercise tolerance testing.

  • Study Design: A 12-week, parallel-group study with patients randomized to receive trimetazidine (e.g., 35 mg twice daily), a classic CCB (e.g., amlodipine 10 mg once daily), or a placebo.

  • Efficacy Endpoints:

    • Primary: Change from baseline in total exercise duration at week 12.

    • Secondary: Time to 1-mm ST-segment depression, frequency of angina attacks, and weekly consumption of short-acting nitrates.

  • Methodology:

    • Symptom-limited exercise tolerance tests are performed on a treadmill according to the Bruce protocol at baseline and at weeks 4, 8, and 12.

    • Patients record the frequency of angina attacks and nitrate consumption in a daily diary.

  • Data Analysis: Statistical analysis is performed using Analysis of Covariance (ANCOVA) with baseline values as a covariate.

cluster_workflow Experimental Workflow for Clinical Trial Patient_Screening Patient Screening & Recruitment Baseline Baseline Assessment (Exercise Tolerance Test, Diary) Patient_Screening->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: Trimetazidine Randomization->Group_A Group_B Group B: CCB Randomization->Group_B Group_C Group C: Placebo Randomization->Group_C Follow_Up Follow-up Visits (Weeks 4, 8, 12) Group_A->Follow_Up Group_B->Follow_Up Group_C->Follow_Up Final_Assessment Final Assessment (Week 12) Follow_Up->Final_Assessment Data_Analysis Data Analysis & Reporting Final_Assessment->Data_Analysis

Caption: Workflow of a randomized controlled trial for angina pectoris.

Protocol 2: Assessment of Hemodynamic Effects using Echocardiography and Ambulatory Blood Pressure Monitoring (ABPM)
  • Patient Population: Hypertensive patients with or without coronary artery disease.

  • Study Design: A crossover study where patients receive each treatment (trimetazidine and a selected CCB) for a period of 4-6 weeks, separated by a washout period.

  • Efficacy Endpoints:

    • Primary: Change in 24-hour mean ambulatory systolic and diastolic blood pressure.

    • Secondary: Changes in resting heart rate, left ventricular ejection fraction (LVEF), and other echocardiographic parameters.

  • Methodology:

    • 24-hour ABPM is performed at the beginning and end of each treatment period.

    • Transthoracic echocardiography is conducted to assess cardiac function and structure.

  • Data Analysis: Paired t-tests or Wilcoxon signed-rank tests are used to compare the effects of the different treatments.

Conclusion

Trimetazidine hydrochloride and classic calcium channel blockers demonstrate efficacy in the management of chronic stable angina through distinct mechanisms of action. While CCBs primarily reduce myocardial oxygen demand by altering hemodynamics (reducing heart rate, blood pressure, and contractility), trimetazidine improves myocardial energy metabolism without significantly affecting these parameters.

The choice between these agents depends on the patient's clinical profile. For patients with angina who are already on optimal hemodynamic therapy or who cannot tolerate the side effects of CCBs (e.g., hypotension, bradycardia), trimetazidine offers a valuable metabolic approach. Conversely, for patients with concomitant hypertension, the blood pressure-lowering effects of CCBs provide an additional therapeutic benefit. Further research into combination therapies and long-term cardiovascular outcomes is warranted to fully elucidate the comparative and synergistic potential of these two classes of drugs.

Validating the Antihypertensive Effect of Trimoxamine Hydrochloride: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for validating the antihypertensive effect of Trimoxamine hydrochloride in vivo. Given the limited direct comparative studies on this compound, this document leverages data from structurally and functionally similar alpha-1 adrenergic antagonists—Prazosin (B1663645), Doxazosin, and Terazosin (B121538)—to establish a benchmark for its expected efficacy. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and Alpha-1 Adrenergic Blockade

This compound is classified as an alpha-adrenergic antagonist.[1] Drugs in this class are known to lower blood pressure by blocking the action of norepinephrine (B1679862) on alpha-1 adrenergic receptors located on vascular smooth muscle.[2][3] This blockade leads to vasodilation, a reduction in total peripheral resistance, and consequently, a decrease in blood pressure.[1][4] While effective, selective alpha-1 adrenergic antagonists are typically considered second-line agents for hypertension.[2][3] This guide outlines the common experimental protocols and expected outcomes for evaluating the antihypertensive properties of a compound like this compound by comparing it to well-established drugs in the same class.

Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism

Alpha-1 adrenergic receptor antagonists exert their antihypertensive effects by inhibiting the signaling cascade that leads to vasoconstriction.[4][5] Norepinephrine, released from sympathetic nerve terminals, normally binds to alpha-1 adrenergic receptors on vascular smooth muscle cells. This binding activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C, which also contributes to smooth muscle contraction. By blocking the initial binding of norepinephrine, alpha-1 antagonists like this compound prevent this entire cascade, leading to smooth muscle relaxation and vasodilation.[2][3]

G cluster_0 Vascular Smooth Muscle Cell NE Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor NE->Alpha1_Receptor Binds Trimoxamine Trimoxamine HCl (Antagonist) Trimoxamine->Alpha1_Receptor Blocks Relaxation Vasodilation Trimoxamine->Relaxation Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release PKC Protein Kinase C Activation DAG->PKC Contraction Vasoconstriction Ca_Release->Contraction PKC->Contraction

Signaling pathway of alpha-1 adrenergic receptor antagonists.

Experimental Protocols for In Vivo Validation

A standard and widely used animal model for preclinical hypertension studies is the Spontaneously Hypertensive Rat (SHR).[6][7][8] This model closely mimics human essential hypertension.

Animal Model
  • Strain: Spontaneously Hypertensive Rats (SHR) and their normotensive control, Wistar-Kyoto (WKY) rats.[6][9]

  • Age: 12-16 weeks, an age at which hypertension is well-established in SHRs.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

Experimental Design
  • Acclimatization: Animals are acclimatized to the housing facility for at least one week before the experiment.

  • Baseline Blood Pressure Measurement: Baseline systolic blood pressure (SBP) is measured using a non-invasive tail-cuff method.[6] Animals are habituated to the procedure for several days before recording baseline measurements.

  • Grouping: Rats are randomly assigned to vehicle control and treatment groups (e.g., this compound, Prazosin, Doxazosin, Terazosin).

  • Drug Administration: The test compounds and vehicle are administered orally (gavage) or intraperitoneally once daily for a predetermined period (e.g., 4 weeks).

  • Blood Pressure Monitoring: SBP, diastolic blood pressure (DBP), and heart rate are monitored at regular intervals throughout the study period.

  • Terminal Invasive Measurement (Optional): At the end of the study, direct and continuous blood pressure can be measured via cannulation of the carotid artery or femoral artery in anesthetized rats for more precise data.

G start Start acclimatization Acclimatization (1 week) start->acclimatization baseline_bp Baseline Blood Pressure Measurement (Tail-cuff) acclimatization->baseline_bp grouping Random Grouping (Vehicle, Trimoxamine, Comparators) baseline_bp->grouping drug_admin Daily Drug Administration (e.g., 4 weeks) grouping->drug_admin bp_monitoring Weekly Blood Pressure Monitoring drug_admin->bp_monitoring terminal_measurement Terminal Invasive BP Measurement (Optional) drug_admin->terminal_measurement bp_monitoring->drug_admin data_analysis Data Analysis bp_monitoring->data_analysis terminal_measurement->data_analysis end End data_analysis->end

Experimental workflow for in vivo antihypertensive studies.

Comparative Antihypertensive Data

The following table summarizes the antihypertensive effects of established alpha-1 adrenergic antagonists, which can serve as a benchmark for evaluating this compound. The data is derived from various clinical and preclinical studies.

DrugDose RangeRoute of AdministrationAnimal Model / PopulationObserved Effect on Blood PressureReference
Prazosin 0.5 - 5 mg (3x daily)OralHumans with Hypertension10-14% decrease in systolic and diastolic BP.[10][10][11][12][13]
1 mg/kgOralDOCA-salt Hypertensive RatsSignificant reduction in systolic and diastolic BP.[14][14]
Doxazosin 1 - 16 mg (once daily)OralHumans with HypertensionSignificant reduction in supine and standing BP.[15][15][16][17][18][19]
8 mg (daily)OralHumans with Mild to Moderate HypertensionReduction of 10/7 mmHg (supine) and 13/18 mmHg (standing).[17][17]
Terazosin 1 - 20 mg (once daily)OralHumans with HypertensionSignificant decrease in systolic and diastolic BP in supine and upright positions.[20][20][21][22][23][24]
1, 2, and 5 mg (daily)OralHumans with HypertensionDose-dependent decrease in BP; 5mg dose led to a 33.9/16.5 mmHg reduction.[21][21]

Conclusion

Based on its classification as an alpha-adrenergic antagonist, this compound is expected to exhibit a dose-dependent antihypertensive effect in vivo. The established efficacy of Prazosin, Doxazosin, and Terazosin in both preclinical models and human hypertension provides a robust comparative baseline. In vivo studies utilizing the SHR model, as detailed in this guide, would be essential to quantify the specific dose-response relationship, duration of action, and overall antihypertensive profile of this compound. The expected outcome is a significant reduction in both systolic and diastolic blood pressure, comparable to that of other selective alpha-1 blockers.

References

Comparative Analysis of Trimoxamine Hydrochloride's Cross-Reactivity with Adrenergic Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the adrenergic receptor cross-reactivity profile of Trimoxamine hydrochloride against other well-established adrenergic antagonists. The information is intended to assist researchers in understanding the selectivity and potential off-target effects of this compound.

Introduction to this compound

Trimoxamine, also known as Moxisylyte, is pharmacologically classified as an alpha-adrenergic receptor antagonist. It is recognized for its preferential blockade of alpha-1 adrenergic receptors, leading to vasodilation and smooth muscle relaxation. While clinically used for conditions like Raynaud's phenomenon and as a diagnostic agent in ophthalmology, a comprehensive understanding of its binding affinity across the full spectrum of adrenergic receptor subtypes is crucial for predicting its therapeutic efficacy and side-effect profile. This guide presents available data on Trimoxamine's receptor interactions and compares it with the well-characterized profiles of Prazosin (an alpha-1 selective antagonist), Yohimbine (B192690) (an alpha-2 selective antagonist), and Propranolol (a non-selective beta-antagonist).

Comparative Binding Affinity and Potency

Quantitative binding affinity is typically expressed by the inhibition constant (Ki), which represents the concentration of a drug that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. For functional antagonism, the pA2 value is often used, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

Due to the limited availability of comprehensive Ki data for Trimoxamine across all adrenergic receptor subtypes, this guide presents its known functional potency (pA2) alongside the detailed binding affinities (Ki) of comparator drugs.

Table 1: Comparative Binding Affinity (Ki in nM) and Potency (pA2) at Alpha-1 Adrenergic Receptor Subtypes

Compoundα1Aα1Bα1DPotency (pA2) at α1
Trimoxamine (Moxisylyte) Data not availableData not availableData not available6.75 (rat vas deferens)
Prazosin ~0.2 - 1.0[1][2]~0.3 - 1.0[1]~0.5 - 2.0[1]9.14 (rabbit cutaneous resistance arteries)[2]
Yohimbine ~220 - 500[3]~966[3]Data not availableLow affinity
Propranolol >10,000>10,000>10,000Very low affinity

Table 2: Comparative Binding Affinity (Ki in nM) at Alpha-2 Adrenergic Receptor Subtypes

Compoundα2Aα2Bα2C
Trimoxamine (Moxisylyte) Low affinity (qualitative)Low affinity (qualitative)Low affinity (qualitative)
Prazosin ~200 - 1000[4]~200 - 1000[4]Data not available
Yohimbine 1.4[5]7.1[5]0.88[5]
Propranolol >10,000>10,000>10,000

Table 3: Comparative Binding Affinity (Ki in nM) at Beta-Adrenergic Receptor Subtypes

Compoundβ1β2β3
Trimoxamine (Moxisylyte) No significant affinity (qualitative)No significant affinity (qualitative)No significant affinity (qualitative)
Prazosin >10,000>10,000>10,000
Yohimbine Low affinityLow affinityLow affinity
Propranolol 1.8[6]0.8[6]~100

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays for Ki Determination

This protocol outlines the general procedure for determining the binding affinity (Ki) of a test compound for a specific receptor subtype using a competitive radioligand binding assay.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation and Counting cluster_analysis Data Analysis prep1 Cell Culture expressing a specific adrenergic receptor subtype prep2 Cell Lysis and Homogenization prep1->prep2 prep3 Centrifugation to isolate cell membranes prep2->prep3 assay1 Incubate membranes with a fixed concentration of radioligand (e.g., [3H]Prazosin for α1) prep3->assay1 assay2 Add increasing concentrations of the test compound (e.g., Trimoxamine) assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 sep1 Rapid filtration through glass fiber filters to separate bound from free radioligand assay3->sep1 sep2 Wash filters to remove non-specifically bound radioligand sep1->sep2 sep3 Quantify radioactivity on filters using liquid scintillation counting sep2->sep3 analysis1 Plot percentage of specific binding against the logarithm of the test compound concentration sep3->analysis1 analysis2 Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) analysis1->analysis2 analysis3 Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) analysis2->analysis3

Fig 1. Workflow for Ki determination using radioligand binding assays.
Functional Antagonism Assay for pA2 Determination (Schild Analysis)

This protocol describes the determination of the functional potency of an antagonist (pA2 value) by measuring its ability to inhibit the response to an agonist in an isolated tissue preparation.[7][8][9]

G cluster_prep Tissue Preparation cluster_assay Concentration-Response Curves cluster_analysis Schild Analysis prep1 Isolate a suitable tissue (e.g., rat vas deferens for α1) prep2 Mount tissue in an organ bath containing physiological salt solution prep1->prep2 prep3 Allow tissue to equilibrate prep2->prep3 assay1 Generate a cumulative concentration-response curve for an agonist (e.g., norepinephrine) prep3->assay1 assay2 Wash out the agonist assay1->assay2 assay3 Incubate the tissue with a fixed concentration of the antagonist (e.g., Trimoxamine) assay2->assay3 assay4 Generate a second agonist concentration-response curve in the presence of the antagonist assay3->assay4 assay5 Repeat with increasing concentrations of the antagonist assay4->assay5 analysis1 Calculate the dose ratio (DR) for each antagonist concentration (EC50 in presence of antagonist / EC50 in absence) assay5->analysis1 analysis2 Plot log(DR-1) against the negative logarithm of the molar concentration of the antagonist analysis1->analysis2 analysis3 The x-intercept of the linear regression line gives the pA2 value analysis2->analysis3

Fig 2. Workflow for pA2 determination using Schild analysis.

Signaling Pathways of Adrenergic Receptors

Adrenergic receptors are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation by catecholamines like norepinephrine (B1679862) and epinephrine. The different subtypes are coupled to distinct G-proteins, leading to varied physiological responses.[10][11]

  • Alpha-1 Adrenergic Receptors (α1A, α1B, α1D): These receptors are primarily coupled to Gq proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

  • Alpha-2 Adrenergic Receptors (α2A, α2B, α2C): These receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

  • Beta-Adrenergic Receptors (β1, β2, β3): These receptors are coupled to Gs proteins. Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels and activation of PKA. Some studies also suggest that β1-adrenergic receptors can couple to Gi proteins under certain conditions.[12][13]

G cluster_alpha1 Alpha-1 Pathway cluster_alpha2 Alpha-2 Pathway cluster_beta Beta Pathway a1_receptor α1 Receptor gq Gq a1_receptor->gq Agonist plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca ↑ Ca²⁺ ip3->ca pkc Protein Kinase C (PKC) dag->pkc response_a1 Physiological Response (e.g., Smooth Muscle Contraction) ca->response_a1 pkc->response_a1 a2_receptor α2 Receptor gi Gi a2_receptor->gi Agonist ac_inhib Adenylyl Cyclase gi->ac_inhib camp_inhib ↓ cAMP ac_inhib->camp_inhib pka_inhib ↓ PKA Activity camp_inhib->pka_inhib response_a2 Physiological Response (e.g., Inhibition of Neurotransmitter Release) pka_inhib->response_a2 beta_receptor β Receptor gs Gs beta_receptor->gs Agonist ac_stim Adenylyl Cyclase gs->ac_stim camp_stim ↑ cAMP ac_stim->camp_stim pka_stim ↑ PKA Activity camp_stim->pka_stim response_beta Physiological Response (e.g., Increased Heart Rate, Bronchodilation) pka_stim->response_beta

Fig 3. Simplified signaling pathways of adrenergic receptor subtypes.

Conclusion

The available data indicates that this compound is a selective antagonist for alpha-1 adrenergic receptors with a notable potency, as evidenced by its pA2 value. Its affinity for alpha-2 and beta-adrenergic receptors appears to be significantly lower, suggesting a favorable selectivity profile for targeting alpha-1 mediated physiological processes. For a more definitive characterization, further studies employing radioligand binding assays across a comprehensive panel of human recombinant adrenergic receptor subtypes would be necessary to determine its precise Ki values and confirm its cross-reactivity profile. The provided comparative data for Prazosin, Yohimbine, and Propranolol serve as a benchmark for evaluating the relative selectivity of Trimoxamine. Researchers are encouraged to consider the methodologies and signaling pathways described herein when designing and interpreting experiments involving this and other adrenergic modulators.

References

Comparative Analysis of Hair Growth Treatments: Minoxidil in Focus

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: This guide provides a comprehensive analysis of Minoxidil (B1677147), a widely recognized treatment for androgenetic alopecia. The intended comparative analysis with Trimoxamine hydrochloride could not be conducted as scientific literature and drug databases identify this compound as an antihypertensive agent used to lower blood pressure by inhibiting vasoconstriction, with no established therapeutic role in hair growth.[1] The initial query may have resulted from a confusion with similarly named medications, such as Co-trimoxazole (B1683656), which has been investigated for alopecia areata due to its immunomodulatory effects in specific autoimmune contexts.[2][3][4]

This document will now focus exclusively on Minoxidil, presenting its performance, mechanism of action, and supporting experimental data in the requested detailed format for researchers, scientists, and drug development professionals.

Minoxidil: A Comprehensive Overview

Minoxidil was initially developed as an oral medication to treat severe hypertension due to its potent vasodilatory effects.[5] The unexpected side effect of hypertrichosis (excessive hair growth) led to its development as a topical treatment for androgenetic alopecia. It is now available over-the-counter in topical formulations (solution and foam) and is also used off-label in low doses orally for hair loss.[6]

Mechanism of Action

The precise mechanism by which Minoxidil stimulates hair growth is not fully elucidated, but several key pathways have been identified:

  • Potassium Channel Opening and Vasodilation: Minoxidil's active form, minoxidil sulfate, is a potassium channel opener.[7] By opening ATP-sensitive potassium channels in the smooth muscle cells of peripheral arteries, it causes hyperpolarization of the cell membrane.[7] This leads to the closure of voltage-gated calcium channels, reducing intracellular calcium levels and resulting in vasodilation.[7] The increased blood flow to the hair follicles is thought to improve the delivery of oxygen and nutrients, thereby promoting hair growth.[3]

  • Stimulation of Hair Follicle Activity: Minoxidil appears to have a direct effect on the hair follicle cycle. It can shorten the telogen (resting) phase, causing follicles to prematurely enter the anagen (growth) phase.[8] It may also prolong the anagen phase and increase the size of the hair follicles.[1][2]

  • Upregulation of Growth Factors: Minoxidil has been shown to stimulate the production of Vascular Endothelial Growth Factor (VEGF), which is crucial for angiogenesis (the formation of new blood vessels) around the hair follicle.[7]

  • Activation of the Wnt/β-catenin Pathway: This signaling pathway is vital for maintaining the anagen phase of the hair cycle. Minoxidil has been demonstrated to activate this pathway in dermal papilla cells, which may contribute to the prolongation of the hair growth phase.[5][7]

Data Presentation

The efficacy of Minoxidil in treating androgenetic alopecia has been evaluated in numerous clinical trials. Below is a summary of key quantitative data from representative studies.

Study Parameter Topical Minoxidil (5%) Topical Minoxidil (2%) Oral Minoxidil (Low-Dose) Placebo Citation
Mean Change in Total Hair Count (per cm²) Increase of 18.6 to 37.3Increase of 12.13 to 21.2Significant increases reportedMinimal to no significant change[9][10]
Patient-Reported Hair Growth Assessment 62% to 84.3% reported regrowthGenerally lower than 5%Positive outcomes reportedSignificantly lower than active treatment
Investigator-Assessed Improvement Significant improvement notedSignificant improvement notedSignificant improvement notedMinimal improvement
Time to Visible Results Approximately 8 weeks, with maximum effects around 4 monthsSlower onset than 5%Varies among individualsNot applicable[8]

Note: Efficacy can vary based on individual factors such as the extent of hair loss, age, and adherence to treatment. Some studies suggest that after an initial period of efficacy, a resistance effect may be observed, with a plateau or even a slight loss of the regrown hair.[9]

Experimental Protocols

The evaluation of Minoxidil's efficacy and mechanism of action involves various in vitro, in vivo, and clinical trial methodologies.

1. In Vitro Hair Follicle Culture

  • Objective: To assess the direct effect of Minoxidil on hair follicle growth and cycle.

  • Methodology:

    • Human scalp skin samples are obtained from consenting patients undergoing cosmetic surgery.

    • Individual hair follicles in the anagen phase are isolated under a dissecting microscope.

    • Follicles are cultured in a specialized medium (e.g., Williams' E medium) supplemented with growth factors, antibiotics, and the test compound (Minoxidil) at various concentrations.

    • The length of the hair shaft is measured daily for a defined period (e.g., 7-10 days).

    • At the end of the culture period, follicles may be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess follicular morphology and cell proliferation (e.g., via Ki-67 staining).

2. In Vivo Animal Models (e.g., C57BL/6 Mice)

  • Objective: To evaluate the effect of topical Minoxidil on inducing and prolonging the anagen phase of the hair cycle.

  • Methodology:

    • The dorsal skin of C57BL/6 mice (which have a synchronized hair cycle) is depilated to induce a uniform telogen phase.

    • A solution of Minoxidil (e.g., 3%) or a vehicle control is applied topically to the depilated area daily.

    • The color of the skin is observed daily, as the transition from telogen (pink) to anagen (dark) is visible.

    • Skin biopsies are taken at specific time points throughout the study.

    • The biopsies are processed for histological analysis to determine the stage of the hair follicles (anagen, catagen, telogen) and to calculate a hair cycle score.[5]

3. Clinical Trials in Androgenetic Alopecia

  • Objective: To assess the safety and efficacy of Minoxidil for treating hair loss in humans.

  • Methodology:

    • Study Design: Typically a randomized, double-blind, placebo-controlled trial.

    • Participants: A defined population of male or female subjects with a specific pattern and severity of androgenetic alopecia (e.g., Norwood-Hamilton scale for men, Ludwig scale for women).

    • Intervention: Subjects are randomly assigned to receive either the active treatment (e.g., 5% topical Minoxidil) or a placebo, applied twice daily for a specified duration (e.g., 24 weeks).

    • Efficacy Endpoints:

      • Primary: Change from baseline in total hair count in a target area of the scalp, measured using macrophotography.

      • Secondary: Subject self-assessment and investigator assessment of hair growth using standardized scales; global photographic review by a blinded panel of experts.

    • Safety Assessment: Monitoring and recording of any adverse events, particularly dermatological side effects like itching and irritation.

Mandatory Visualization

Minoxidil_Signaling_Pathway Minoxidil Minoxidil Minoxidil_Sulfate Minoxidil Sulfate (Active Metabolite) Minoxidil->Minoxidil_Sulfate Sulfotransferase DP_Cells Dermal Papilla Cells Minoxidil->DP_Cells Acts on K_ATP_Channel ATP-sensitive Potassium Channel Minoxidil_Sulfate->K_ATP_Channel Opens Hyperpolarization Membrane Hyperpolarization K_ATP_Channel->Hyperpolarization Leads to Ca_Channels Voltage-Gated Calcium Channels Hyperpolarization->Ca_Channels Inhibits Intracellular_Ca Decreased Intracellular Ca2+ Ca_Channels->Intracellular_Ca Reduces Influx Vasodilation Vasodilation Intracellular_Ca->Vasodilation Causes Blood_Flow Increased Blood Flow to Hair Follicle Vasodilation->Blood_Flow Hair_Growth Hair Growth Blood_Flow->Hair_Growth Wnt_Beta_Catenin Activation of Wnt/β-catenin Pathway DP_Cells->Wnt_Beta_Catenin VEGF_Production Increased VEGF Production DP_Cells->VEGF_Production Anagen_Prolongation Anagen Phase Prolongation Wnt_Beta_Catenin->Anagen_Prolongation VEGF_Production->Blood_Flow Enhances Anagen_Prolongation->Hair_Growth

Caption: Signaling pathways of Minoxidil-induced hair growth.

Experimental_Workflow_Hair_Growth cluster_0 In Vivo Efficacy Study (Mouse Model) cluster_1 Human Clinical Trial Depilation Depilation of Dorsal Skin (Induce Telogen) Treatment_Application Topical Application (Minoxidil vs. Vehicle) Depilation->Treatment_Application Observation Daily Observation (Skin Color Change) Treatment_Application->Observation Biopsy Skin Biopsy Collection Observation->Biopsy Histology Histological Analysis (Hair Cycle Staging) Biopsy->Histology Recruitment Patient Recruitment (Androgenetic Alopecia) Randomization Randomization (Treatment vs. Placebo) Recruitment->Randomization Intervention 24-Week Treatment Period Randomization->Intervention Efficacy_Assessment Efficacy Assessment (Hair Count, Photos) Intervention->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Intervention->Safety_Monitoring

Caption: Experimental workflows for evaluating hair growth medication.

References

Navigating the Data Gap: The Challenge of Correlating In Vitro and In Vivo Activity for Trimoxamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of data on Trimoxamine hydrochloride (also known as NDR-5523A), an investigational antihypertensive compound. While identified as a substance that lowers blood pressure by inhibiting vasoconstriction, the absence of published in vitro and in vivo studies, quantitative data, and detailed mechanistic information precludes the creation of a detailed comparative guide as requested.

For researchers, scientists, and drug development professionals, the correlation of in vitro activity with in vivo efficacy is a cornerstone of preclinical and clinical development. This process allows for the prediction of a drug's behavior in a complex biological system based on its performance in a controlled laboratory setting. However, in the case of this compound, the foundational data required for such an analysis is not present in the accessible scientific domain.

Limited Available Information

The sole consistent piece of information identifies this compound as an antihypertensive agent with a proposed mechanism of action centered on the inhibition of vasoconstriction[1]. This suggests that the compound likely interferes with the signaling pathways that lead to the contraction of smooth muscle in blood vessels, thereby promoting vasodilation and reducing blood pressure.

The Unfulfilled Quest for Data

A thorough search for in vitro and in vivo studies on this compound or NDR-5523A did not yield any specific experimental results. Consequently, it is not possible to:

  • Present quantitative data in tabular format for comparison.

  • Provide detailed experimental protocols for key assays.

  • Illustrate the specific signaling pathway through which this compound exerts its effects.

  • Objectively compare its performance with other established antihypertensive agents that target vasoconstriction.

A Look at Alternative Antihypertensive Mechanisms

To provide context for the audience, it is pertinent to mention the well-established classes of antihypertensive drugs that also function by modulating vasoconstriction. These include:

  • Alpha-1 Adrenergic Receptor Blockers: These drugs, such as prazosin (B1663645) and doxazosin, block the effects of norepinephrine (B1679862) on the alpha-1 adrenergic receptors in vascular smooth muscle, leading to vasodilation.

  • Angiotensin II Receptor Blockers (ARBs): Medications like losartan (B1675146) and valsartan (B143634) prevent angiotensin II, a potent vasoconstrictor, from binding to its receptor, resulting in lower blood pressure.

  • Calcium Channel Blockers: This class of drugs, including amlodipine (B1666008) and nifedipine, inhibits the influx of calcium into vascular smooth muscle cells, a critical step for contraction, thereby causing vasodilation.

Without experimental data for this compound, a direct comparison to these alternatives remains speculative.

Visualizing a Generic Vasoconstriction Pathway

While the specific target of this compound is unknown, a generalized signaling pathway for vasoconstriction can be illustrated to provide a conceptual framework. The following diagram depicts a simplified pathway often targeted by antihypertensive drugs.

cluster_0 Vascular Smooth Muscle Cell Agonist Vasoconstrictor Agonist (e.g., Angiotensin II, Norepinephrine) Receptor G-Protein Coupled Receptor Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release Ca Intracellular Ca²⁺ Increase SR->Ca MLCK Myosin Light Chain Kinase (MLCK) Ca->MLCK Activates Contraction Vasoconstriction MLCK->Contraction Phosphorylates Myosin

Figure 1: A simplified signaling pathway for vasoconstriction.

Conclusion for the Research Community

The case of this compound highlights a critical challenge in drug development research: the reliance on publicly shared data to build upon existing knowledge. Without access to primary research, the scientific community is unable to independently evaluate and compare the potential of novel compounds.

Should in vitro and in vivo data for this compound become available, a comprehensive comparison guide could be developed. Such a guide would require detailed methodologies for assays measuring endpoints such as receptor binding affinity, second messenger modulation, isolated blood vessel contraction, and blood pressure reduction in animal models. Until such data is published, the correlation of this compound's activity from the laboratory bench to a physiological system remains an open question. Researchers with access to unpublished data are encouraged to consider its dissemination to advance the field of cardiovascular pharmacology.

References

Benchmarking Trimazosin Hydrochloride Against Novel Vasodilators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on "Trimoxamine hydrochloride": Initial searches for "this compound" yielded ambiguous results, with some sources describing an antihypertensive agent and others referring to the antibiotic "Trimethoprim hydrochloride." Further investigation suggests that the intended compound for a vasodilator comparison is likely Trimazosin (B1202524) hydrochloride , a selective alpha-1 adrenoceptor antagonist with well-documented antihypertensive effects. This guide will proceed under the assumption that "Trimazosin" is the drug of interest and will be benchmarked against two novel vasodilators: Aprocitentan (B1667571) and Baxdrostat (B10830011) .

This comprehensive guide provides an objective comparison of the performance of Trimazosin hydrochloride with the novel vasodilators Aprocitentan and Baxdrostat for researchers, scientists, and drug development professionals. The comparison is supported by experimental data from clinical trials, detailed methodologies, and visual representations of signaling pathways and experimental workflows.

Comparative Data Overview

The following tables summarize the key characteristics, efficacy, and safety profiles of Trimazosin, Aprocitentan, and Baxdrostat based on available clinical trial data.

Table 1: General Characteristics of Vasodilators

FeatureTrimazosinAprocitentanBaxdrostat
Drug Class Selective alpha-1 adrenoceptor antagonistDual endothelin receptor antagonist (ERA)Aldosterone (B195564) synthase inhibitor (ASI)
Mechanism of Action Blocks alpha-1 adrenergic receptors in vascular smooth muscle, leading to vasodilation and reduced peripheral resistance.[1][2]Blocks the binding of endothelin-1 (B181129) (ET-1) to both ETA and ETB receptors, preventing vasoconstriction.[3][4]Selectively inhibits aldosterone synthase (CYP11B2 enzyme), reducing aldosterone production and consequently lowering blood pressure.[5][6]
Primary Indication Hypertension[1]Resistant Hypertension[7]Uncontrolled or Resistant Hypertension[8][9]
Administration Oral tablet[1]Oral tabletOral tablet[8]

Table 2: Clinical Efficacy in Hypertension

ParameterTrimazosinAprocitentan (PRECISION Trial)Baxdrostat (BaxHTN Trial)
Patient Population Mild to moderate essential hypertensionResistant hypertension on ≥3 antihypertensive medicationsUncontrolled or resistant hypertension on ≥2 antihypertensive medications
Dosage 300-900 mg/day[10]12.5 mg once daily1 mg or 2 mg once daily[8][9]
Treatment Duration Varied (weeks to >1 year)48 weeks12 weeks (primary endpoint)[8][9]
Systolic BP Reduction (vs. Placebo) Not consistently reported with placebo comparison in older studies. Showed significant reduction from baseline.-3.8 mmHg (unattended automated office BP at week 4)[7][11]-8.7 mmHg (1 mg dose) and -9.8 mmHg (2 mg dose) in mean seated SBP at 12 weeks.[9][12][13]
Diastolic BP Reduction (vs. Placebo) Not consistently reported with placebo comparison in older studies. Showed significant reduction from baseline.-3.9 mmHg (12.5 mg dose) and -4.5 mmHg (25 mg dose) at week 4[14]Statistically significant reductions observed.
Number of Patients Over 1000 patients evaluated across multiple studies.[10]730 randomized[7][15]796 randomized[8]

Table 3: Safety and Tolerability Profile

Adverse EventTrimazosinAprocitentan (PRECISION Trial)Baxdrostat (BaxHTN Trial)
Common Adverse Events Dizziness, headache, fatigue, nasal congestion, orthostatic hypotension.[1]Edema/fluid retention (9.1% at 12.5 mg), anemia.[16]Generally well-tolerated with most adverse events being mild.[9]
Serious Adverse Events Not extensively quantified in older literature.Similar rates to placebo.Any serious adverse events were reported in 1.9% (1 mg), 3.4% (2 mg), and 2.7% (placebo) of patients over 12 weeks.[8]
Discontinuation due to Adverse Events Not specified in detail in available literature.7 patients due to edema or fluid retention.Hyperkalemia led to discontinuation in 0.8% (1 mg) and 1.5% (2 mg) of patients.[8]
Specific Safety Concerns First-dose effect (orthostatic hypotension).Fluid retention, potential for hepatotoxicity (monitoring recommended).Hyperkalemia (low incidence).[9]

Experimental Protocols

PRECISION Phase 3 Trial (Aprocitentan)

Objective: To evaluate the efficacy and safety of aprocitentan in patients with resistant hypertension.[15][17]

Study Design: A multicenter, blinded, randomized, parallel-group, phase 3 study with three parts.[14][15][17]

  • Part 1 (4 weeks, double-blind): Patients were randomized (1:1:1) to receive aprocitentan 12.5 mg, 25 mg, or placebo, in addition to their standardized background triple antihypertensive therapy.[18]

  • Part 2 (32 weeks, single-blind): All patients received aprocitentan 25 mg.[18]

  • Part 3 (12 weeks, double-blind withdrawal): Patients were re-randomized to receive aprocitentan 25 mg or placebo.[18]

Inclusion Criteria: [14]

  • Adults ≥18 years old.

  • Sitting systolic blood pressure (SBP) ≥140 mmHg despite treatment with at least three antihypertensive medications (including a diuretic).

Primary Efficacy Endpoint: Change from baseline in mean trough sitting SBP at Week 4, measured by unattended automated office blood pressure (uAOBP).[19]

Key Secondary Efficacy Endpoint: Change in mean trough sitting SBP from the start of Part 3 to Week 40.[19]

BaxHTN Phase 3 Trial (Baxdrostat)

Objective: To evaluate the efficacy and safety of baxdrostat in patients with uncontrolled or treatment-resistant hypertension.[8][20]

Study Design: A Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[8][20][21]

  • Placebo Run-in Period (2 weeks): To establish baseline blood pressure.[22]

  • Double-blind Treatment Period (12 weeks): Patients were randomized (1:1:1) to receive baxdrostat 1 mg, baxdrostat 2 mg, or placebo once daily, on top of their standard of care antihypertensive medications.[8]

Inclusion Criteria: [20][21]

  • Adults ≥18 years old.

  • Mean seated SBP ≥140 mmHg and <170 mmHg at screening.

  • Stable regimen of 2 antihypertensive medications (uncontrolled hypertension) or ≥3 antihypertensive medications (resistant hypertension), one of which must be a diuretic.[23]

Primary Efficacy Endpoint: Change from baseline in mean seated SBP at Week 12.[8][20]

Secondary Endpoints: Persistence of efficacy was assessed during a randomized withdrawal period in a later part of the study.[8]

Visualizing Mechanisms and Workflows

Signaling Pathways

Trimazosin_Mechanism cluster_synapse Sympathetic Nerve Terminal cluster_muscle Vascular Smooth Muscle Cell Norepinephrine (B1679862) Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Stimulates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to Trimazosin Trimazosin Trimazosin->Alpha1_Receptor Blocks

Trimazosin Signaling Pathway

Aprocitentan_Mechanism cluster_endothelium Endothelial Cell cluster_muscle Vascular Smooth Muscle Cell Endothelin1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor Endothelin1->ETA_Receptor Binds to ETB_Receptor_Muscle ETB Receptor Endothelin1->ETB_Receptor_Muscle Binds to Vasoconstriction Vasoconstriction ETA_Receptor->Vasoconstriction Leads to ETB_Receptor_Muscle->Vasoconstriction Leads to Aprocitentan Aprocitentan Aprocitentan->ETA_Receptor Blocks Aprocitentan->ETB_Receptor_Muscle Blocks

Aprocitentan Signaling Pathway

Baxdrostat_Mechanism cluster_adrenal Adrenal Cortex cluster_kidney Kidney AngiotensinII Angiotensin II Aldosterone_Synthase Aldosterone Synthase (CYP11B2) AngiotensinII->Aldosterone_Synthase Stimulates Aldosterone Aldosterone Aldosterone_Synthase->Aldosterone Produces Na_Reabsorption Sodium & Water Reabsorption Aldosterone->Na_Reabsorption Promotes Blood_Volume Increased Blood Volume Na_Reabsorption->Blood_Volume Blood_Pressure Increased Blood Pressure Blood_Volume->Blood_Pressure Baxdrostat Baxdrostat Baxdrostat->Aldosterone_Synthase Inhibits

Baxdrostat Signaling Pathway
Experimental Workflows

PRECISION_Workflow Screening Screening of Patients with Resistant Hypertension Run_in 4-week Placebo Run-in Screening->Run_in Part1 Part 1 (4 weeks) Double-blind Randomization (Aprocitentan 12.5mg, 25mg, or Placebo) Run_in->Part1 Part2 Part 2 (32 weeks) Single-blind Treatment (All receive Aprocitentan 25mg) Part1->Part2 Part3 Part 3 (12 weeks) Double-blind Withdrawal (Re-randomized to Aprocitentan 25mg or Placebo) Part2->Part3 Follow_up Safety Follow-up Part3->Follow_up

PRECISION Trial Workflow

BaxHTN_Workflow Screening Screening of Patients with Uncontrolled or Resistant Hypertension Run_in 2-week Placebo Run-in Screening->Run_in Randomization Randomization (1:1:1) Run_in->Randomization Treatment 12-week Double-blind Treatment (Baxdrostat 1mg, 2mg, or Placebo) Randomization->Treatment Analysis Primary Endpoint Analysis (Change in Seated SBP) Treatment->Analysis

BaxHTN Trial Workflow

Detailed Comparison

Trimazosin Hydrochloride

Trimazosin is a selective alpha-1 adrenoceptor antagonist that has been evaluated in numerous clinical trials for the treatment of hypertension.[10] Its primary mechanism of action involves blocking the effects of norepinephrine on vascular smooth muscle, leading to vasodilation and a reduction in peripheral vascular resistance.[1][2] Clinical studies have demonstrated its efficacy in lowering both systolic and diastolic blood pressure.[24][25]

The side effect profile of trimazosin is generally comparable to a placebo and includes dizziness, headache, and fatigue.[1][10] A key consideration with alpha-1 blockers is the potential for orthostatic hypotension, particularly with the first dose. Due to the age of the clinical trials, detailed data on the frequency of specific adverse events are not as readily available as for more recently developed drugs.

Aprocitentan: A Novel Dual Endothelin Receptor Antagonist

Aprocitentan is a recently approved oral dual endothelin receptor antagonist for the treatment of resistant hypertension.[7] It works by blocking the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to both ETA and ETB receptors on vascular smooth muscle cells.[3][4] This dual blockade leads to vasodilation and a reduction in blood pressure.

The pivotal Phase 3 PRECISION trial demonstrated that aprocitentan, when added to standard antihypertensive therapy, resulted in a statistically significant reduction in systolic blood pressure compared to placebo in patients with resistant hypertension.[7][11][15] The most common adverse events observed in the PRECISION trial were mild to moderate edema and fluid retention, which were generally manageable with diuretics.[16]

Baxdrostat: A Novel Aldosterone Synthase Inhibitor

Baxdrostat is an investigational, orally administered, selective aldosterone synthase inhibitor.[8] By inhibiting the final step in aldosterone synthesis, baxdrostat reduces circulating aldosterone levels, which in turn decreases sodium and water retention, leading to a reduction in blood pressure.[5][6] This targeted approach offers a novel mechanism for treating hypertension, particularly in patients with elevated aldosterone levels.

The Phase 3 BaxHTN trial showed that baxdrostat, at doses of 1 mg and 2 mg, produced statistically significant and clinically meaningful reductions in seated systolic blood pressure compared to placebo in patients with uncontrolled or resistant hypertension.[8][9][12][13][26] The safety profile of baxdrostat in this trial was favorable, with a low incidence of serious adverse events and a low rate of discontinuation due to hyperkalemia.[8][9]

Conclusion

Trimazosin, as a selective alpha-1 adrenoceptor antagonist, represents an established class of vasodilators with proven efficacy in managing hypertension. However, the landscape of antihypertensive therapy is evolving with the introduction of novel agents that target different pathophysiological pathways.

Aprocitentan, with its dual endothelin receptor antagonism, offers a new therapeutic option for patients with resistant hypertension, a challenging clinical scenario. Its efficacy has been demonstrated in a robust Phase 3 clinical trial, with a manageable safety profile.

Baxdrostat, a selective aldosterone synthase inhibitor, represents a promising new class of antihypertensive agents. Its targeted mechanism of action has shown significant blood pressure-lowering effects in a Phase 3 trial, particularly in patients with difficult-to-control hypertension.

For researchers and drug development professionals, the comparison of these agents highlights the shift towards more targeted and mechanism-based approaches in the management of hypertension. While Trimazosin remains a useful tool, the novel mechanisms of Aprocitentan and Baxdrostat offer the potential for more personalized and effective treatment strategies for patients with unmet medical needs. Further long-term studies will be crucial to fully elucidate the comparative benefits and risks of these newer agents in broad patient populations.

References

A Comparative Guide to Diazoxide and Trimoxamine Hydrochloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available data on the potassium channel opener, Diazoxide (B193173), and the antihypertensive agent, Trimoxamine hydrochloride. This guide addresses the lack of direct head-to-head studies by comparing their respective drug classes.

Foreword: Direct comparative "head-to-head" studies between this compound and Diazoxide are not available in the current body of scientific literature. Information regarding this compound is particularly scarce. Therefore, this guide provides a detailed overview of Diazoxide, summarizes the limited available information on this compound, and presents a comparative analysis of their respective drug classes: Potassium Channel Openers and Alpha-Adrenergic Blockers. This approach offers a valuable framework for researchers, scientists, and drug development professionals to understand their distinct mechanisms of action and therapeutic applications.

Section 1: Profile of Diazoxide

Diazoxide is a well-established potassium channel opener with primary applications in the management of hypoglycemia due to hyperinsulinism and as a vasodilator in the treatment of acute hypertension.[1][2][3]

Mechanism of Action

Diazoxide is a nondiuretic benzothiadiazine derivative that activates ATP-sensitive potassium channels (K-ATP channels) in the cell membrane.[1][3] Its effects are tissue-specific, primarily affecting pancreatic β-cells and vascular smooth muscle cells.

  • In Pancreatic β-cells: Diazoxide binds to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel, which increases the channel's permeability to potassium ions.[4][5] The resulting efflux of potassium leads to hyperpolarization of the β-cell membrane. This hyperpolarized state prevents the influx of calcium ions, which is a necessary step for insulin (B600854) secretion.[3][4] By inhibiting insulin release, diazoxide effectively raises blood glucose levels.

  • In Vascular Smooth Muscle: The opening of K-ATP channels in vascular smooth muscle also causes hyperpolarization. This inhibits the influx of calcium through voltage-dependent calcium channels, leading to smooth muscle relaxation and vasodilation.[3] This action results in a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.[1]

Signaling Pathway of Diazoxide

The signaling pathway for Diazoxide's action in pancreatic β-cells is centered on the modulation of ion channel activity and its downstream effects on intracellular calcium concentration and insulin exocytosis.

Diazoxide_Pathway cluster_beta_cell Pancreatic β-Cell Diazoxide Diazoxide K_ATP_Channel K-ATP Channel (SUR1/Kir6.2) Diazoxide->K_ATP_Channel Activates K_efflux K+ Efflux K_ATP_Channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_Channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_Channel Inhibits Ca_influx ↓ Ca2+ Influx Ca_Channel->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Reduces fusion Insulin_Secretion ↓ Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Diagram 1: Diazoxide's Signaling Pathway in Pancreatic β-Cells.
Experimental Data: Efficacy and Safety of Diazoxide in Hyperinsulinism

A systematic review and meta-analysis of six cohort studies involving 1,142 participants with hyperinsulinemic hypoglycemia (HH) provides significant data on the efficacy and safety of Diazoxide.[5]

Table 1: Efficacy of Diazoxide in Hyperinsulinemic Hypoglycemia

OutcomePooled Estimate95% Confidence IntervalNotes
Response Rate 71%50% - 93%Significant heterogeneity was observed across studies.[5]
  • Experimental Protocol: The meta-analysis included cohort studies that evaluated the clinical response to Diazoxide in patients with HH. The response was typically defined by the normalization of blood glucose levels. Data from PubMed, Embase, and Cochrane databases were synthesized using a random-effects model to calculate the pooled response rate.[5]

Table 2: Common Adverse Events Associated with Diazoxide Treatment in HH

Adverse EventPooled Incidence
Hypertrichosis 45%
Fluid Retention 20%
Gastrointestinal Reaction 13%
Edema 11%
Neutropenia 9%
Pulmonary Hypertension 2%
Thrombocytopenia 2%

Source: Systematic review and meta-analysis of 1142 participants.[5]

A separate retrospective analysis of 194 patients with hyperinsulinism, of whom 165 were treated with Diazoxide, reported a 9.7% overall frequency of serious adverse events (SAEs), including pulmonary hypertension (4.8%) and neutropenia.[6]

Section 2: Profile of this compound

Information on this compound is limited, with most data coming from chemical supplier datasheets. It is described as an antihypertensive agent.

Mechanism of Action

This compound is stated to lower blood pressure by inhibiting vasoconstriction. While its precise mechanism is not well-documented in the available literature, this action is characteristic of drugs that interfere with the sympathetic nervous system, such as alpha-adrenergic blockers.

Section 3: Comparative Analysis of Drug Classes

Due to the lack of direct comparative data, this section compares the drug classes represented by Diazoxide (Potassium Channel Openers) and the presumed class of Trimoxamine (Alpha-Adrenergic Blockers).

Mechanism of Action: Potassium Channel Openers vs. Alpha-Adrenergic Blockers
FeaturePotassium Channel Openers (e.g., Diazoxide)Alpha-Adrenergic Blockers (e.g., Doxazosin, Prazosin)
Primary Target ATP-sensitive potassium (K-ATP) channels.[3]Alpha-1 adrenergic receptors.[7][8]
Cellular Effect Increases K+ efflux, leading to membrane hyperpolarization.[4]Blocks norepinephrine (B1679862) from binding to alpha-1 receptors on vascular smooth muscle.[7]
Physiological Outcome Relaxation of vascular smooth muscle (vasodilation) and inhibition of insulin secretion.[3]Inhibition of vasoconstriction, leading to vasodilation of arteries and veins.[8]
Signaling Pathways: A Comparative Workflow

The signaling cascades for these two classes of drugs are fundamentally different, originating from distinct receptor types.

Comparative_Workflow cluster_kco Potassium Channel Opener (e.g., Diazoxide) cluster_aab Alpha-Adrenergic Blocker KCO_Drug Diazoxide K_ATP K-ATP Channel KCO_Drug->K_ATP Activates K_Efflux_C ↑ K+ Efflux K_ATP->K_Efflux_C Hyperpolarization_C Hyperpolarization K_Efflux_C->Hyperpolarization_C Vasodilation_KCO Vasodilation Hyperpolarization_C->Vasodilation_KCO AAB_Drug Alpha-Blocker Alpha1_Receptor α1-Adrenergic Receptor AAB_Drug->Alpha1_Receptor Blocks Vasodilation_AAB Vasodilation AAB_Drug->Vasodilation_AAB Leads to NE Norepinephrine NE->Alpha1_Receptor Activates Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein PLC Phospholipase C Gq_Protein->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_Release ↑ Intracellular Ca2+ IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction

References

Lack of Reproducible Data on Trimoxamine Hydrochloride in Animal Strains Prevents Direct Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant scarcity of data on the effects of Trimoxamine hydrochloride in different animal strains. While the compound is described as an antihypertensive agent that functions by inhibiting vasoconstriction, there is a notable absence of published studies detailing its reproducible behavioral, physiological, or neurological effects in common research animals such as rats and mice[1]. This lack of publicly available experimental data makes a direct comparison of its performance with other alternative compounds, as requested, unfeasible at this time.

The brand name Trimox is associated with the antibiotic amoxicillin (B794) and is not related to this compound[2]. Furthermore, searches for "this compound" in neuropharmacology and behavioral science databases did not yield any relevant studies that would allow for an objective comparison of its effects across different animal strains.

While a direct comparison is not possible, this guide will provide a framework for how such a comparison would be structured if data were available. Additionally, it will offer a general overview of the types of comparative data found for other classes of neuroactive compounds, such as tricyclic antidepressants and monoamine oxidase inhibitors (MAOIs), to illustrate the principles of reproducibility and strain-dependent effects in animal research.

Framework for Comparative Analysis of Neuroactive Compounds

A robust comparison of a novel compound like this compound with established alternatives would typically involve the following components:

Data Presentation

Quantitative data from various studies would be summarized in tables to facilitate easy comparison of key outcomes. Separate tables would be dedicated to different categories of effects.

Table 1: Hypothetical Comparison of Antihypertensive Effects

CompoundAnimal StrainDose (mg/kg)Mean Arterial Pressure Reduction (mmHg)Heart Rate Change (bpm)Reference
Trimoxamine HClWistar RatData not availableData not availableData not available
Alternative 1Spontaneously Hypertensive Rat
Alternative 2C57BL/6 Mouse

Table 2: Hypothetical Comparison of Behavioral Effects in an Open Field Test

CompoundAnimal StrainDose (mg/kg)Total Distance Traveled (cm)Time in Center (s)Reference
Trimoxamine HClSprague-Dawley RatData not availableData not availableData not available
Alternative 1BALB/c Mouse
Alternative 2Swiss Webster Mouse
Experimental Protocols

Detailed methodologies are crucial for assessing the reproducibility of experimental findings. A typical protocol would include:

Example Protocol: Assessment of Antidepressant-like Activity using the Forced Swim Test

  • Animals: Male C57BL/6 mice, 8-10 weeks old, housed in a controlled environment (12:12 h light-dark cycle, 22±2°C, food and water ad libitum).

  • Drug Administration: Mice are administered either the test compound (e.g., a tricyclic antidepressant) or vehicle (e.g., saline) via intraperitoneal injection 30 minutes before the test.

  • Forced Swim Test Apparatus: A glass cylinder (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Procedure: Each mouse is placed in the cylinder for a 6-minute session. The duration of immobility (defined as the cessation of struggling and remaining floating, making only small movements to keep the head above water) is recorded during the last 4 minutes of the session.

  • Data Analysis: The mean immobility time is calculated for each treatment group and compared using statistical methods such as a t-test or ANOVA.

General Observations on the Reproducibility of Neuroactive Drug Effects in Animal Strains

While specific data for this compound is unavailable, research on other neuroactive compounds highlights the importance of considering animal strain and other experimental variables.

Studies on tricyclic antidepressants and selective serotonin (B10506) reuptake inhibitors (SSRIs) have shown that the behavioral effects of these drugs can differ significantly between various strains of mice and rats. For instance, some mouse strains are more sensitive to the antidepressant-like effects of certain drugs in the tail suspension test and forced swim test than others[3][4]. The age of the animals has also been identified as a critical factor, with juvenile and adult rodents sometimes exhibiting different responses to the same antidepressant medication[4][5].

Similarly, the effects of monoamine oxidase inhibitors (MAOIs) can vary between species. Research has indicated that the inhibitory potency of certain antidepressants on MAO-A and MAO-B enzymes can differ between the brains of mice, rats, dogs, and monkeys, suggesting species-specific metabolic and neurochemical responses[6]. These findings underscore the complexity of extrapolating pharmacological data across different animal models and highlight the necessity for strain- and species-specific characterization of any new neuroactive compound.

Signaling Pathways and Experimental Workflows

Visualizing the proposed mechanism of action and experimental design is crucial for clarity.

Signaling Pathway

Given that this compound is described as an inhibitor of vasoconstriction, a hypothetical signaling pathway could involve the blockade of receptors or downstream signaling molecules that mediate smooth muscle contraction in blood vessels. However, without specific molecular targets identified in the literature, any diagram would be purely speculative.

Experimental Workflow

A generalized workflow for comparing the effects of a novel compound like this compound against an alternative in an animal model is presented below.

G cluster_0 Pre-clinical Drug Comparison Workflow A Animal Strain Selection (e.g., Wistar Rats, C57BL/6 Mice) B Acclimatization and Baseline Measurements A->B C Randomized Group Assignment (Vehicle, Trimoxamine HCl, Alternative) B->C D Drug Administration (Define Dose, Route, Frequency) C->D E Behavioral and Physiological Assessments (e.g., Blood Pressure, Locomotor Activity) D->E F Data Collection and Analysis E->F G Comparison of Effects and Reproducibility Assessment F->G

Caption: Generalized workflow for in-vivo comparison of drug effects.

References

Assessing the Selectivity of Prazosin Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prazosin hydrochloride is a quinazoline (B50416) derivative that acts as a selective antagonist of alpha-1 adrenergic receptors.[1][2][3] This selectivity is crucial for its therapeutic effects, primarily in the management of hypertension, by blocking the vasoconstrictive effects of catecholamines on vascular smooth muscle, leading to a decrease in peripheral resistance.[1][4] This guide provides a comparative assessment of Prazosin's selectivity against other alpha-adrenergic antagonists, supported by experimental data and detailed methodologies.

It is important to note that the initial query for "Trimoxamine hydrochloride" did not yield relevant results for an alpha-adrenergic antagonist. It is presumed that this may be a typographical error, and this guide will focus on Prazosin hydrochloride, a well-characterized and clinically relevant selective alpha-1 antagonist.

Comparative Selectivity Data

The selectivity of Prazosin hydrochloride is demonstrated by its higher binding affinity for alpha-1 adrenoceptors compared to alpha-2 adrenoceptors. Furthermore, its affinity for the different alpha-1 subtypes (α1A, α1B, α1D) can be compared with other alpha-blockers. The following tables summarize the binding affinities (expressed as pKi or pKD values, where a higher value indicates higher affinity) of Prazosin and other common alpha-adrenergic antagonists.

Compound α1A α1B α1D α2A α2B α2C Reference
Prazosin 9.49.18.9< 6.07.1< 6.0[5]
Doxazosin 9.29.29.0< 6.06.8< 6.0[5]
Tamsulosin 9.88.59.4< 6.06.5< 6.0[5]
Yohimbine 6.26.06.18.58.18.3[5]
WB4101 9.88.99.17.17.46.9[5]
Table 1: Comparative binding affinities (pKi) of various alpha-adrenergic antagonists for human alpha-adrenoceptor subtypes.
Compound Receptor Subtype pKD (nM) Reference
[3H]-Prazosin α1A0.71
α1B0.87
α1D1.05
Table 2: Dissociation constants (KD) of [3H]-Prazosin for human alpha-1 adrenoceptor subtypes.

Experimental Protocols

The data presented above is typically generated using radioligand binding assays. These assays are a gold standard for quantifying the affinity of a ligand for a receptor.[6]

1. Radioligand Competition Binding Assay

This assay measures the affinity of an unlabeled compound (the "competitor," e.g., Prazosin) by its ability to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing a specific human alpha-adrenoceptor subtype (e.g., CHO or HEK293 cells).

    • Radioligand (e.g., [3H]-Prazosin for α1 receptors, [3H]-Yohimbine for α2 receptors).

    • Unlabeled competitor compounds (Prazosin and other antagonists).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug.

    • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

    • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[7]

2. Functional Assays

Functional assays measure the biological response of a cell to receptor activation or inhibition, providing information on the antagonist's potency.

  • Calcium Flux Assay (for α1 adrenoceptors):

    • Alpha-1 adrenoceptors are Gq-coupled receptors that, upon activation, lead to an increase in intracellular calcium (Ca2+).[8]

    • Procedure:

      • Load cells expressing the α1-adrenoceptor subtype with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

      • Add the antagonist (Prazosin) at various concentrations and incubate.

      • Stimulate the cells with a known alpha-1 agonist (e.g., phenylephrine).

      • Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a fluorometric plate reader.

      • The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium signal.

Visualizations

Below are diagrams illustrating the alpha-1 adrenergic signaling pathway and a typical experimental workflow for assessing compound selectivity.

Alpha1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Prazosin Prazosin (Antagonist) Alpha1_AR α1-Adrenergic Receptor Prazosin->Alpha1_AR Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->Alpha1_AR Activates Gq Gq protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_ER->Cellular_Response PKC->Cellular_Response

Caption: Alpha-1 adrenergic receptor signaling pathway and the inhibitory action of Prazosin.

Selectivity_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Expressing Receptor Subtypes) Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Incubation 3. Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Filtration 4. Filtration & Washing Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting IC50_Calc 6. Calculate IC50 Counting->IC50_Calc Ki_Calc 7. Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc Selectivity_Profile 8. Determine Selectivity Profile Ki_Calc->Selectivity_Profile

Caption: Experimental workflow for determining compound selectivity using a radioligand binding assay.

The experimental data clearly demonstrates that Prazosin hydrochloride is a selective antagonist for alpha-1 adrenergic receptors, with significantly lower affinity for alpha-2 subtypes. While it shows high affinity for all three alpha-1 subtypes (α1A, α1B, and α1D), other compounds like Tamsulosin exhibit a higher degree of selectivity for the α1A subtype. The choice of an alpha-blocker in a research or clinical setting will depend on the desired selectivity profile. The methodologies described provide a robust framework for the continued assessment and comparison of the selectivity of Prazosin hydrochloride and other adrenergic receptor antagonists.

References

Trimoxamine Hydrochloride: A Comparative Analysis of Its Potency as an Alpha-Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Trimoxamine hydrochloride's potency relative to other alpha-adrenoceptor antagonists. Due to the limited availability of specific potency data for this compound in publicly accessible literature, this guide will utilize data for the closely related and structurally similar compound, Thymoxamine (also known as Moxisylyte), as a surrogate for comparative purposes. This allows for a functional comparison within the class of alpha-adrenoceptor antagonists.

Introduction to Alpha-Adrenoceptor Antagonism

Alpha-adrenoceptor antagonists are a class of drugs that block the action of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, at alpha-adrenergic receptors. These receptors are subdivided into two main types, α1 and α2, which are further divided into subtypes. Alpha-1 adrenoceptors are primarily located on vascular smooth muscle and mediate vasoconstriction.[1] Antagonism of these receptors leads to vasodilation and a subsequent lowering of blood pressure, making these drugs effective antihypertensives.[2][3] this compound is identified as an antihypertensive agent that functions by inhibiting vasoconstriction, consistent with the mechanism of alpha-adrenoceptor blockade.[2][3]

Comparative Potency of Alpha-Adrenoceptor Antagonists

The potency of an antagonist is a measure of the concentration of the drug required to produce a specific level of receptor blockade. A common measure of antagonist potency is the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist concentration-response curve. A higher pA2 value indicates a more potent antagonist.

The following table summarizes the pA2 values for Thymoxamine (Moxisylyte) and other well-characterized alpha-adrenoceptor antagonists.

AntagonistPredominant Receptor SelectivitypA2 ValueReference Tissue/Assay
Thymoxamine (Moxisylyte)α16.5Rabbit Corpus Cavernosum (vs. Phenylephrine)
Prazosinα18.5Rat Tail Arteries (vs. Phenylephrine)[4]
PhentolamineNon-selective (α1/α2)7.52Perfused Rat Heart (presynaptic α2)
Yohimbineα28.9Rabbit Corpus Cavernosum (α2 blockade)[5]

Note: The data presented is compiled from various in vitro studies. Direct comparison of absolute values should be made with caution due to differences in experimental conditions.

Signaling Pathways of Alpha-Adrenoceptors

Alpha-adrenoceptors are G-protein coupled receptors (GPCRs). The signaling pathways for α1 and α2 adrenoceptors are distinct and are depicted in the diagram below.

Alpha-Adrenoceptor Signaling Pathways cluster_alpha1 Alpha-1 Adrenoceptor Pathway cluster_alpha2 Alpha-2 Adrenoceptor Pathway a1 α1-Adrenoceptor gq Gq/11 a1->gq Agonist plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca Ca²⁺ Release ip3->ca pkc Protein Kinase C (PKC) dag->pkc response1 Smooth Muscle Contraction ca->response1 pkc->response1 a2 α2-Adrenoceptor gi Gi/o a2->gi Agonist ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Decreases pka Protein Kinase A (PKA) camp->pka response2 Inhibition of Neurotransmitter Release pka->response2

Caption: Simplified signaling pathways for α1 and α2 adrenoceptors.

Experimental Protocols

The determination of antagonist potency, such as the pA2 value, typically involves in vitro functional assays. A generalized experimental workflow is outlined below.

General Protocol for Determining pA2 Value in Isolated Tissue

1. Tissue Preparation:

  • A specific tissue expressing the receptor of interest (e.g., vascular smooth muscle like rat aorta or corpus cavernosum) is isolated from a laboratory animal.

  • The tissue is dissected into strips or rings and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

2. Equilibration and Viability Check:

  • The tissue is allowed to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes).

  • The viability of the tissue is confirmed by stimulating it with a high concentration of a depolarizing agent (e.g., potassium chloride) or a reference agonist.

3. Agonist Concentration-Response Curve (Control):

  • A cumulative concentration-response curve to a specific agonist (e.g., phenylephrine (B352888) for α1-adrenoceptors) is generated by adding increasing concentrations of the agonist to the organ bath and measuring the tissue's contractile response.

4. Antagonist Incubation:

  • The tissue is washed to remove the agonist and allowed to return to its resting state.

  • A known concentration of the antagonist (e.g., Thymoxamine) is added to the organ bath and incubated for a specific period (e.g., 30-60 minutes) to allow for receptor binding equilibrium.

5. Agonist Concentration-Response Curve (in the presence of Antagonist):

  • In the continued presence of the antagonist, a second cumulative concentration-response curve to the same agonist is generated. A competitive antagonist will cause a parallel rightward shift of this curve.

6. Data Analysis:

  • The dose ratio (the ratio of the agonist concentration required to produce a half-maximal response in the presence and absence of the antagonist) is calculated.

  • The pA2 value is determined using a Schild plot, which plots the logarithm of (dose ratio - 1) against the negative logarithm of the antagonist concentration. For a competitive antagonist, the x-intercept of this plot provides the pA2 value.

Experimental Workflow for pA2 Determination prep 1. Tissue Preparation (e.g., Rat Aorta) equil 2. Equilibration & Viability Check prep->equil control 3. Control Agonist Concentration-Response Curve equil->control wash1 Washout control->wash1 antag 4. Antagonist Incubation wash1->antag exp 5. Experimental Agonist Concentration-Response Curve antag->exp analysis 6. Data Analysis (Schild Plot) exp->analysis

Caption: Generalized workflow for determining antagonist potency (pA2).

Conclusion

While direct experimental data for this compound is scarce, the available information strongly suggests it functions as an alpha-adrenoceptor antagonist. By using the closely related compound Thymoxamine (Moxisylyte) as a proxy, we can position its potency as moderate in comparison to other well-known alpha-blockers. For instance, Prazosin and Yohimbine exhibit significantly higher potency at α1 and α2 receptors, respectively. Further research is warranted to definitively characterize the in vitro and in vivo pharmacological profile of this compound and to elucidate its specific receptor subtype selectivity and potency. This will enable a more precise comparison and a better understanding of its therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of Trimoxamine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Trimoxamine hydrochloride, like all pharmaceutical agents, requires a structured disposal plan to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, outlining the necessary procedures for its proper disposal.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste is regulated by various agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] A primary objective of these regulations is to prevent the contamination of water supplies and soil, which can harm wildlife and potentially impact human health.[2] A key regulation, Subpart P of the Resource Conservation and Recovery Act (RCRA), specifically addresses the management of hazardous waste pharmaceuticals in healthcare and laboratory settings, strictly prohibiting the sewering of such waste.[1][4]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the decision-making process and procedural steps for the safe disposal of this compound in a laboratory setting. This process is designed to ensure compliance with regulatory standards and promote a safe laboratory environment.

Step 1: Hazardous Waste Determination

The first and most critical step is to determine if this compound is classified as a hazardous waste. This determination is based on whether the compound exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste by the EPA.[3]

  • Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source for this information. It will contain specific details on its hazards and disposal considerations.

  • Absence of a Specific SDS: If a specific SDS for this compound is unavailable, a conservative approach should be taken. Assume the substance may be hazardous and handle it accordingly until a formal hazardous waste determination can be made by qualified environmental health and safety (EHS) personnel.

Step 2: Segregation of Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Hazardous Waste: If determined to be hazardous, this compound waste must be collected in a designated, properly labeled hazardous waste container. This container should be kept closed except when adding waste.

  • Non-Hazardous Waste: If confirmed to be non-hazardous, it can be disposed of according to institutional and local regulations for non-hazardous pharmaceutical waste.[3] However, it is best practice to still manage it in a way that minimizes environmental release.

Step 3: Container Management and Labeling

All waste containers must be in good condition and compatible with the waste being stored.

  • Labeling: Containers must be clearly labeled with the words "Hazardous Waste" (if applicable), the name of the chemical (this compound), and a clear description of its hazards.

  • Accumulation: Follow institutional guidelines for the maximum amount of waste that can be accumulated and the timeframe for its storage before disposal.

Step 4: Disposal through a Licensed Facility

The EPA requires that hazardous pharmaceutical waste be treated at a permitted treatment, storage, and disposal facility (TSDF).[1]

  • Incineration: The most common method for treating pharmaceutical waste is incineration at a licensed medical incineration site.[1][3]

  • EHS Coordination: Your institution's EHS department will coordinate the pickup and transportation of the waste by a licensed hazardous waste contractor.

Alternative Disposal Methods (For Non-Laboratory Settings)

While not the primary method for laboratory settings, it is important to be aware of other disposal recommendations for pharmaceuticals in general, as these may be relevant for expired or unused consumer-level products.

  • Drug Take-Back Programs: The safest and most environmentally responsible way to dispose of unwanted medicines is through a drug take-back program.[2][5][6][7] These programs are often available at pharmacies and law enforcement agencies.

  • Household Trash Disposal (if no take-back program is available):

    • Remove the medicine from its original container.[8][9]

    • Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[5][8][9] This makes it less appealing to children and pets and unrecognizable to anyone who might go through the trash.

    • Place the mixture in a sealed plastic bag or other container to prevent it from leaking.[5][8][9]

    • Dispose of the container in your household trash.[9]

    • Scratch out all personal information on the prescription label to protect your privacy.[8][9]

Important Note on Flushing: Flushing of pharmaceuticals is generally discouraged due to the potential for water contamination.[4] The FDA maintains a specific "flush list" for certain powerful and potentially dangerous medications where the risk of accidental ingestion outweighs the environmental risk.[2][6] Always check this list if considering flushing as a disposal method.

Quantitative Disposal Parameters

The following table summarizes key parameters relevant to the disposal of chemical waste. Specific values for this compound should be obtained from its SDS.

ParameterGuidelineRegulatory Body
pH Range for Neutralization Typically between 6.0 and 9.0 before drain disposal (if permitted)Local and state regulations
Hazardous Waste Generator Status Determined by the quantity of hazardous waste generated per monthEPA
Satellite Accumulation Area Limit Up to 55 gallons of non-acute hazardous wasteEPA
Maximum Accumulation Time Varies based on generator status (e.g., 90 or 180 days)EPA

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_start cluster_decision Hazard Assessment cluster_hazardous_path Hazardous Waste Pathway cluster_nonhaz_path Non-Hazardous Waste Pathway cluster_end start This compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds hazardous_q Is it RCRA Hazardous Waste? sds->hazardous_q collect_haz Collect in Labeled Hazardous Waste Container hazardous_q->collect_haz Yes collect_nonhaz Collect in Designated Non-Hazardous Waste Container hazardous_q->collect_nonhaz No store_haz Store in Satellite Accumulation Area collect_haz->store_haz dispose_haz Dispose via Licensed Hazardous Waste Vendor store_haz->dispose_haz end Disposal Complete dispose_haz->end dispose_nonhaz Dispose According to Institutional Policy collect_nonhaz->dispose_nonhaz dispose_nonhaz->end

Caption: this compound Disposal Decision Workflow.

References

Personal protective equipment for handling Trimoxamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Trimoxamine hydrochloride, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child. Therefore, stringent adherence to safety protocols is mandatory. The following table summarizes the required Personal Protective Equipment (PPE).

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesInspected prior to use. Use proper glove removal technique to avoid skin contact.To prevent skin contact with the hazardous substance.
Eye/Face Protection Safety glasses with side-shields or gogglesConforming to EN166 (EU) or NIOSH (US) standards[1].To protect eyes from splashes or airborne particles.
Skin and Body Protection Protective clothingLab coat, closed-toe shoes.To prevent contamination of personal clothing and skin.
Respiratory Protection RespiratorUse in case of inadequate ventilation or when generating dusts[2]. A NIOSH/MSHA approved respirator may be required if exposure limits are exceeded[3].To prevent inhalation of harmful dust particles.

Operational Handling Plan

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following step-by-step procedure should be followed:

  • Preparation :

    • Obtain and thoroughly read the Safety Data Sheet (SDS) for this compound before use.

    • Ensure a designated handling area, such as a chemical fume hood, is clean and operational.

    • Verify that all necessary PPE is available and in good condition.

    • Assemble all required equipment and reagents before starting.

  • Handling :

    • Wear all required PPE as specified in the table above.

    • Handle the substance in a well-ventilated area, preferably within a fume hood, to avoid the generation and inhalation of dust[4].

    • Avoid all personal contact with the substance, including inhalation and contact with skin and eyes[4].

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling the substance.

  • In Case of a Spill :

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material.

    • Collect the spilled material using dry cleanup procedures to avoid generating dust, and place it in a suitable, sealed container for disposal[4].

    • Clean the affected area thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • All waste materials, including unused product, contaminated PPE (gloves, gowns), and cleanup materials, should be collected in a designated, labeled hazardous waste container[5].

    • The container must be kept closed and properly sealed[6].

  • Disposal Procedure :

    • Dispose of the contents and container in accordance with all applicable federal, state, and local regulations[5].

    • Do not allow the product to enter drains or waterways.

    • For specific institutional procedures, consult your organization's Environmental Health and Safety (EHS) department. In some cases, disposal may need to be arranged through an outside vendor for incineration[6].

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep1 Read SDS prep2 Prepare Fume Hood prep1->prep2 prep3 Inspect & Don PPE prep2->prep3 handle1 Weigh/Transfer in Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 disp1 Collect Contaminated Waste handle2->disp1 Waste Generated clean2 Doff PPE clean1->clean2 clean3 Wash Hands clean2->clean3 clean2->disp1 Contaminated PPE finish finish clean3->finish End disp2 Store in Labeled Container disp1->disp2 disp3 Dispose via EHS disp2->disp3 start Start start->prep1

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimoxamine hydrochloride
Reactant of Route 2
Trimoxamine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.